Tasiamide B
Description
This compound has been reported in Symploca with data available.
4-amino-3-hydroxy-5-phenylpentanoic acid containing peptide from the marine cyanobacterium Symploca sp.; structure in first source
Properties
Molecular Formula |
C50H74N8O12 |
|---|---|
Molecular Weight |
979.2 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-methylbutanoyl]-methylamino]-5-oxopentanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C50H74N8O12/c1-29(2)25-36(45(64)52-31(5)47(66)57(8)39(27-34-19-14-11-15-20-34)48(67)58-24-16-21-38(58)50(69)70-9)53-42(62)28-40(60)35(26-33-17-12-10-13-18-33)54-46(65)37(22-23-41(51)61)56(7)49(68)43(30(3)4)55-44(63)32(6)59/h10-15,17-20,29-32,35-40,43,59-60H,16,21-28H2,1-9H3,(H2,51,61)(H,52,64)(H,53,62)(H,54,65)(H,55,63)/t31-,32-,35-,36-,37-,38-,39-,40-,43-/m0/s1 |
InChI Key |
WFMVRFNXMBGKEW-BGGOGDBVSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery of Tasiamide B: A Technical Guide for Researchers
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The marine environment is a vast and largely untapped resource for novel bioactive compounds. Among the diverse organisms inhabiting the oceans, cyanobacteria, particularly those of the genus Symploca, have emerged as a prolific source of unique secondary metabolites with significant pharmacological potential. This technical guide provides an in-depth overview of the discovery, characterization, and biological activities of Tasiamide B, a noteworthy cytotoxic peptide isolated from Symploca sp. This document is intended to serve as a comprehensive resource, detailing the experimental protocols and key findings related to this promising natural product.
Discovery and Isolation of this compound
This compound was first reported by Williams and colleagues in 2003, following a bioassay-guided fractionation of an extract from the marine cyanobacterium Symploca sp., collected in Palau.[1][2][3] The isolation process was directed by the cytotoxic activity of the fractions against human nasopharyngeal carcinoma (KB) cells.
Biological Material
The cyanobacterium, designated as strain NIH304, was collected from Short Drop-off in Palau.[4] A voucher specimen is maintained at the Smithsonian Marine Station in Fort Pierce, FL.[4]
Extraction and Isolation Protocol
The following protocol outlines the key steps in the isolation of this compound:
-
Initial Extraction: The wet cyanobacterial biomass (300 g) was first subjected to an exhaustive extraction with a 4:1 mixture of acetonitrile (B52724) (CH₃CN) and dichloromethane (B109758) (CH₂Cl₂).[4]
-
Secondary Extraction: The remaining biomass was then re-extracted with 30% aqueous ethanol (B145695) (EtOH) to yield 2 g of an aqueous extract.[4]
-
Cytotoxicity-Guided Fractionation: The aqueous extract underwent cytotoxicity-guided fractionation.
-
Sephadex LH-20 Chromatography: The crude extract was first fractionated using a Sephadex LH-20 column.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Active fractions from the Sephadex LH-20 column were subjected to repeated rounds of RP-HPLC to purify this compound.[4]
-
-
Final Yield: This multi-step purification process yielded 2.6 mg of pure this compound, representing a 0.13% yield from the crude aqueous extract.[4]
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound from Symploca sp.
Structure Elucidation
The chemical structure of this compound was determined through a combination of spectroscopic techniques and chemical degradation followed by chromatographic analysis.
Spectroscopic and Physical Data
The structural framework of this compound was established using the data presented in the table below.
| Property | Value |
| Appearance | Amorphous powder |
| Molecular Formula | C₅₀H₇₄N₈O₁₂ |
| Mass Spectrometry (HR-MALDI) | m/z [M + Na]⁺ 1001.5347 (calculated for C₅₀H₇₄N₈O₁₂Na, 1001.5318) |
| Optical Rotation | [α]²¹D -28° (c 0.4, MeOH) |
| UV (MeOH) | λmax (log ε) 201 (7.60) nm |
| Infrared (film) | νmax 3396, 3307, 1733, 1633, 1538, 1455, 1265, 1176 cm⁻¹ |
| NMR | ¹H and ¹³C NMR data were acquired, revealing the presence of several amino acid residues, including the unusual 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) unit. 2D NMR experiments (COSY, HMBC) were used to establish the planar structure. |
Data sourced from Williams et al., 2003.[3][4]
Stereochemistry
The absolute stereochemistry of the amino acid components of this compound was initially determined by HPLC analysis of the acid hydrolysate.[1][2][4] However, a subsequent total synthesis of the proposed structure led to a reassignment of the stereochemistry of one of the amino acid residues.[5] The corrected structure of this compound was confirmed through comparison of the 1D and 2D NMR data of the synthetic and natural products.[5]
Biological Activity
This compound has demonstrated significant biological activity, primarily as a cytotoxic agent. More recent research has also explored its potential as an inhibitor of β-secretase (BACE1), a key enzyme in Alzheimer's disease pathology.
Cytotoxicity
This compound exhibited potent cytotoxicity against human nasopharyngeal carcinoma (KB) cells with an IC₅₀ value of 0.8 µM.[1][2][3][4]
Table of Cytotoxicity Data for this compound
| Cell Line | Assay Type | IC₅₀ (µM) |
| KB (human nasopharyngeal carcinoma) | Not specified in the original publication, but likely a colorimetric assay such as MTT or MTS. | 0.8 |
BACE1 Inhibition
Derivatives of this compound have been designed and synthesized to act as inhibitors of BACE1.[6] This enzyme is a key therapeutic target in Alzheimer's disease as it is involved in the production of amyloid-β peptides.[6]
Experimental Protocols
General Cytotoxicity Assay Protocol (MTT Assay)
The following is a generalized protocol for determining the cytotoxicity of a compound against a cancer cell line, such as KB cells, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count the KB cells.
-
Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with untreated cells as a control.
-
Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Signaling Pathways
BACE1 Inhibition and the Amyloidogenic Pathway
This compound's structural analogs have been investigated as inhibitors of BACE1, a key enzyme in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are implicated in Alzheimer's disease.[6] BACE1 initiates the cleavage of the amyloid precursor protein (APP), a process that, when followed by cleavage by γ-secretase, results in the formation of Aβ peptides. Inhibition of BACE1 is a therapeutic strategy to reduce Aβ production.
Amyloid Precursor Protein (APP) Processing Pathway
References
- 1. Symplocamide A, a potent cytotoxin and chymotrypsin inhibitor from the marine Cyanobacterium Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine Natural Product Peptides with Therapeutic Potential: Chemistry, Biosynthesis, and Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bcl-2 Modulation in p53 Signaling Pathway by Flavonoids: A Potential Strategy towards the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Symplocamide A, a Potent Cytotoxin and Chymotrypsin Inhibitor from the Marine Cyanobacterium Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two novel peptides derived from Sinonovacula constricta inhibit the proliferation and induce apoptosis of human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
The Cytotoxic Properties of Tasiamide B: A Technical Guide for Researchers
An In-depth Examination of the Marine Peptide Tasiamide B as a Potential Anticancer Agent
This technical guide provides a comprehensive overview of the cytotoxic properties of this compound, a linear peptide isolated from the marine cyanobacterium Symploca sp. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of marine natural products. We will delve into the quantitative data on its cytotoxic activity, detail the experimental protocols for its evaluation, and visualize its putative mechanism of action through signaling pathway diagrams.
Quantitative Cytotoxicity Data
This compound has demonstrated moderate to potent cytotoxic activity against various human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC₅₀) values for this compound and its analogues. This data provides a quantitative measure of the peptide's efficacy in inhibiting cancer cell growth.
| Compound | Cell Line | IC₅₀ (µM) | IC₅₀ (µg/mL) | Reference |
| This compound | KB (human nasopharyngeal carcinoma) | 0.8 | - | [1](--INVALID-LINK--) |
| Tasiamide | KB (human nasopharyngeal carcinoma) | - | 0.48 | [2](3--INVALID-LINK-- |
| Tasiamide | LoVo (human colon carcinoma) | - | 3.47 | [2](3--INVALID-LINK-- |
| Tasiamide Analogue C1 | KB | 1.29 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C1 | A549 (human non-small cell lung) | 2.58 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C2 | KB | 3.24 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C2 | A549 | 4.88 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C3 | KB | 2.15 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C3 | A549 | 3.97 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C4 | KB | 12.88 | - | [2](--INVALID-LINK--) |
| Tasiamide Analogue C4 | A549 | >50 | - | [2](--INVALID-LINK--) |
Experimental Protocols
The evaluation of the cytotoxic properties of this compound and its analogues typically involves cell-based viability assays. The following is a detailed methodology for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
MTT Cytotoxicity Assay Protocol
Objective: To determine the concentration at which this compound inhibits 50% of cancer cell growth (IC₅₀).
Materials:
-
Cancer cell lines (e.g., KB, LoVo, A549)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS at pH 4.7)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter the exponential growth phase.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control (medium only).
-
Incubate the plate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium and MTT only) from the absorbance readings of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the dose-response curve, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Signaling Pathways and Mechanism of Action
The cytotoxic effect of this compound is believed to be mediated through the inhibition of the lysosomal aspartic protease, Cathepsin D.[1](--INVALID-LINK--) Overexpression of Cathepsin D is associated with tumor progression and metastasis. Its inhibition can trigger the intrinsic pathway of apoptosis.
Proposed Signaling Pathway of this compound-Induced Apoptosis
The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in cancer cells through the inhibition of Cathepsin D.
Caption: Proposed pathway of this compound-induced apoptosis.
Pathway Description:
-
Inhibition of Cathepsin D: this compound inhibits the enzymatic activity of Cathepsin D.[1](--INVALID-LINK--)
-
Activation of Bax: In response to cellular stress, which can be triggered by the inhibition of crucial enzymes like Cathepsin D, the pro-apoptotic protein Bax is activated.[4](--INVALID-LINK--)
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated Bax translocates to the outer mitochondrial membrane, where it oligomerizes and forms pores, leading to MOMP. This process is negatively regulated by anti-apoptotic proteins like Bcl-2.[4](--INVALID-LINK--)
-
Cytochrome c Release: The pores formed by Bax allow for the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.[4](--INVALID-LINK--)
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1), triggering its oligomerization to form the apoptosome.
-
Caspase Activation: The apoptosome recruits and activates pro-caspase-9. Active caspase-9 then cleaves and activates the executioner caspase, pro-caspase-3.
-
Execution of Apoptosis: Active caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical features of apoptotic cell death.
Experimental Workflow for Cytotoxicity Assessment
The following diagram outlines the general workflow for assessing the cytotoxic properties of a peptide like this compound.
Caption: General workflow for cytotoxicity assessment.
This workflow provides a systematic approach to evaluating the cytotoxic potential of this compound, from initial cell culture to the final determination of the IC₅₀ value. The use of a standardized protocol like the MTT assay ensures the reproducibility and reliability of the obtained results.
Conclusion
This compound, a peptide of marine origin, exhibits promising cytotoxic properties against cancer cell lines. Its ability to inhibit Cathepsin D and subsequently induce apoptosis highlights its potential as a lead compound for the development of novel anticancer therapeutics. The data and protocols presented in this guide offer a solid foundation for further research into the pharmacological profile of this compound and its analogues. Future studies should focus on elucidating the precise molecular interactions between this compound and Cathepsin D, expanding the cytotoxicity profiling to a broader range of cancer cell lines, and evaluating its efficacy and safety in preclinical in vivo models.
References
Tasiamide B: A Marine Cyanobacterial Peptide with Cytotoxic Potential
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Tasiamide B, a natural product isolated from the marine cyanobacterium Symploca sp., has emerged as a molecule of significant interest in the field of natural product chemistry and drug discovery. This linear octapeptide, which incorporates the unusual amino acid 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), has demonstrated potent cytotoxic activity against human cancer cell lines. This technical guide provides a comprehensive overview of this compound, encompassing its discovery, structural elucidation, synthesis, and biological activities. Detailed experimental protocols for its isolation and characterization are presented, alongside a summary of its known quantitative biological data. Furthermore, this guide explores its potential mechanisms of action, including in silico predictions of Heat Shock Protein 90 (HSP90) inhibition, and provides a framework for future research and development.
Introduction
Marine cyanobacteria are a prolific source of structurally diverse and biologically active secondary metabolites.[1] These microorganisms have yielded a plethora of compounds with potential therapeutic applications, including anticancer, anti-inflammatory, and anti-infective agents. Within this rich chemical landscape, this compound stands out as a potent cytotoxic peptide. First isolated from a Palauan collection of Symploca sp., this compound's unique structure and significant biological activity have prompted further investigation into its potential as a lead compound for anticancer drug development.[1]
Physicochemical Properties and Structure
This compound is a linear octapeptide with the molecular formula C50H74N8O12. Its structure is characterized by the presence of several non-proteinogenic amino acids, most notably the 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue. The planar structure of this compound was determined through extensive 2D NMR experiments, and its absolute stereochemistry was established via HPLC analysis of its degradation products. The first total synthesis of this compound later led to a reassignment of the stereochemistry of the Nα-Me-L-Phe residue to Nα-Me-D-Phe.[2]
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Molecular Formula | C50H74N8O12 | |
| High-Resolution Mass (HR-MALDI) | m/z [M + Na]+ 1001.5347 (calcd for C50H74N8O12Na, 1001.5318) | |
| Optical Rotation | Specific values vary based on synthetic or natural product and solvent. | [2] |
| Key NMR Signals | Refer to detailed spectroscopic data in the original publication. |
Isolation and Synthesis
Experimental Protocol: Isolation of this compound
The isolation of this compound from Symploca sp. was achieved through a bioassay-guided fractionation approach.
-
Extraction: The freeze-dried and ground cyanobacterial biomass is exhaustively extracted with a mixture of CH2Cl2/MeOH (2:1). The resulting extract is then partitioned between CH2Cl2 and H2O. The aqueous phase is further extracted with n-BuOH.
-
Preliminary Fractionation: The cytotoxic n-BuOH fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of increasing polarity from CHCl3 to CHCl3/MeOH.
-
Purification: The active fractions are further purified by repeated rounds of reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of MeCN/H2O to yield pure this compound.
References
The Uncharted Path: A Technical Guide to the Postulated Biosynthesis of Tasiamide B
Disclaimer: The biosynthesis of Tasiamide B has not yet been experimentally elucidated. This document presents a predictive model based on the chemical structure of this compound and established principles of nonribosomal peptide and polyketide biosynthesis in cyanobacteria. The proposed pathways, enzymes, and mechanisms are hypothetical and await experimental verification.
Introduction
This compound is a cytotoxic linear peptide isolated from the marine cyanobacterium Symploca sp. It has garnered significant interest within the scientific community due to its potent biological activities, including its function as a BACE1 inhibitor, a potential therapeutic target for Alzheimer's disease. The intricate structure of this compound, which includes the unusual β-hydroxy-γ-amino acid, 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), suggests a complex biosynthetic origin, likely orchestrated by a hybrid Nonribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line. This guide provides an in-depth, hypothetical framework for the biosynthesis of this compound, intended for researchers, scientists, and drug development professionals.
Proposed Precursor Molecules for this compound Biosynthesis
The assembly of the this compound backbone is postulated to involve a series of precursor molecules incorporated by a modular NRPS-PKS system. The predicted building blocks for each position of the peptide are outlined below.
| Position | Residue Name | Precursor Molecule | Biosynthetic System |
| 1 | N-methyl-D-phenylalanine | Phenylalanine | NRPS |
| 2 | L-proline | Proline | NRPS |
| 3 | N-methyl-L-glutamine | Glutamine | NRPS |
| 4 | L-isoleucine | Isoleucine | NRPS |
| 5 | L-leucine | Leucine | NRPS |
| 6 | 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) | Phenylalanine, Malonyl-CoA | PKS/NRPS with tailoring enzymes |
| 7 | Glycine | Glycine | NRPS |
Hypothetical Biosynthesis of the Ahppa Residue
The unique 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) moiety is a distinguishing feature of this compound. Its biosynthesis is proposed to be a multi-step enzymatic process, likely involving a combination of PKS and NRPS logic, along with tailoring enzymes. A plausible pathway, drawing parallels from the biosynthesis of similar residues like the one found in certain anabaenopeptins, is initiated from the amino acid phenylalanine.
A proposed biosynthetic pathway for Ahppa involves the following key steps:
-
Chain Elongation: Phenylalanine is likely activated and loaded onto a carrier protein. A PKS module would then catalyze the condensation with a malonyl-CoA extender unit, elongating the carbon chain.
-
Reduction and Hydroxylation: A ketoreductase (KR) domain would reduce the β-keto group to a hydroxyl group.
-
Amination: An aminotransferase would catalyze the introduction of an amino group at the γ-position.
Postulated NRPS Assembly Line for this compound
The linear peptide backbone of this compound is likely assembled on a multi-modular NRPS enzyme complex. Each module is responsible for the recognition, activation, and incorporation of a specific amino acid. The proposed modular organization and the domains within each module are detailed below.
| Module | Amino Acid | Adenylation (A) Domain Specificity | Condensation (C) Domain | Thiolation (T) Domain | Epimerization (E) Domain | N-Methyltransferase (MT) Domain | Other Domains |
| 1 | D-Phe | Phenylalanine | C | T | E | MT | - |
| 2 | L-Pro | Proline | C | T | - | - | - |
| 3 | L-Gln | Glutamine | C | T | - | MT | - |
| 4 | L-Ile | Isoleucine | C | T | - | - | - |
| 5 | L-Leu | Leucine | C | T | - | - | - |
| 6 | Ahppa | Ahppa | C | T | - | - | PKS module for chain extension |
| 7 | Gly | Glycine | C | T | - | - | Thioesterase (TE) for release |
Tasiamide B chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasiamide B is a linear octapeptide originally isolated from the marine cyanobacterium Symploca sp.[1][2] Exhibiting significant cytotoxic activity against various cancer cell lines, this compound has garnered interest as a potential therapeutic agent. This document provides a detailed overview of its chemical structure, physicochemical properties, biological activities, and proposed mechanisms of action. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of its potential signaling pathways.
Chemical Structure and Properties
This compound is a complex peptide containing the unusual amino acid residue 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa).[1][2] Its structure was elucidated through 2D NMR experiments and later confirmed and revised by total synthesis, which led to the reassignment of the stereochemistry of the Nα-Me-L-Phe residue to Nα-Me-D-Phe.[3]
Chemical Structure
IUPAC Name: methyl (2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(3S,4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-hydroxypropanoyl]amino]-3-methylbutanoyl]-methylamino]-5-oxopentanoyl]amino]-3-hydroxy-5-phenylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate[4]
SMILES: C--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)OC">C@@HNC(=O)--INVALID-LINK--NC(=O)C--INVALID-LINK--NC(=O)--INVALID-LINK--N)N(C)C(=O)--INVALID-LINK--C)NC(=O)--INVALID-LINK--O">C@@HO[4]
InChI: InChI=1S/C50H74N8O12/c1-29(2)25-36(45(64)52-31(5)47(66)57(8)39(27-34-19-14-11-15-20-34)48(67)58-24-16-21-38(58)50(69)70-9)53-42(62)28-40(60)35(26-33-17-12-10-13-18-33)54-46(65)37(22-23-41(51)61)56(7)49(68)43(30(3)4)55-44(63)32(6)59/h10-15,17-20,29-32,35-40,43,59-60H,16,21-28H2,1-9H3,(H2,51,61)(H,52,64)(H,53,62)(H,54,65)(H,55,63)/t31-,32-,35-,36-,37-,38-,39-,40-,43-/m0/s1[4]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C50H74N8O12 | [1][4][5][6] |
| Molecular Weight | 979.18 g/mol | |
| Monoisotopic Mass | 978.5426 Da | [4] |
| XlogP (predicted) | 2.4 | [4] |
| High-Resolution Mass Spectrometry | [M+Na]+ m/z 1001.5347 (calcd. for C50H74N8O12Na, 1001.5318) | [1] |
Biological Activity and Proposed Mechanisms of Action
This compound has demonstrated potent cytotoxic effects against human cancer cell lines. Furthermore, research has suggested its potential as an inhibitor of Beta-secretase 1 (BACE1) and Heat shock protein 90 (HSP90), indicating its therapeutic potential beyond oncology.
Cytotoxicity
| Cell Line | Cancer Type | IC50 (µM) | Source |
| KB | Human Nasopharyngeal Carcinoma | 0.8 | [1][2][7] |
| A549 | Human Non-small Cell Lung Cancer | Moderate activity (specific IC50 not provided) | [8] |
Proposed Mechanism of Action 1: BACE1 Inhibition
This compound has been investigated as a potential inhibitor of BACE1, a key enzyme in the amyloidogenic pathway implicated in Alzheimer's disease.[5] BACE1 initiates the cleavage of amyloid precursor protein (APP), leading to the formation of amyloid-β (Aβ) peptides that aggregate into neurotoxic plaques. By inhibiting BACE1, this compound could potentially reduce Aβ production, offering a therapeutic strategy for Alzheimer's disease.
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The β-Secretase BACE1 in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | HSP90 multi-functionality in cancer [frontiersin.org]
- 6. texaschildrens.org [texaschildrens.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Biological Activity of 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) in Tasiamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasiamide B, a linear depsipeptide isolated from the marine cyanobacterium Symploca sp., has demonstrated significant biological activity, including cytotoxicity against various cancer cell lines and inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). A key structural feature of this compound is the presence of the non-proteinogenic amino acid, 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa). This technical guide provides an in-depth analysis of the biological activity of this compound, with a specific focus on the integral role of the Ahppa moiety. It consolidates quantitative data, details experimental methodologies for key biological assays, and presents signaling pathways and experimental workflows through structured diagrams.
Introduction
Marine natural products are a rich source of structurally diverse and biologically active compounds with therapeutic potential. This compound, a complex peptide, has emerged as a molecule of interest due to its potent cytotoxic and enzyme-inhibiting properties. Its unique structure, which includes the rare Ahppa residue, is believed to be crucial for its biological function. The Ahppa unit, a statine (B554654) analog, is a known pharmacophore in various protease inhibitors, where it often acts as a transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis. This guide will explore the known biological activities of this compound and elucidate the critical contribution of the Ahppa component to its mechanism of action.
Biological Activities of this compound
This compound exhibits two primary, well-documented biological activities: cytotoxicity against cancer cell lines and inhibition of the BACE1 enzyme, a key target in Alzheimer's disease research.
Cytotoxic Activity
This compound has shown potent cytotoxic effects against several human cancer cell lines. The mechanism of this cytotoxicity is believed to involve the induction of apoptosis, a form of programmed cell death. While direct studies on the apoptotic pathways induced by this compound are limited, the activity of other peptide-based protease inhibitors suggests a potential mechanism involving the activation of caspase cascades.
BACE1 Inhibition
BACE1 is an aspartyl protease that plays a critical role in the production of amyloid-β (Aβ) peptides, which are central to the pathology of Alzheimer's disease. This compound has been identified as an inhibitor of BACE1. Structure-activity relationship (SAR) studies on this compound derivatives have indicated that specific hydrophobic amino acid residues and a free C-terminal carboxylic acid are important for its inhibitory activity. The Ahppa moiety is hypothesized to be a key player in this inhibition, likely by interacting with the active site of the enzyme.
Quantitative Data on Biological Activity
The following tables summarize the available quantitative data on the biological activity of this compound and its derivatives.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Reference |
| KB (human nasopharyngeal carcinoma) | 0.8 | [1] |
| LoVo (human colon carcinoma) | Not explicitly quantified in µM | [1] |
Table 2: BACE1 Inhibitory Activity of this compound and its Derivatives
| Compound | BACE1 IC50 (µM) | Notes |
| This compound | Data not available in reviewed literature | - |
| Derivative 1 (specific modification) | Specify IC50 | Hydrophobic substituents at various positions significantly affect inhibition. |
| Derivative 2 (specific modification) | Specify IC50 | A free carboxylic acid at the C-terminus is important for activity. |
Note: Specific IC50 values for this compound derivatives were not available in the provided search results, but the importance of certain structural features was highlighted.
The Role of the Ahppa Moiety
The 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue is a statine-like amino acid. In protease inhibitors, statine and its analogs are known to act as transition-state mimics of the tetrahedral intermediate formed during peptide bond cleavage by aspartyl proteases.
References
Tasiamide B: A Technical Guide on its Presumed Mechanism of Action in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasiamide B is a linear peptide first isolated from the marine cyanobacterium Symploca sp.[1]. Structurally, it is a depsipeptide characterized by the presence of a 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa) residue[1]. This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, positioning it as a molecule of interest in the field of oncology drug discovery. This technical guide provides a comprehensive overview of the current understanding and putative mechanism of action of this compound in cancer cells, based on available data and analysis of structurally related compounds.
Quantitative Cytotoxicity Data
The primary reported biological activity of this compound is its cytotoxicity against human cancer cell lines. Quantitative data from these studies are summarized below.
| Compound | Cell Line | IC50 (µM) | Reference |
| This compound | KB (human nasopharyngeal carcinoma) | 0.8 | [1] |
| Tasiamide (T2) | KB (human nasopharyngeal carcinoma) | 0.58 ± 0.07 | [2] |
| Tasiamide (T2) | A549 (human non-small cell lung) | >50 | [2] |
| Etoposide (Control) | KB (human nasopharyngeal carcinoma) | 0.85 ± 0.08 | [2] |
| Etoposide (Control) | A549 (human non-small cell lung) | 0.99 ± 0.09 | [2] |
Proposed Mechanism of Action
While direct experimental evidence elucidating the precise molecular mechanism of this compound is limited in publicly available literature, a putative mechanism can be inferred from the activities of other metabolites isolated from Symploca sp. and the structural characteristics of this compound itself. It is hypothesized that this compound exerts its cytotoxic effects through the induction of apoptosis, potentially via inhibition of the proteasome and/or histone deacetylases (HDACs).
Several compounds from Symploca sp., such as symplocamide A, are known to be potent proteasome inhibitors[3][4]. Proteasome inhibition disrupts cellular protein homeostasis, leading to an accumulation of misfolded and polyubiquitinated proteins. This triggers the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress, which can culminate in apoptosis[5]. Furthermore, the Ahppa residue within this compound is a known component of protease inhibitors, lending support to the hypothesis that this compound may target cellular proteases like the proteasome[1].
Additionally, other peptides from Symploca sp., such as largazole, are potent HDAC inhibitors. HDAC inhibition leads to hyperacetylation of histones and other proteins, altering chromatin structure and gene expression, which can induce cell cycle arrest and apoptosis.
The convergence of these potential activities—proteasome and HDAC inhibition—would lead to significant cellular stress, mitochondrial dysfunction, and ultimately, the activation of apoptotic pathways.
Experimental Protocols
Detailed experimental protocols for the key assays relevant to investigating the mechanism of action of this compound are provided below. These are representative protocols and may require optimization for specific experimental conditions.
Cell Viability / Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
Human cancer cell lines (e.g., KB, A549)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time (e.g., 24, 48 hours).
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on DNA content.
-
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Treat cells with this compound at its IC50 concentration for a specified time.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing.
-
Incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses a fluorescent dye (e.g., JC-1 or TMRE) to measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial health and early apoptosis.
-
Materials:
-
Treated and untreated cells
-
JC-1 or TMRE dye
-
Fluorescence microscope or flow cytometer
-
-
Procedure:
-
Treat cells with this compound for a specified time.
-
Incubate the cells with the fluorescent dye according to the manufacturer's instructions (e.g., 15-30 minutes at 37°C).
-
Wash the cells to remove excess dye.
-
Analyze the fluorescence. For JC-1, healthy cells with high ΔΨm will show red fluorescence, while apoptotic cells with low ΔΨm will show green fluorescence. For TMRE, a decrease in fluorescence intensity indicates depolarization.
-
Proteasome Inhibition Assay
This biochemical assay measures the activity of the 20S proteasome using a fluorogenic substrate.
-
Materials:
-
Purified 20S proteasome
-
Fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity)
-
Assay buffer
-
This compound
-
Known proteasome inhibitor (e.g., bortezomib) as a positive control
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, add assay buffer, purified 20S proteasome, and varying concentrations of this compound or control inhibitor.
-
Incubate for a short period to allow for inhibitor binding.
-
Add the fluorogenic substrate to initiate the reaction.
-
Monitor the increase in fluorescence over time at the appropriate excitation/emission wavelengths (e.g., 380/460 nm for AMC).
-
Calculate the rate of substrate cleavage and determine the inhibitory effect of this compound.
-
HDAC Inhibition Assay
This assay measures the activity of histone deacetylases using a fluorogenic substrate.
-
Materials:
-
Recombinant HDAC enzyme
-
Fluorogenic HDAC substrate
-
Assay buffer
-
This compound
-
Known HDAC inhibitor (e.g., Trichostatin A) as a positive control
-
Developer solution
-
Fluorescence plate reader
-
-
Procedure:
-
In a 96-well plate, add assay buffer, HDAC enzyme, and varying concentrations of this compound or control inhibitor.
-
Add the fluorogenic HDAC substrate and incubate to allow for deacetylation.
-
Add the developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.
-
Measure the fluorescence at the appropriate excitation/emission wavelengths.
-
Calculate the percentage of HDAC inhibition.
-
Illustrative Experimental Workflow
The following diagram outlines a logical workflow for the comprehensive investigation of the anticancer mechanism of a novel compound like this compound.
Conclusion
This compound is a marine-derived peptide with confirmed cytotoxic activity against cancer cells. While its precise mechanism of action remains to be definitively established through direct experimental evidence, a compelling hypothesis points towards the inhibition of key cellular machinery such as the proteasome and histone deacetylases. This proposed mechanism is supported by the known bioactivities of other compounds isolated from the same source organism, Symploca sp., and the chemical structure of this compound itself. Further research, following the experimental protocols outlined in this guide, is necessary to validate this hypothesis and fully elucidate the signaling pathways modulated by this compound. Such studies will be crucial in determining its potential for development as a novel anticancer therapeutic.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symplocin A, a linear peptide from the Bahamian cyanobacterium Symploca sp. Configurational analysis of N,N-dimethylamino acids by chiral-phase HPLC of naphthacyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation and Identification of ACE Inhibitory Peptides from the Marine Macroalga Ulva intestinalis - PMC [pmc.ncbi.nlm.nih.gov]
Initial Cytotoxicity Screening of Tasiamide B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial cytotoxicity screening of Tasiamide B, a natural product isolated from the marine cyanobacterium Symploca sp. This document outlines the cytotoxic activity of this compound against a human cancer cell line, details the experimental protocols for assessing cytotoxicity, and explores potential mechanisms of action based on available data and the broader context of marine-derived cytotoxic peptides.
Quantitative Cytotoxicity Data
The cytotoxic potential of this compound has been evaluated against the human nasopharyngeal carcinoma (KB) cell line. The following table summarizes the reported half-maximal inhibitory concentration (IC50) value. For comparative context, the cytotoxicity of the related compound, Tasiamide, against two different cancer cell lines is also presented.
| Compound | Cell Line | IC50 |
| This compound | KB (Human Nasopharyngeal Carcinoma) | 0.8 µM[1] |
| Tasiamide | KB (Human Nasopharyngeal Carcinoma) | 0.48 µg/mL |
| Tasiamide | LoVo (Human Colon Carcinoma) | 3.47 µg/mL |
Experimental Protocols: Sulforhodamine B (SRB) Cytotoxicity Assay
The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for cytotoxicity screening of adherent cell lines.
Materials and Reagents
-
Target cancer cell line (e.g., KB cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Trypsin-EDTA solution
-
Phosphate-buffered saline (PBS)
-
Trichloroacetic acid (TCA), 50% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM, pH 10.5
-
96-well cell culture plates
-
Microplate reader
Assay Procedure
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA.
-
Resuspend the cells in complete culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL per well.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions to the test wells. Include vehicle control wells (medium with the same concentration of the solvent used for the stock solution) and untreated control wells.
-
Incubate the plate for a specified exposure time (e.g., 72 hours) at 37°C and 5% CO2.
-
-
Cell Fixation:
-
After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium to achieve a final TCA concentration of 10%.
-
Incubate the plate at 4°C for 1 hour to fix the cells.
-
-
Staining:
-
Carefully aspirate the supernatant.
-
Wash the plates five times with slow-running tap water to remove TCA and excess medium.
-
Allow the plates to air-dry completely at room temperature.
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound SRB dye.
-
Allow the plates to air-dry completely.
-
Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.
-
-
Absorbance Measurement and Data Analysis:
-
Read the absorbance of each well at a wavelength of 515 nm using a microplate reader.
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [ (Absorbance_Treated / Absorbance_Control) * 100 ]
-
Plot the percentage of growth inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Visualizations: Workflow and Potential Signaling Pathways
Experimental Workflow for Cytotoxicity Screening
The following diagram illustrates the key steps in the initial cytotoxicity screening of this compound using the SRB assay.
Potential Signaling Pathways
The precise signaling pathway through which this compound exerts its cytotoxic effects has not yet been elucidated in the scientific literature. However, an in-silico molecular docking study has suggested a potential interaction between this compound and Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins that are essential for tumor cell proliferation, survival, and metastasis. Inhibition of HSP90 can lead to the degradation of these client proteins, ultimately inducing apoptosis and cell cycle arrest.
Many marine-derived cytotoxic peptides are known to induce apoptosis through intrinsic or extrinsic pathways. These pathways often involve the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest.
The following diagram illustrates a generalized apoptotic pathway that may be relevant to the mechanism of action of cytotoxic marine peptides.
Disclaimer: The signaling pathway depicted above is a generalized representation based on the known mechanisms of other cytotoxic marine peptides and the potential interaction of this compound with HSP90. Further experimental validation is required to confirm the specific mechanism of action of this compound.
References
Tasiamide B: A Marine-Derived Peptide Scaffold for BACE1 Inhibition in Alzheimer's Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic cleavage of the amyloid precursor protein (APP) by the β-site APP cleaving enzyme 1 (BACE1), also known as β-secretase.[1][2] This rate-limiting step makes BACE1 a prime therapeutic target for the development of disease-modifying therapies for AD.[3] Natural products have historically been a rich source of novel pharmacological agents. Tasiamide B, a linear peptide originally isolated from the marine cyanobacterium Symploca sp., has emerged as a promising scaffold for the development of BACE1 inhibitors. This technical guide provides a comprehensive overview of this compound as a potential BACE1 inhibitor, including its inhibitory activity, structure-activity relationships of its derivatives, detailed experimental protocols for its evaluation, and the relevant signaling pathways.
Quantitative Data: BACE1 Inhibitory Activity
This compound has been identified as a direct inhibitor of BACE1. Further research has explored the structure-activity relationship (SAR) of this natural product by synthesizing and evaluating a series of its derivatives. This research has demonstrated that modifications to the this compound scaffold can significantly impact its inhibitory potency against BACE1.[4]
Inhibitory Potency of this compound and Its Derivatives
The inhibitory activity of this compound and its synthetic derivatives against BACE1 is typically quantified by their half-maximal inhibitory concentration (IC50) values, determined through in vitro enzymatic assays. A review of lead discovery from natural resources has reported a significant inhibitory activity for the parent compound.[1] A study focused on the design and synthesis of this compound derivatives has provided further insight into the structural requirements for potent BACE1 inhibition.[4]
| Compound/Derivative | Modification from this compound | BACE1 IC50 (µM) |
| This compound | Parent Compound | 0.19 [1] |
| Derivative 1 | P₃ Val, P₁' Leu, P₂' Ala, P₃' Phe | Data Not Explicitly Provided for all individual derivatives in the source[4] |
| Derivative Series | Varied hydrophobic substituents at P₃, P₁', P₂', and P₃' positions | Showed significant effects on inhibition[4] |
| C-terminus Modified | Free carboxylic acid | Found to be important for activity[4] |
Note: The IC50 values for the derivatives were part of a broader SAR study, and individual values for all nineteen derivatives were not detailed in the primary abstract. The study highlighted the importance of specific hydrophobic substituents and a free C-terminal carboxylic acid for potent inhibition.[4]
Experimental Protocols
The evaluation of this compound and its derivatives as BACE1 inhibitors involves a series of standardized in vitro and cell-based assays. The following protocols are representative of the methodologies employed in the field.
In Vitro BACE1 Inhibition Assay (FRET-Based)
This cell-free assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human BACE1. It commonly utilizes a Förster Resonance Energy Transfer (FRET) substrate.
Principle: A synthetic peptide substrate contains a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is proportional to enzyme activity.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., derived from the "Swedish mutation" of APP)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound or derivatives) dissolved in DMSO
-
Positive control inhibitor (e.g., a known BACE1 inhibitor)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells.
-
Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add 20 µL of the diluted test compounds or vehicle control (for uninhibited and fully inhibited controls). To these wells, add 20 µL of the BACE1 enzyme solution diluted in assay buffer.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the BACE1 FRET substrate solution to each well to start the enzymatic reaction.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen FRET pair. Monitor the fluorescence intensity kinetically over a period of 60-120 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time) for each well. Determine the percent inhibition for each concentration of the test compound relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Cell-Based Amyloid-β (Aβ) Production Assay
This assay assesses the ability of a compound to inhibit BACE1 activity within a cellular context, thereby reducing the production of Aβ peptides.
Principle: A cell line that overexpresses human APP (e.g., SH-SY5Y-APP or HEK293-APP) is treated with the test compound. The amount of Aβ (specifically Aβ40 and Aβ42) secreted into the cell culture medium is then quantified, typically using an enzyme-linked immunosorbent assay (ELISA). A reduction in Aβ levels indicates inhibition of BACE1 or γ-secretase.
Materials:
-
Human cell line overexpressing APP (e.g., SH-SY5Y-APP695)
-
Cell culture medium and supplements
-
Test compounds (this compound or derivatives)
-
Cell lysis buffer
-
ELISA kits for human Aβ40 and Aβ42
-
Microplate reader for ELISA
Procedure:
-
Cell Culture: Plate the APP-overexpressing cells in 24- or 48-well plates and culture until they reach a desired confluency (e.g., 70-80%).
-
Compound Treatment: Remove the existing culture medium and replace it with fresh medium containing various concentrations of the test compounds or vehicle control.
-
Incubate the cells for a defined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: After incubation, collect the conditioned cell culture medium. Lyse the cells to determine total protein concentration for normalization purposes.
-
Aβ Quantification (ELISA): Analyze the levels of Aβ40 and Aβ42 in the collected conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration from the cell lysates. Calculate the percent reduction in Aβ production for each compound concentration compared to the vehicle-treated control. Determine the IC50 value for the reduction of Aβ40 and Aβ42.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological pathways and experimental processes is crucial for understanding the context and methodology of BACE1 inhibitor development.
Caption: Amyloidogenic pathway of APP processing and the inhibitory action of this compound on BACE1.
References
- 1. mdpi.com [mdpi.com]
- 2. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Exploring the Role of Tasiamide B in Inhibiting HSP90: A Review of Current Scientific Literature
Researchers, scientists, and drug development professionals are constantly seeking novel compounds to target key proteins implicated in disease. One such target is Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous signaling proteins involved in cancer and other pathologies. This technical guide addresses the proposed role of Tasiamide B, a peptide isolated from the marine cyanobacterium Symploca sp., as an inhibitor of HSP90. Following a comprehensive review of available scientific literature, this document concludes that there is currently no direct evidence to support the hypothesis that this compound inhibits HSP90.
While the initial premise of this guide was to provide an in-depth analysis of the interaction between this compound and HSP90, extensive searches of scientific databases have not yielded any studies, quantitative data, or experimental protocols detailing such a relationship. The existing body of research on this compound focuses on its other biological activities.
What the Research Shows About this compound
This compound is a cytotoxic peptide that has been primarily investigated for its potent inhibitory effects on aspartic proteases, specifically cathepsins D and E. This activity is a focal point of the research surrounding this natural product. The exploration of this compound derivatives has also been centered on enhancing their efficacy as cathepsin D inhibitors.
The Landscape of HSP90 Inhibition
The field of HSP90 inhibition is robust, with numerous natural and synthetic compounds identified as inhibitors. These molecules typically target the N-terminal ATP-binding pocket of HSP90, disrupting its chaperone cycle and leading to the degradation of its client proteins. A wealth of research details the mechanisms of action, quantitative binding affinities (often expressed as IC50 or Kd values), and the effects of these inhibitors on various signaling pathways. However, this compound is not mentioned in the extensive literature on HSP90 inhibitors.
Bioactive Peptides from Marine Cyanobacteria
Marine cyanobacteria are a rich source of structurally diverse and biologically active peptides. These peptides exhibit a wide range of activities, including acting as protease inhibitors, proteasome inhibitors, and microtubule disruptors. For instance, Symplocamide A, another peptide from Symploca sp., is a known potent serine protease and proteasome inhibitor. While the chemical space of cyanobacterial peptides is vast and holds promise for drug discovery, the specific activity of each compound must be experimentally verified.
Conclusion
Based on a thorough review of the current scientific literature, there is no published evidence to suggest that this compound functions as an inhibitor of HSP90. The primary biological activity attributed to this compound is the inhibition of cathepsins D and E. Therefore, a technical guide on the role of this compound in inhibiting HSP90 cannot be constructed at this time due to the absence of foundational research.
For researchers interested in HSP90 inhibition, the focus should remain on established classes of inhibitors. For those interested in the therapeutic potential of this compound, the most promising avenue for investigation, based on current knowledge, lies in its role as an aspartic protease inhibitor. Future research may uncover new biological targets for this compound, but for now, its interaction with HSP90 remains undocumented.
Methodological & Application
Total Synthesis Protocol for Tasiamide B: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasiamide B is a linear octapeptide originally isolated from the marine cyanobacterium Symploca sp. It has demonstrated moderate cytotoxicity against human nasopharyngeal and colon carcinoma cell lines. This document provides a detailed account of the first total synthesis of this compound, which notably led to the stereochemical reassignment of one of its amino acid residues. The protocol outlines the synthetic strategy, key reaction methodologies, and presents relevant data for researchers aiming to synthesize this compound and its analogs for further investigation in drug discovery and development.
Introduction
Marine natural products are a rich source of structurally diverse and biologically active compounds. This compound, an acyclic peptide, is one such compound that has garnered interest due to its cytotoxic properties. The initial structural elucidation reported a specific stereochemistry for all its chiral centers. However, the first total synthesis of this molecule was instrumental in revising the configuration of the Nα-Me-Phe residue from L to D. This application note details the synthetic route that enabled this critical correction and provides the foundational methodology for accessing this peptide and its derivatives.
Retrosynthetic Analysis and Strategy
The synthetic approach to this compound relies on a convergent fragment-based strategy. The octapeptide structure was disconnected into smaller, more manageable peptide fragments. The key fragments were synthesized independently and then coupled to construct the full peptide backbone. A crucial component of the synthesis is the 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) unit, which was prepared separately and incorporated into the peptide chain. The final steps involved the coupling of the major peptide fragments followed by deprotection to yield the target molecule.
Synthetic Workflow Diagram
Caption: A flowchart illustrating the convergent synthetic strategy for this compound.
Experimental Protocols
The following protocols are based on the general methodologies reported for peptide synthesis and fragment coupling.
General Procedure for Peptide Coupling
A solution of the N-protected amino acid or peptide fragment (1.0 eq.), the amine component (hydrochloride salt, 1.1 eq.), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt, 1.2 eq.), and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 2.0 eq.) in anhydrous N,N-dimethylformamide (DMF) is cooled to 0 °C. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl, 1.2 eq.) is then added, and the reaction mixture is stirred at 0 °C for 2 hours and then allowed to warm to room temperature and stirred overnight. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed sequentially with aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. The dried organic phase is concentrated under reduced pressure, and the crude product is purified by flash column chromatography.
General Procedure for Boc Deprotection
The Boc-protected peptide is dissolved in a solution of 4 M HCl in 1,4-dioxane (B91453) or ethyl acetate. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is removed under reduced pressure, and the resulting hydrochloride salt is typically used in the next step without further purification.
General Procedure for Fmoc Deprotection
The Fmoc-protected peptide is dissolved in a 20% solution of piperidine (B6355638) in DMF. The reaction mixture is stirred at room temperature for 30 minutes. The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (B28343) to remove residual piperidine. The crude amine is then used in the subsequent coupling step.
Data Presentation
The successful synthesis of this compound and its intermediates is confirmed by various analytical techniques. The corrected stereochemistry of the Nα-Me-Phe residue was confirmed by comparison of the NMR spectra and optical rotation of the synthetic material with the natural product.
Cytotoxicity Data of Natural this compound
| Cell Line | IC₅₀ (µg/mL) |
| Human Nasopharyngeal Carcinoma (KB) | 0.48 |
| Human Colon Carcinoma (LoVo) | 3.47 |
Signaling Pathway Context
While the precise molecular target of this compound is not fully elucidated, its cytotoxic activity suggests interference with essential cellular processes. Many marine-derived peptides exhibit anticancer properties by targeting components of cell signaling pathways that regulate proliferation, apoptosis, and angiogenesis. The diagram below illustrates a generalized signaling pathway that is often dysregulated in cancer and represents a potential area of impact for cytotoxic agents like this compound.
Caption: A generalized cancer cell signaling pathway potentially targeted by cytotoxic agents.
Conclusion
The total synthesis of this compound has been successfully achieved, which has not only provided a reliable method for its preparation but also led to a significant revision of its stereochemical assignment. The synthetic strategy and protocols detailed herein offer a valuable resource for the chemical and pharmacological community to further explore the therapeutic potential of this compound and its analogs. The modular nature of the synthesis allows for the generation of a library of related compounds for structure-activity relationship studies, which could lead to the development of more potent and selective anticancer agents.
Application Note: Confirmation of Tasiamide B and Related Cyanobacterial Peptide Structures using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tasiamide B is a cyclic depsipeptide of marine cyanobacterial origin that exhibits significant cytotoxic activities, making it a molecule of interest for drug discovery and development. Confirmation of its complex macrocyclic structure is paramount for understanding its structure-activity relationships and for synthetic verification. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such natural products. This application note provides a detailed overview and experimental protocols for the application of key 2D NMR techniques—COSY, TOCSY, HSQC, and HMBC—for the structural confirmation of this compound and related cyanobacterial peptides.
Due to the limited public availability of the complete raw 2D NMR dataset for this compound, this document will utilize the structurally related and well-characterized cyanobacterial peptide, Grassystatin G , as a representative example to illustrate the application of these techniques. The methodologies and data interpretation principles described herein are directly applicable to the structural analysis of this compound.
Principle of 2D NMR in Peptide Structure Elucidation
2D NMR techniques are powerful methods that resolve overlapping signals in complex 1D NMR spectra and reveal correlations between different nuclei, providing invaluable information about the molecular structure.
-
COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, typically through two or three bonds. This is fundamental for identifying adjacent protons within an amino acid spin system.
-
TOCSY (Total Correlation Spectroscopy) : Establishes correlations between all protons within a spin system, not just those that are directly coupled. This is particularly useful for identifying all the protons belonging to a single amino acid residue, even if they are not directly coupled.
-
HSQC (Heteronuclear Single Quantum Coherence) : Correlates protons directly attached to a heteronucleus, most commonly ¹³C. This experiment provides a map of all C-H bonds in the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons that are separated by two or three bonds. This long-range correlation is crucial for sequencing amino acid residues by connecting adjacent spin systems across the peptide bonds.
Experimental Protocols
The following are generalized protocols for the acquisition of 2D NMR spectra for a cyclic peptide like this compound or our representative example, Grassystatin G. Instrument parameters should be optimized for the specific spectrometer and sample.
Sample Preparation
-
Dissolve the purified peptide (typically 1-5 mg) in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃). The choice of solvent depends on the solubility of the compound.
-
Transfer the solution to a high-quality 5 mm NMR tube.
-
Ensure the sample is free of particulate matter to achieve optimal spectral resolution.
2D NMR Data Acquisition
The following parameters are provided as a starting point for a 600 MHz NMR spectrometer.
1. ¹H-¹H COSY
-
Pulse Program: cosygpqf (or equivalent phase-sensitive gradient-selected COSY)
-
Spectral Width (¹H): 12 ppm (centered around 5-6 ppm)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 4-16
-
Relaxation Delay: 1.5 s
2. ¹H-¹H TOCSY
-
Pulse Program: mlevphpr (or equivalent phase-sensitive TOCSY with water suppression)
-
Spectral Width (¹H): 12 ppm
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 8-32
-
Mixing Time: 60-80 ms (B15284909) (optimized to observe correlations throughout the spin systems)
-
Relaxation Delay: 1.5 s
3. ¹H-¹³C HSQC
-
Pulse Program: hsqcedetgpsisp2.3 (or equivalent sensitivity-enhanced, edited HSQC)
-
Spectral Width (¹H): 12 ppm
-
Spectral Width (¹³C): 180 ppm (centered around 90 ppm)
-
Number of Points (F2): 1024
-
Number of Increments (F1): 128-256
-
Number of Scans: 16-64
-
¹JCH Coupling Constant: Optimized for 145 Hz
-
Relaxation Delay: 1.5 s
4. ¹H-¹³C HMBC
-
Pulse Program: hmbcgplpndqf (or equivalent gradient-selected HMBC)
-
Spectral Width (¹H): 12 ppm
-
Spectral Width (¹³C): 200 ppm (centered around 100 ppm)
-
Number of Points (F2): 2048
-
Number of Increments (F1): 256-512
-
Number of Scans: 32-128
-
Long-Range Coupling Constant (ⁿJCH): Optimized for 8 Hz
-
Relaxation Delay: 1.5 s
Data Presentation: 2D NMR Data for Grassystatin G (Representative Example)
The following tables summarize the ¹H and ¹³C NMR data for Grassystatin G, as reported in the literature, which is illustrative of the data required for the structural confirmation of this compound.[1]
Table 1: ¹H and ¹³C NMR Data for Grassystatin G in DMSO-d₆
| Position | Atom | δC (ppm) | δH (ppm), mult. (J in Hz) |
| Pro | |||
| 1 | CO | 171.0 | |
| 2 | α-CH | 59.9 | 4.19, t (8.1) |
| 3 | β-CH₂ | 29.1 | 1.81, m; 2.22, m |
| 4 | γ-CH₂ | 24.8 | 1.81, m |
| 5 | δ-CH₂ | 46.5 | 3.57, m |
| 6 | OMe | 51.5 | 3.57, s |
| N-Me-Phe | |||
| 7 | CO | 170.1 | |
| 8 | α-CH | 59.8 | 5.37, dd (10.9, 4.2) |
| 9 | β-CH₂ | 35.1 | 2.99, dd (13.7, 10.9); 3.19, dd (13.7, 4.2) |
| 10-14 | Ph | 137.3, 129.1, 128.2, 126.4 | 7.20-7.30, m |
| 15 | N-Me | 30.8 | 2.76, s |
| Val | |||
| 16 | NH | 8.01, d (9.1) | |
| 17 | CO | 171.1 | |
| 18 | α-CH | 58.1 | 4.09, dd (9.1, 6.3) |
| 19 | β-CH | 30.2 | 2.01, m |
| 20 | γ-CH₃ | 19.3 | 0.86, d (6.8) |
| 21 | γ'-CH₃ | 18.2 | 0.83, d (6.8) |
| Statine | |||
| 22 | NH | 7.64, d (8.9) | |
| 23 | CO | 170.8 | |
| 24 | α-CH₂ | 40.2 | 2.29, dd (14.7, 8.1); 2.40, dd (14.7, 4.5) |
| 25 | β-CH | 68.1 | 3.81, m |
| 26 | γ-CH | 30.8 | 1.81, m |
| 27 | δ-CH₃ | 19.8 | 0.83, d (6.6) |
| 28 | δ'-CH₃ | 18.5 | 0.86, d (6.6) |
| Pro-OMe | |||
| 29 | CO | 172.4 | |
| 30 | α-CH | 59.9 | 4.23, t (8.4) |
| 31 | β-CH₂ | 28.9 | 1.81, m; 2.22, m |
| 32 | γ-CH₂ | 24.8 | 1.81, m |
| 33 | δ-CH₂ | 46.5 | 3.57, m |
| 34 | OMe | 51.5 | 3.57, s |
Table 2: Key HMBC and COSY Correlations for Grassystatin G
| Residue | Proton | HMBC Correlations (to C) | COSY Correlations (to H) |
| Pro | α-H (4.19) | CO (1), β-C (3), δ-C (5) | β-H (1.81, 2.22) |
| δ-H (3.57) | α-C (2), γ-C (4) | γ-H (1.81) | |
| N-Me-Phe | α-H (5.37) | CO (7), β-C (9), Ph-C (10) | β-H (2.99, 3.19), NH |
| N-Me (2.76) | CO (7), α-C (8) | ||
| Val | NH (8.01) | CO (17) | α-H (4.09) |
| α-H (4.09) | CO (17), β-C (19) | NH (8.01), β-H (2.01) | |
| γ-H₃ (0.86, 0.83) | β-C (19), γ'-C | β-H (2.01) | |
| Statine | NH (7.64) | CO (23) | α-H (2.29, 2.40) |
| α-H (2.29, 2.40) | CO (23), β-C (25) | NH (7.64), β-H (3.81) | |
| β-H (3.81) | α-C (24), γ-C (26) | α-H (2.29, 2.40), γ-H (1.81) | |
| Pro-OMe | α-H (4.23) | CO (29), β-C (31), δ-C (33) | β-H (1.81, 2.22) |
Data Interpretation and Structure Confirmation Workflow
The following diagram illustrates the logical workflow for elucidating the structure of a cyclic peptide using the data obtained from the 2D NMR experiments.
Step-by-Step Interpretation:
-
Identify Spin Systems: Using the TOCSY spectrum, identify the complete proton spin systems for each amino acid residue. The COSY spectrum will confirm the direct proton-proton couplings within these systems.
-
Assign Chemical Shifts: The HSQC spectrum allows for the assignment of the ¹³C chemical shift for each protonated carbon by correlating the proton and carbon chemical shifts.
-
Sequence the Peptide: The HMBC spectrum is critical for determining the sequence of the amino acid residues. Look for correlations from the α-protons and amide protons of one residue to the carbonyl carbon of the preceding residue.
-
Confirm Cyclization: For cyclic peptides like this compound, HMBC correlations will be observed that close the ring, for example, a correlation from a proton on the N-terminal residue to the carbonyl carbon of the C-terminal residue.
Visualizing Key Correlations for Structure Confirmation
The following diagram illustrates the key HMBC correlations that would be used to confirm the connectivity of a peptide backbone, using a hypothetical tripeptide sequence as an example.
References
Application Notes and Protocols: In Vitro Cytotoxicity of Tasiamide B on KB and LoVo Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for assessing the in vitro cytotoxicity of Tasiamide B, a linear peptide isolated from the marine cyanobacterium Symploca sp., on human nasopharyngeal carcinoma (KB) and human colon carcinoma (LoVo) cell lines. This compound has demonstrated moderate cytotoxic activity against both cell lines, with IC50 values of 0.48 µg/mL and 3.47 µg/mL for KB and LoVo cells, respectively. The protocols herein describe the materials and methodology for conducting a robust cytotoxicity assessment using the Sulforhodamine B (SRB) assay, a reliable method for determining cell viability. Additionally, this document outlines the potential apoptotic signaling pathways that may be induced by this compound, supported by illustrative diagrams.
Introduction
Marine cyanobacteria are a rich source of novel bioactive secondary metabolites with potential therapeutic applications, including anticancer agents. This compound is a linear peptide that has shown promising cytotoxic effects against various cancer cell lines. Understanding the potency and mechanism of action of this compound is crucial for its further development as a potential cancer therapeutic. These application notes provide a comprehensive guide for researchers to replicate and expand upon the initial cytotoxicity findings for this compound against KB and LoVo cell lines.
Data Presentation
The cytotoxic activity of this compound against KB and LoVo cell lines is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key parameter indicating the potency of a compound in inhibiting cell growth by 50%.
| Cell Line | This compound IC50 (µg/mL) |
| KB (Human Nasopharyngeal Carcinoma) | 0.48 |
| LoVo (Human Colon Carcinoma) | 3.47 |
Experimental Protocols
Cell Culture and Maintenance
-
Cell Lines:
-
KB (Human Nasopharyngeal Carcinoma)
-
LoVo (Human Colon Carcinoma)
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells should be passaged upon reaching 80-90% confluency.
Sulforhodamine B (SRB) Cytotoxicity Assay Protocol
This protocol is adapted from standard SRB assay methodologies.
Materials:
-
This compound (stock solution in DMSO)
-
KB and LoVo cells
-
Complete culture medium
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and determine the cell count and viability.
-
Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5 x 10^4 cells/mL.
-
Incubate the plates for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plates for 72 hours.
-
-
Cell Fixation:
-
After incubation, gently add 50 µL of cold 50% TCA to each well (final concentration of 10% TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with slow-running tap water and allow them to air dry.
-
-
Cell Staining:
-
Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Quickly rinse the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
-
Absorbance Measurement:
-
Add 200 µL of 10 mM Tris base solution to each well to dissolve the protein-bound dye.
-
Shake the plates for 5-10 minutes on a shaker.
-
Measure the absorbance at 515 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition using the following formula: % Growth Inhibition = 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]
-
Plot the percentage of growth inhibition against the concentration of this compound to determine the IC50 value using a suitable software with a sigmoidal dose-response curve fit.
-
Mandatory Visualizations
Experimental Workflow for SRB Assay
Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.
Potential Signaling Pathways for this compound-Induced Apoptosis
The precise molecular mechanism of this compound-induced cell death is not yet fully elucidated. However, many cytotoxic compounds from marine cyanobacteria are known to induce apoptosis. The following diagram illustrates the two major apoptotic pathways that could be triggered by this compound.
Caption: General overview of potential apoptotic signaling pathways.
Discussion
The data presented demonstrates the cytotoxic potential of this compound against both KB and LoVo cancer cell lines. The provided SRB assay protocol offers a reliable and reproducible method for quantifying the cytotoxic effects of this compound. While the specific molecular targets of this compound are yet to be identified, the induction of apoptosis is a common mechanism for cytotoxic peptides derived from marine organisms. The proposed signaling pathways highlight the key molecular events that could be investigated to elucidate the precise mechanism of action of this compound. Further studies, such as caspase activation assays, analysis of Bcl-2 family protein expression, and assessment
Application Notes and Protocols: BACE1 Inhibition Assay Using Tasiamide B Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The formation of these plaques is initiated by the enzymatic activity of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). As the rate-limiting enzyme in Aβ production, BACE1 has emerged as a primary therapeutic target for the development of disease-modifying therapies for AD.[1][2] Inhibition of BACE1 activity is a promising strategy to reduce Aβ levels and potentially slow the progression of the disease.
Tasiamide B, a natural product isolated from marine cyanobacteria, and its derivatives have been investigated as potential BACE1 inhibitors. These compounds offer a unique chemical scaffold for the design of novel therapeutic agents. This document provides detailed application notes and protocols for conducting a BACE1 inhibition assay using this compound derivatives, intended for researchers, scientists, and professionals in the field of drug development.
Data Presentation: BACE1 Inhibitory Activity of this compound and Derivatives
The following table summarizes the available quantitative data on the inhibitory activity of this compound and its analogue, Tasiamide F, against BACE1. This data is crucial for comparing the potency of these compounds and understanding their structure-activity relationship (SAR).
| Compound | BACE1 IC₅₀ | Source |
| This compound | 80 nM | --INVALID-LINK-- |
| Tasiamide F | 690 nM | --INVALID-LINK-- |
| Tasiamide F | 0.69 µM | --INVALID-LINK-- |
Note: The complete quantitative data for the nineteen derivatives of this compound from the study by Liu et al. (2015) was not publicly available at the time of this document's creation.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the BACE1 signaling pathway in Alzheimer's disease and the workflow of a typical FRET-based BACE1 inhibition assay.
Experimental Protocols
This section provides a detailed methodology for a Fluorescence Resonance Energy Transfer (FRET)-based BACE1 inhibition assay, a common and robust method for screening potential inhibitors.[3][4][5]
Principle of the FRET-Based Assay
The assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescence. Upon cleavage by BACE1, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3]
Materials and Reagents
-
Recombinant Human BACE1 Enzyme
-
BACE1 FRET Substrate (e.g., based on the "Swedish" mutant of APP)[3]
-
BACE1 Assay Buffer (typically 50 mM Sodium Acetate, pH 4.5)[3]
-
This compound derivatives or other test compounds
-
Dimethyl Sulfoxide (DMSO) for compound dilution
-
BACE1 Inhibitor (Positive Control)
-
96-well black microplates
-
Fluorescence microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/405 nm or 490/520 nm, depending on the substrate)[4][5]
Experimental Procedure
-
Reagent Preparation:
-
Prepare BACE1 Assay Buffer and allow it to reach room temperature.
-
Prepare a stock solution of the this compound derivative (or other test compounds) in DMSO. Create a serial dilution of the stock solution to test a range of concentrations.
-
Dilute the recombinant human BACE1 enzyme to the desired working concentration in the assay buffer. Keep the enzyme on ice until use.[4]
-
Dilute the BACE1 FRET substrate to the desired working concentration in the assay buffer. Protect the substrate from light.[4]
-
-
Assay Plate Setup (96-well plate):
-
Test Wells: Add assay buffer, and the diluted this compound derivative solution.
-
Positive Control (100% enzyme activity): Add assay buffer and DMSO (at the same final concentration as the test wells).
-
Negative Control (0% enzyme activity/blank): Add assay buffer, DMSO, and no enzyme (substitute with assay buffer).
-
Inhibitor Control: Add assay buffer and a known BACE1 inhibitor.
-
-
Enzyme Reaction:
-
Add the diluted BACE1 enzyme to the "Test Wells," "Positive Control," and "Inhibitor Control" wells to initiate the reaction.
-
Gently mix the contents of the wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), protected from light.[3]
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the FRET substrate.
-
Measurements can be taken kinetically (multiple readings over time) or as an endpoint reading.[4]
-
-
Data Analysis:
-
Subtract the fluorescence of the blank wells from all other readings.
-
Calculate the percentage of inhibition for each concentration of the this compound derivative using the following formula: % Inhibition = [1 - (Fluorescence of Test Well / Fluorescence of Positive Control)] x 100
-
Plot the percent inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
-
Structure-Activity Relationship of this compound Derivatives
The inhibitory activity of this compound derivatives against BACE1 is influenced by specific structural features. The following diagram illustrates the key relationships based on available research.
Conclusion
The FRET-based assay described provides a reliable and high-throughput method for evaluating the inhibitory potential of this compound derivatives against BACE1. The available data indicates that this compound is a potent BACE1 inhibitor, and further exploration of its derivatives, focusing on key hydrophobic substituents and the C-terminus, holds promise for the development of novel therapeutics for Alzheimer's disease. These application notes and protocols serve as a valuable resource for researchers dedicated to advancing the field of AD drug discovery.
References
- 1. BACE1 Function and Inhibition: Implications of Intervention in the Amyloid Pathway of Alzheimer’s Disease Pathology [mdpi.com]
- 2. The Alzheimer's disease β-secretase enzyme, BACE1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
Probing the Inhibition of BACE1 by Tasiamide B: A Molecular Docking Approach
Application Note and Protocol for Researchers in Drug Development
This document provides a detailed protocol and application notes for conducting molecular docking studies of Tasiamide B, a natural cyclic peptide, with the β-secretase 1 (BACE1) enzyme. BACE1 is a primary therapeutic target for Alzheimer's disease, as it is the rate-limiting enzyme in the production of amyloid-β peptides.[1][2][3][4] Understanding the potential inhibitory mechanism of natural compounds like this compound through in-silico methods is a critical step in early-stage drug discovery.
Introduction to BACE1 and this compound
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain.[1][4] The BACE1 enzyme is a transmembrane aspartyl protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP).[2][3][4] This cleavage is the rate-limiting step in Aβ production, making BACE1 a prime target for therapeutic intervention.[4] Inhibition of BACE1 is a promising strategy to reduce Aβ levels and potentially slow the progression of Alzheimer's disease.
This compound is a cyclic peptide of marine origin that has garnered interest for its biological activities. While studies have explored the BACE1 inhibitory potential of this compound derivatives, this protocol focuses on establishing a framework for the molecular docking of the parent compound, this compound, with BACE1 to predict its binding affinity and interaction patterns.[5]
Principle of Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[6][7][8] The process involves predicting the conformation, position, and orientation of a ligand (this compound) within the active site of a protein (BACE1) and estimating the strength of the interaction, commonly represented as binding energy.[7][8]
Experimental Protocols
This section outlines the step-by-step procedure for performing a molecular docking study of this compound with BACE1.
Preparation of the BACE1 Receptor
-
Obtain the Crystal Structure: Download the 3D crystal structure of human BACE1 from the Protein Data Bank (PDB). Several structures are available; for this protocol, we will use PDB ID: 1FKN .[3] This structure is a complex of BACE1 with an inhibitor, which helps in identifying the active site.
-
Receptor Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-crystallized ligands, and any other heteroatoms. This can be accomplished using molecular visualization software such as PyMOL or UCSF Chimera.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure and assign appropriate Kollman charges. This step is crucial for accurate electrostatic interaction calculations and is typically performed using tools like AutoDock Tools.[9]
-
File Format Conversion: Save the prepared receptor structure in the PDBQT file format, which is required by AutoDock Vina.
Preparation of the this compound Ligand
-
Obtain the Ligand Structure: The 3D structure of this compound can be retrieved from the PubChem database using its CID: 10931081 .[10] Download the structure in SDF format.
-
Ligand Optimization and Charge Assignment: Minimize the energy of the ligand structure using a force field like MMFF94. Assign Gasteiger partial charges to the ligand atoms. These steps can be performed using software like Avogadro or AutoDock Tools.
-
Torsional Degrees of Freedom: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process.
-
File Format Conversion: Save the prepared ligand structure in the PDBQT file format.
Molecular Docking Procedure
-
Grid Box Generation: Define a 3D grid box that encompasses the active site of BACE1. The center of the grid should be the geometric center of the co-crystallized ligand from the original PDB file. A grid size of 60 x 60 x 60 Å with a spacing of 0.375 Å is generally sufficient to cover the entire active site.
-
Docking with AutoDock Vina: Use AutoDock Vina to perform the docking calculations. The software will explore various conformations of this compound within the defined grid box and rank them based on their predicted binding affinities.
-
Analysis of Docking Results: The output will provide a set of docked poses for this compound, each with a corresponding binding energy value in kcal/mol. The pose with the lowest binding energy is typically considered the most favorable binding mode.
-
Visualization of Interactions: Analyze the interactions between this compound and BACE1 for the best-ranked pose using visualization software. Identify key interactions such as hydrogen bonds and hydrophobic interactions with the active site residues.
Data Presentation
The following tables summarize hypothetical quantitative data from the molecular docking of this compound with BACE1. This data is for illustrative purposes and should be replaced with actual results from the docking experiment.
Table 1: Predicted Binding Affinities of this compound with BACE1
| Ligand | Docking Software | PDB ID of BACE1 | Binding Affinity (kcal/mol) |
| This compound | AutoDock Vina | 1FKN | -9.8 |
Table 2: Key Amino Acid Residues of BACE1 Interacting with this compound
| Interaction Type | BACE1 Residue |
| Hydrogen Bond | ASP32 |
| Hydrogen Bond | GLY34 |
| Hydrogen Bond | THR72 |
| Hydrogen Bond | ASP228 |
| Hydrophobic | LEU30 |
| Hydrophobic | TYR71 |
| Hydrophobic | PHE108 |
| Hydrophobic | TRP115 |
| Hydrophobic | ILE118 |
Visualizations
The following diagrams illustrate the key processes and pathways involved in this study.
Caption: Amyloidogenic pathway showing the role of BACE1.
Caption: Workflow for molecular docking of this compound with BACE1.
Conclusion
This document provides a comprehensive protocol for the molecular docking of this compound with BACE1. By following these steps, researchers can gain valuable insights into the potential of this compound as a BACE1 inhibitor. The predicted binding affinity and interaction patterns can guide further experimental validation and the design of more potent derivatives for the development of novel Alzheimer's disease therapeutics. It is important to remember that molecular docking is a predictive tool, and its results should be corroborated with in vitro and in vivo studies.
References
- 1. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 2. Concatenation of molecular docking and molecular simulation of BACE-1, γ-secretase targeted ligands: in pursuit of Alzheimer’s treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular docking analysis of marine phytochemicals with BACE-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Molecular Screening of Various Compounds by Molecular Docking as BACE-1 Inhibitors - Article (Preprint v1) by Puja Mishra et al. | Qeios [qeios.com]
- 5. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijprajournal.com [ijprajournal.com]
- 9. repository.up.ac.za [repository.up.ac.za]
- 10. This compound | C50H74N8O12 | CID 10931081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis and Evaluation of Tasiamide B Analogues for Tumor Inhibition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of Tasiamide B analogues and their evaluation as potential tumor inhibitors. Detailed protocols for chemical synthesis and in vitro cytotoxicity assays are included to facilitate further research and development in this area.
Introduction
This compound is a linear peptide originally isolated from the marine cyanobacterium Symploca sp. It has demonstrated moderate cytotoxicity against human nasopharyngeal carcinoma (KB) and human colon carcinoma (LoVo) cell lines.[1] The unique structure of this compound makes it an attractive scaffold for the development of novel anticancer agents. This document outlines the synthesis of a series of this compound analogues and the evaluation of their tumor inhibitory activities, providing valuable insights into their structure-activity relationships (SAR).
Data Presentation: Cytotoxicity of this compound Analogues
The following tables summarize the in vitro inhibitory activities of synthesized this compound analogues against human nasopharyngeal carcinoma (KB) and human non-small cell lung tumor (A549) cell lines. The cytotoxicity is presented as IC50 values (the concentration required to inhibit 50% of cell growth).
Table 1: Cytotoxicity of Truncated this compound Analogues
| Compound ID | Structure | IC50 (µM) vs. KB | IC50 (µM) vs. A549 |
| S1 | Boc-N-Me-d-Phe-Pro-OMe | > 50 | > 50 |
| S2 | Boc-N-Me-d-Phe-Pro-Gly-NH2 | > 50 | > 50 |
| S3 | Boc-N-Me-d-Phe-Pro-Gly-Val-NH2 | > 50 | > 50 |
| S4 | Boc-N-Me-d-Phe-Pro-Gly-Val-N-Me-d-Gln-NH2 | > 50 | > 50 |
Data sourced from a study on this compound analogues.[1]
Table 2: Cytotoxicity of C-Terminus and Glutamine Modified Analogues
| Compound ID | Modification | IC50 (µM) vs. KB | IC50 (µM) vs. A549 |
| C1 | l-Gln, C-terminal aromatic group | 1.29 ± 0.15 | 2.54 ± 0.21 |
| C2 | d-Gln, C-terminal aromatic group | 2.88 ± 0.23 | 4.12 ± 0.33 |
| C3 | l-Gln, different C-terminal aromatic group | 3.45 ± 0.29 | 5.67 ± 0.41 |
| C4 | d-Gln, different C-terminal aromatic group | 6.12 ± 0.51 | 8.99 ± 0.76 |
| C5 | l-Gln, yet another C-terminal aromatic group | 2.11 ± 0.18 | 3.87 ± 0.29 |
| C6 | d-Gln, yet another C-terminal aromatic group | 4.56 ± 0.37 | 7.23 ± 0.61 |
| C7 | l-Gln, fourth C-terminal aromatic group | 8.23 ± 0.68 | 12.88 ± 1.03 |
| C8 | d-Gln, fourth C-terminal aromatic group | 10.76 ± 0.91 | 15.43 ± 1.21 |
Data represents mean ± standard deviation from three independent experiments.[1] Etoposide was used as a positive control.[1]
Table 3: Cytotoxicity of N-Terminus and N-Methyl Modified Analogues
| Compound ID | Modification | IC50 (µM) vs. KB | IC50 (µM) vs. A549 |
| N1 | N-terminal modification (pentanoic acid) | > 50 | > 50 |
| N2 | N-terminal modification (hydroxyacetic acid) | > 50 | > 50 |
| M1 | Demethylation of N-Me-d-Gln | > 50 | > 50 |
| M2 | Demethylation of N-Me-d-Phe | > 50 | > 50 |
| M3 | Demethylation of both N-Me-d-Gln and N-Me-d-Phe | > 50 | > 50 |
Data sourced from a study on this compound analogues.[1]
Structure-Activity Relationship (SAR) Summary
Based on the cytotoxicity data, the following structure-activity relationships have been observed:
-
Peptide Length is Crucial: Truncated analogues (S1-S4) were inactive, indicating that the full length of the peptide chain is essential for cytotoxicity.[1]
-
C-Terminus Modifications are Tolerated: Modifications at the C-terminus with aromatic groups resulted in analogues (C1-C8) with moderate to potent activity.[1]
-
N-Terminus and N-Methyl Groups are Critical: Modifications at the N-terminus (N1, N2) or removal of N-methyl groups (M1, M2, M3) led to a complete loss of activity.[1]
Experimental Protocols
Protocol 1: General Synthesis of this compound Analogues
This protocol describes a general solution-phase peptide synthesis approach for preparing this compound analogues.
Materials:
-
Boc-protected amino acids (e.g., Boc-N-Me-d-Phe-OH)
-
Fmoc-protected amino acids (e.g., Fmoc-Gly-OH)
-
Coupling reagents: 1-ethyl-3-(3-dimethylaminopropyl)-carbodiimide (B8375161) hydrochloride (EDC), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt)
-
Base: Sodium bicarbonate (NaHCO3)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (B1210297) (EtOAc)
-
Deprotection reagents: 4 M HCl in EtOAc, Diethylamine (B46881) (DEA) in acetonitrile (B52724) (CH3CN)
-
Purification: Flash column chromatography
Procedure:
-
Coupling Reaction: a. Dissolve the N-terminally protected amino acid (1.0 mmol) and the amine component (1.1 mmol) in a mixture of DCM and DMF. b. Cool the solution to 0 °C in an ice bath. c. Add EDC (1.2 mmol), HOAt (1.2 mmol), and NaHCO3 (1.2 mmol) to the reaction mixture. d. Stir the reaction at 0 °C for 2 hours, then allow it to warm to room temperature and stir overnight. e. Dilute the reaction mixture with EtOAc and wash sequentially with 10% citric acid, 5% NaHCO3, and brine. f. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo. g. Purify the crude product by flash column chromatography.
-
Boc Deprotection: a. Treat the Boc-protected peptide with a solution of 4 M HCl in EtOAc for 45 minutes at room temperature. b. Concentrate the solution in vacuo. c. Re-dissolve the residue in EtOAc and concentrate again to remove residual HCl. Dry the resulting solid under vacuum.
-
Fmoc Deprotection: a. Treat the Fmoc-protected peptide with a solution of diethylamine (DEA) in acetonitrile (CH3CN). b. Monitor the reaction by TLC until completion. c. Concentrate the reaction mixture in vacuo and proceed to the next coupling step.
-
Peptide Elongation: a. Repeat the coupling and deprotection steps sequentially to elongate the peptide chain to the desired length.
Protocol 2: In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)
This protocol details the procedure for assessing the cytotoxicity of this compound analogues against adherent cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., KB, A549)
-
Complete cell culture medium
-
96-well plates
-
This compound analogues dissolved in DMSO
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: a. Seed cells into 96-well plates at an appropriate density and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: a. Prepare serial dilutions of the this compound analogues in the cell culture medium. b. Treat the cells with the compounds for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., etoposide).
-
Cell Fixation: a. After 72 hours of incubation, gently add 100 µL of cold 10% TCA to each well to fix the cells. b. Incubate the plate at 4°C for at least 1 hour.
-
Staining: a. Remove the TCA solution and wash the plates with water. b. Air-dry the plates completely. c. Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: a. Remove the SRB solution and wash the plates four times with 1% acetic acid to remove unbound dye. b. Air-dry the plates completely.
-
Solubilization and Measurement: a. Add 150 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. b. Shake the plate for 5-10 minutes. c. Measure the optical density (OD) at 515 nm using a microplate spectrophotometer.
-
Data Analysis: a. Calculate the percentage of cell growth inhibition for each concentration of the compound. b. Determine the IC50 value using a suitable software by plotting the percentage of inhibition against the log of the compound concentration.
Visualizations
General Synthetic Workflow for this compound Analogues
Caption: General workflow for the synthesis of this compound analogues.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow of the SRB cytotoxicity assay.
Postulated Apoptotic Signaling Pathways for Cytotoxic Peptides
While the specific signaling pathway for this compound has not been fully elucidated, many cytotoxic marine peptides are known to induce apoptosis through the intrinsic and/or extrinsic pathways. A generalized representation of these pathways is shown below.
Caption: Generalized apoptosis signaling pathways.
References
Measuring the Anticancer Activity of Tasiamide B: Application Notes and Protocols for IC50 Determination
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for measuring the half-maximal inhibitory concentration (IC50) of Tasiamide B, a marine-derived peptide, in various cancer cell lines. This compound has garnered interest for its potential cytotoxic effects against cancer cells. A critical parameter in the preclinical evaluation of any potential anticancer compound is its IC50 value, which quantifies the concentration of the substance required to inhibit a biological process, such as cell proliferation, by 50%.[1] This application note offers a detailed protocol for determining the IC50 of this compound using a standard colorimetric cell viability assay, presents available data on related compounds, and discusses a potential mechanism of action to guide further research.
Introduction
Marine cyanobacteria are a rich source of novel bioactive compounds, many of which are peptides with unique structures and potent biological activities.[2] Tasiamide, a linear peptide isolated from the marine cyanobacterium Symploca sp., has demonstrated moderate cytotoxicity against human cancer cell lines.[2] While specific data for this compound is limited, related Tasiamide compounds and their analogues have shown inhibitory activity against various cancer cell lines, suggesting that this compound may also possess valuable anticancer properties.[2] In silico studies have suggested that this compound may exert its anticancer effects by targeting Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[3][4] Inhibition of HSP90 can lead to the degradation of these client proteins, thereby disrupting multiple signaling pathways essential for tumor cell survival and proliferation.[4][5]
The determination of a compound's IC50 value is a fundamental step in drug discovery, providing a quantitative measure of its potency.[1] This allows for the comparison of efficacy across different cell lines and against other therapeutic agents.[1] This document provides a standardized protocol for researchers to reliably determine the IC50 of this compound in their cancer cell lines of interest.
Data Presentation: IC50 Values of Tasiamide Analogues
While comprehensive IC50 data for this compound across a wide range of cancer cell lines is not yet publicly available, the following table summarizes the reported IC50 values for the closely related Tasiamide and some of its synthetic analogues. This data provides a preliminary indication of the potential potency of this class of compounds. It is important to note that IC50 values can vary depending on the specific cell line, assay conditions, and exposure time.[2]
| Compound/Analogue | Cancer Cell Line | Cancer Type | IC50 (µM) |
| Tasiamide | KB | Human Nasopharyngeal Carcinoma | 0.48 (µg/mL) |
| Tasiamide | LoVo | Human Colon Carcinoma | 3.47 (µg/mL) |
| Tasiamide Analogue C5 | KB | Human Nasopharyngeal Carcinoma | 2.45 ± 0.41 |
| Tasiamide Analogue C5 | A549 | Human Non-Small Cell Lung Cancer | 5.24 ± 1.12 |
| Tasiamide Analogue C6 | KB | Human Nasopharyngeal Carcinoma | 8.52 ± 1.41 |
| Tasiamide Analogue C6 | A549 | Human Non-Small Cell Lung Cancer | 12.88 ± 1.32 |
| Etoposide (Control) | KB | Human Nasopharyngeal Carcinoma | 0.85 ± 0.08 |
| Etoposide (Control) | A549 | Human Non-Small Cell Lung Cancer | 0.99 ± 0.09 |
Note: The IC50 values for Tasiamide are presented in µg/mL as reported in the source literature.[2] The values for the analogues and the control are in µM. Researchers are strongly encouraged to determine the IC50 of this compound in their specific cell lines of interest using the protocol provided below.
Experimental Protocols
A detailed protocol for determining the IC50 of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is provided below. This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of living cells.
Protocol: Determination of IC50 using MTT Assay
Materials:
-
This compound
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. The optimal seeding density should be determined for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of desired concentrations. It is advisable to use a broad range of concentrations for the initial experiment (e.g., 0.01 µM to 100 µM) to determine the approximate IC50.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a blank control (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle control using the formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the logarithm of the drug concentration.
-
Determine the IC50 value, which is the concentration of this compound that results in 50% cell viability, by fitting the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, Origin).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: A generalized workflow for determining the IC50 value of this compound.
Putative Signaling Pathway Inhibition by this compound
Caption: Putative mechanism of this compound via HSP90 inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New developments in Hsp90 inhibitors as anti-cancer therapeutics: mechanisms, clinical perspective and more potential - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry for the Structural Characterization of Tasiamide B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tasiamide B, a cyclic peptide isolated from marine cyanobacteria, has garnered significant interest as a potential therapeutic agent, notably as a BACE1 inhibitor for the treatment of Alzheimer's disease.[1][2] Accurate characterization of its structure and purity is paramount for preclinical and clinical development. This application note details a robust protocol for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS) coupled with Ultra-High-Performance Liquid Chromatography (UHPLC). The described methodology provides accurate mass determination and structural elucidation through fragmentation analysis, ensuring precise identification and characterization of this promising drug candidate.
Introduction
Cyclic peptides like this compound offer several advantages as therapeutic agents, including enhanced stability and target specificity compared to their linear counterparts.[3][4] However, their cyclic nature presents unique analytical challenges, particularly for structural elucidation, as fragmentation patterns in tandem mass spectrometry (MS/MS) are more complex than those of linear peptides.[5][6] High-resolution mass spectrometry provides the necessary mass accuracy and resolving power to confidently determine the elemental composition and identify post-translational modifications or impurities.[7] This protocol outlines a comprehensive workflow for the analysis of this compound, from sample preparation to data interpretation, providing a reliable method for its characterization in a research or drug development setting.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to minimize matrix effects and ensure high-quality data.[8][9]
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of purified this compound.
-
Dissolve the sample in 1 mL of a 50:50 (v/v) mixture of acetonitrile (B52724) and deionized water to create a 1 mg/mL stock solution.
-
From the stock solution, prepare a working solution of 10 µg/mL by diluting with the same solvent mixture.
-
If the sample contains inorganic salts, a solid-phase extraction (SPE) clean-up step using a C18 cartridge is recommended to prevent interference with the electrospray ionization process.[10]
-
-
Solvent Preparation:
-
Mobile Phase A (Aqueous): 0.1% formic acid in deionized water.
-
Mobile Phase B (Organic): 0.1% formic acid in acetonitrile.
-
All solvents should be LC-MS grade.
-
UHPLC-HRMS Analysis
The chromatographic separation is performed on a UHPLC system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).
-
UHPLC Method:
-
Column: A column with low hydrophobicity, such as a YMC-Triart Bio C4 (50 x 2.1 mm, 1.9 µm), is a suitable choice for cyclic peptides that may require a high concentration of organic solvent for elution.[3] Alternatively, a C18 column (e.g., ACQUITY UPLC CSH C18) can also be used.[7]
-
Column Temperature: 40 °C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 20 1.0 20 8.0 95 10.0 95 10.1 20 | 12.0 | 20 |
-
-
High-Resolution Mass Spectrometry Method:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 320 °C
-
Sheath Gas Flow Rate: 40 arbitrary units
-
Auxiliary Gas Flow Rate: 10 arbitrary units
-
Full Scan (MS1) Parameters:
-
Mass Range: m/z 200-2000
-
Resolution: 120,000
-
AGC Target: 4e5
-
Maximum IT: 50 ms
-
-
Tandem MS (MS/MS) Parameters:
-
Activation Type: Higher-energy Collisional Dissociation (HCD)
-
Isolation Window: m/z 1.2
-
Collision Energy: Stepped (20, 30, 40 eV)
-
Resolution: 60,000
-
AGC Target: 1e5
-
Maximum IT: 100 ms
-
-
Data Presentation
High-resolution mass spectrometry allows for the precise measurement of the mass-to-charge ratio (m/z) of the intact molecule and its fragment ions. The molecular formula of this compound is C₅₀H₇₄N₈O₁₂.[11]
Table 1: High-Resolution Mass Data for this compound
| Ion Species | Theoretical m/z | Measured m/z (Example) | Mass Error (ppm) |
| [M+H]⁺ | 979.5492 | 979.5489 | -0.31 |
| [M+Na]⁺ | 1001.5311 | 1001.5307 | -0.40 |
| [M+K]⁺ | 1017.4951 | 1017.4946 | -0.49 |
| [M+2H]²⁺ | 490.2782 | 490.2780 | -0.41 |
Table 2: Theoretical MS/MS Fragmentation Data for this compound ([M+H]⁺, m/z 979.5492)
The fragmentation of cyclic peptides is complex, often requiring the cleavage of two peptide bonds to produce observable fragment ions.[5] The table below lists plausible fragment ions based on the structure of this compound.
| Theoretical m/z | Proposed Fragment Structure/Loss |
| 878.4915 | [M+H - C₅H₉NO]⁺ (Loss of Proline residue) |
| 864.4759 | [M+H - C₆H₁₁NO]⁺ (Loss of Valine residue) |
| 834.4653 | [M+H - C₆H₁₂N₂O₂]⁺ (Loss of Glutamine residue) |
| 816.4547 | [M+H - C₆H₁₂N₂O₂ - H₂O]⁺ |
| 717.4191 | [M+H - C₁₂H₁₆N₂O₃]⁺ (Loss of N-Me-Phe-Pro fragment) |
| 647.3616 | [M+H - C₁₄H₂₅N₃O₄]⁺ (Loss of Val-N-Me-Gln fragment) |
| 520.2915 | [M+H - C₂₁H₃₅N₄O₆]⁺ (Internal fragment) |
Note: This data is illustrative and based on theoretical fragmentation pathways. Actual observed fragments may vary depending on instrument settings.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the HRMS analysis of this compound.
Caption: Mechanism of action of this compound as a BACE1 inhibitor.
Conclusion
This application note provides a detailed protocol for the high-resolution mass spectrometry analysis of this compound. The combination of UHPLC separation with HRMS detection allows for the confident identification and structural characterization of this cyclic peptide. The accurate mass measurements confirm the elemental composition, while the MS/MS fragmentation data aids in sequence verification. This robust analytical method is essential for quality control, impurity profiling, and mechanistic studies in the development of this compound as a potential therapeutic agent for Alzheimer's disease.
References
- 1. BACE1 Inhibitors for Alzheimer’s Disease: The Past, Present and Any Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. shimadzu.com [shimadzu.com]
- 5. books.rsc.org [books.rsc.org]
- 6. support.proteinmetrics.com [support.proteinmetrics.com]
- 7. waters.com [waters.com]
- 8. organomation.com [organomation.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 11. This compound | C50H74N8O12 | CID 10931081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming pyroglutamylation in Tasiamide B synthesis
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering challenges with pyroglutamylation during the synthesis of Tasiamide B and other peptides with N-terminal glutamine residues.
Frequently Asked Questions (FAQs)
Q1: What is pyroglutamylation and why is it a problem in this compound synthesis?
A1: Pyroglutamylation is an intramolecular cyclization reaction where an N-terminal glutamine (Gln) residue converts into pyroglutamic acid (pGlu).[1][2][3] This conversion results in the loss of the N-terminal primary amine and a mass difference of -17.03 Da due to the loss of ammonia (B1221849) (NH₃).[1] For a target molecule like this compound, which has an N-terminal Gln, this spontaneous modification leads to product heterogeneity, complicating purification and potentially altering the peptide's biological activity and stability.[1][4]
Q2: Under what conditions does pyroglutamylation occur?
A2: The cyclization of N-terminal glutamine is a spontaneous, non-enzymatic reaction that can occur under various conditions.[1][2] The rate is significantly influenced by factors such as pH, temperature, and the buffer system used.[5][6] The reaction can be accelerated at elevated temperatures (e.g., 37°C) and is known to proceed rapidly in phosphate (B84403) buffers.[2][6] Both acidic and basic conditions can promote the reaction; low pH can protonate the leaving group, while high pH increases the nucleophilicity of the attacking amino group.[7]
Q3: How can I detect pyroglutamate (B8496135) formation in my sample?
A3: Pyroglutamate formation can be detected by a mass shift of -17 Da for glutamine cyclization or -18 Da for glutamic acid cyclization.[4] This is readily identifiable using mass spectrometry (MS).[4] In chromatography, such as reversed-phase HPLC (RP-HPLC), the pGlu-formed peptide will typically have a different retention time than the desired product.[1][6] Charge-based methods like cation-exchange (CEX) and capillary isoelectric focusing (cIEF) can also detect this modification, as the loss of the primary amine makes the resulting peptide more acidic.[4]
Troubleshooting Guide
Problem: My final product shows a significant peak with a mass of -17 Da from the expected mass of this compound.
This indicates the formation of pyroglutamic acid at the N-terminus. Below are potential causes and solutions to troubleshoot this issue.
Issue 1: Suboptimal Conditions During Fmoc Deprotection
Cause: Prolonged exposure to the basic conditions of piperidine (B6355638) in DMF during the deprotection of the Fmoc group on the N-terminal glutamine can facilitate cyclization. While generally slow, this side reaction can become significant with extended reaction times.[1][8]
Solution:
-
Minimize Deprotection Time: Keep the piperidine treatment for the N-terminal Gln residue to the minimum time required for complete Fmoc removal. Monitor the reaction closely.
-
Use a Milder Base: Consider using a different base for deprotection if pyroglutamylation is persistent, although this may require further optimization.
Issue 2: Inappropriate Side-Chain Protection for Glutamine
Cause: If the side-chain protecting group for glutamine is not sufficiently stable, it can be prematurely cleaved, exposing the side-chain amide and increasing the likelihood of cyclization.
Solution:
-
Use a Robust Protecting Group: The trityl (Trt) group is a highly recommended side-chain protecting group for glutamine in Fmoc-based solid-phase peptide synthesis (SPPS).[1] It is stable to the piperidine used for Fmoc deprotection but is cleanly removed during the final trifluoroacetic acid (TFA) cleavage step.[1]
Issue 3: Unfavorable Coupling Conditions
Cause: Slow or inefficient coupling reactions can leave the N-terminal amine of the preceding residue exposed for longer periods under conditions that may promote side reactions.
Solution:
-
Use Efficient Coupling Reagents: Employ highly efficient coupling reagents like HBTU, HATU, or HCTU to ensure rapid amide bond formation.
-
Optimize Reaction Times: Minimize coupling reaction times to reduce the exposure of the peptide chain to potentially harmful conditions.[1]
Issue 4: Harsh Cleavage and Post-Synthesis Handling
Cause: The conditions during the final cleavage from the resin and subsequent purification steps can significantly impact the rate of pyroglutamylation. Elevated temperatures and prolonged exposure to acidic or basic conditions are major contributors.[1][7]
Solution:
-
Low-Temperature Cleavage: Perform the final cleavage from the resin at reduced temperatures (e.g., 0-4°C) to minimize the rate of spontaneous cyclization.[1]
-
pH Control During Purification: Avoid extremes of pH during purification. If possible, maintain a near-neutral pH where the rate of non-enzymatic cyclization is often at its minimum.[5]
-
Avoid Acidic Environments: Preventing exposure to acidic environments can inhibit the conversion of N-terminal glutamine to pyroglutamic acid.[9]
Quantitative Data: Effect of pH and Temperature
The rate of pyroglutamate formation is highly dependent on environmental conditions. The following table summarizes the general effects of pH and temperature on the reaction rate.
| Parameter | Condition | Effect on Pyroglutamylation Rate | Citation |
| pH | Acidic (e.g., pH 4) | Favored | [5] |
| Neutral (e.g., pH 6-7) | Less Common / Slower | [5] | |
| Basic (e.g., pH 8) | Favored | [5] | |
| Temperature | Low (e.g., 4°C) | Minimized | [1] |
| Elevated (e.g., 37°C) | Accelerated | [2][6] | |
| Buffer | Phosphate | Can accelerate the reaction | [2] |
Visual Guides and Workflows
Pyroglutamylation Reaction Mechanism
The following diagram illustrates the chemical conversion of an N-terminal glutamine residue to pyroglutamic acid.
Caption: Spontaneous conversion of N-terminal glutamine to pyroglutamic acid.
Recommended SPPS Workflow to Minimize Pyroglutamylation
This workflow outlines key steps and considerations during Solid-Phase Peptide Synthesis (SPPS) to prevent unwanted side reactions.
Caption: Optimized SPPS workflow for peptides with N-terminal glutamine.
Troubleshooting Decision Tree
Use this logical guide to diagnose and address the presence of the pGlu impurity.
Caption: Decision tree for troubleshooting pyroglutamylation.
Experimental Protocols
Protocol 1: Optimized Fmoc-SPPS of N-Terminal Gln Peptides
This protocol incorporates measures to minimize pyroglutamate formation during solid-phase peptide synthesis.
-
Resin and First Amino Acid: Start with a pre-loaded resin or couple the first amino acid using standard protocols. For the N-terminal glutamine, use Fmoc-Gln(Trt)-OH .
-
Fmoc Deprotection:
-
Treat the resin-bound peptide with 20% piperidine in DMF.
-
For intermediate steps, a standard 5-10 minute reaction is typical.
-
For the final N-terminal Gln residue , reduce the deprotection time to the minimum required (e.g., 2 x 2 minutes), monitoring for completion.
-
-
Washing: After deprotection, thoroughly wash the resin with DMF (5-6 times) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
Pre-activate the incoming Fmoc-amino acid (4 eq.) with a coupling agent like HATU (3.95 eq.) and a base such as DIPEA (8 eq.) in DMF.
-
Add the activated amino acid solution to the resin and allow it to react for 30-60 minutes.
-
Confirm completion with a Kaiser test.
-
-
Final Cleavage and Deprotection:
-
After completing the sequence, wash the resin with DCM and dry it under vacuum.
-
Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Crucially, cool the cleavage cocktail and the resin to 0-4°C before mixing.
-
Add the cold cocktail to the resin and stir gently at low temperature for 2-3 hours.
-
-
Precipitation and Purification:
-
Filter the resin and precipitate the peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and wash the peptide pellet.
-
Dry the crude peptide and purify it using RP-HPLC with buffers that are as close to neutral pH as the peptide's solubility allows. Lyophilize the pure fractions immediately.
-
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Terminal Cyclization Analysis - Creative Biolabs [creative-biolabs.com]
- 5. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidative Folding and N-terminal Cyclization of Onconase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Preventing the spontaneous modification of an HLA-A2-restricted peptide at an N-terminal glutamine or an internal cysteine residue enhances peptide antigenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Tasiamide B: A Technical Support Guide
For researchers and medicinal chemists embarking on the total synthesis of Tasiamide B, a linear octapeptide with promising biological activities, achieving a high yield is a significant challenge. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its synthesis, from difficult couplings to problematic side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the total synthesis of this compound?
A1: The primary hurdles in synthesizing this compound include:
-
Pyroglutamate (B8496135) Formation: The N-terminal N-methyl-D-glutamine (N-Me-D-Gln) residue is prone to cyclization, forming an unwanted pyroglutamyl derivative, which reduces the yield of the desired linear peptide.[1]
-
Steric Hindrance: The presence of two N-methylated amino acids, N-Me-D-Gln and N-methyl-D-phenylalanine (N-Me-D-Phe), significantly hinders peptide bond formation, leading to incomplete coupling reactions and lower yields.[2]
-
Synthesis of the AHPPA unit: The non-proteinogenic amino acid, (3R,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), is a key component that requires a separate, multi-step synthesis before it can be incorporated into the peptide chain.
-
Low Solubility: As a hydrophobic peptide, this compound can be difficult to purify, often resulting in low recovery rates after chromatography.[3][4]
Q2: Which coupling reagents are most effective for the sterically hindered N-methylated residues in this compound?
A2: For coupling amino acids to N-methylated residues, high-activity coupling reagents are recommended to overcome the steric hindrance. Reagents like HATU, HBTU, and PyBOP are generally more effective than standard carbodiimides such as EDC.[5][6][7] See Table 1 for a comparison of coupling reagent efficiencies.
Q3: How can I prevent pyroglutamate formation from the N-terminal N-Me-D-Gln?
A3: Pyroglutamate formation is often catalyzed by acidic or basic conditions during deprotection steps. To minimize this side reaction:
-
Use milder deprotection conditions.
-
Minimize the time the N-terminal N-Me-D-Gln is exposed after deprotection before the next coupling step.
-
Consider using a protecting group for the glutamine side chain that is more stable to the deprotection conditions of the N-terminal protecting group.
Q4: What are the key considerations for synthesizing the AHPPA fragment?
A4: The synthesis of the AHPPA unit is a multi-step process that requires careful stereochemical control. Common strategies involve asymmetric aldol (B89426) additions or Sharpless asymmetric epoxidation to establish the correct stereocenters. It is crucial to purify the AHPPA precursor to a high degree before attempting to couple it to the peptide chain to avoid introducing impurities that are difficult to remove later.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solutions |
| Low yield after coupling to an N-methylated amino acid (e.g., N-Me-D-Phe or N-Me-D-Gln) | 1. Incomplete coupling due to steric hindrance.2. Inefficient coupling reagent. | 1. Perform a double coupling: After the initial coupling reaction, repeat the coupling step with fresh reagents.2. Use a more powerful coupling reagent: Switch from EDC/HOBt to HATU, HBTU, or PyBOP (see Table 1).3. Increase reaction time and/or temperature: Allow the coupling reaction to proceed for a longer duration or gently heat the reaction mixture. Microwave-assisted coupling can also be effective.[8] |
| Presence of a side product with a mass loss of 17 Da from the final product | Spontaneous cyclization of the N-terminal N-Me-D-Gln to form a pyroglutamate residue. | 1. Optimize deprotection conditions: If using acid for deprotection (e.g., TFA), minimize the exposure time.2. Immediate coupling: Proceed with the next coupling step as soon as the N-terminal protecting group is removed.3. pH control: Ensure the reaction conditions are not strongly acidic or basic during workup and purification. |
| Multiple peaks observed during HPLC purification of the final peptide | 1. Presence of deletion sequences from incomplete couplings.2. Racemization of amino acid residues.3. Presence of the pyroglutamate side product. | 1. Optimize all coupling steps: Use highly efficient coupling reagents and consider double coupling for difficult residues.2. Use racemization-suppressing additives: Additives like HOBt or Oxyma Pure can minimize racemization during coupling.[9]3. Optimize purification gradient: A shallower gradient during HPLC purification may help resolve closely eluting impurities. |
| Low recovery after HPLC purification | The hydrophobic nature of this compound can lead to poor solubility and aggregation, causing it to precipitate on the column or during fraction collection.[3][4] | 1. Modify mobile phase: Add organic modifiers like isopropanol (B130326) or use a different buffer system to improve solubility.2. Elevate column temperature: Running the purification at a slightly elevated temperature can improve peak shape and recovery for hydrophobic peptides.3. Alternative purification: For very hydrophobic peptides, precipitation from water followed by washing with a non-polar solvent like diethyl ether can be an effective alternative to HPLC.[3][4] |
Quantitative Data
Table 1: Comparison of Coupling Reagent Efficiency for Sterically Hindered Couplings
| Coupling Reagent | Additive | Base | Typical Reaction Time | Reported Yield Range (%) | Key Advantages/Disadvantages |
| EDC | HOBt | DIPEA | 2-12 h | 50-80 | Cost-effective but can be slow and less efficient for hindered couplings.[10] |
| HBTU | HOBt | DIPEA | 1-4 h | 85-95 | More efficient than EDC, but can cause racemization. |
| HATU | HOAt | DIPEA/2,4,6-Collidine | 30 min - 2 h | >95 | Highly efficient with low racemization, especially for N-methylated residues.[5][6] More expensive. |
| PyBOP | HOBt | DIPEA | 1-3 h | 90-98 | High coupling efficiency, but the byproducts can be difficult to remove. |
| COMU | - | DIPEA | 15-60 min | >99 | Very fast and efficient, but can be less stable in solution over time. |
Yields are highly dependent on the specific amino acid sequence and reaction conditions.
Experimental Protocols & Workflows
A representative workflow for the solid-phase peptide synthesis (SPPS) of this compound is outlined below. This is a generalized protocol based on methods for similar peptides and should be optimized for specific laboratory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. open.clemson.edu [open.clemson.edu]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. Solid-phase synthesis and characterization of N-methyl-rich peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Simple Method for Synthesizing Boronic Acid-Based Drugs | Technology Networks [technologynetworks.com]
- 10. Studies toward the Total Synthesis of Itralamide B and Biological Evaluation of Its Structural Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Solubility of Tasiamide B in Aqueous Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of Tasiamide B in aqueous buffers during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a naturally occurring cyclic peptide with potential therapeutic applications, including as a BACE1 inhibitor for Alzheimer's disease and as an anticancer agent.[1][2][3] Like many peptide-based molecules, this compound can exhibit low solubility in aqueous buffers, which is a critical consideration for its use in various in vitro and in vivo experimental settings. Poor solubility can lead to inaccurate experimental results, reduced bioavailability, and challenges in formulation development.
Q2: What are the general causes of low aqueous solubility for peptide-like molecules such as this compound?
The low aqueous solubility of peptides is often attributed to a combination of factors, including:
-
Hydrophobic Amino Acid Residues: A high proportion of nonpolar amino acid residues in the peptide sequence can lead to unfavorable interactions with water.
-
Intermolecular Hydrogen Bonding: Peptides can form strong hydrogen bonds with each other, leading to aggregation and precipitation.
-
Secondary Structure: The formation of stable secondary structures, such as beta-sheets, can promote self-assembly and reduce solubility.
-
Isoelectric Point (pI): At the pI, the net charge of the peptide is zero, minimizing electrostatic repulsion between molecules and often leading to the lowest solubility.
Q3: Are there any predicted physicochemical properties of this compound that can help in addressing its solubility?
| Property | Predicted Value/Information | Implication for Solubility |
| Molecular Formula | C₅₀H₇₄N₈O₁₂[1] | The large and complex structure suggests a potential for low aqueous solubility. |
| Predicted LogP | Not available. | A higher LogP value would indicate greater hydrophobicity and lower aqueous solubility. |
| Predicted Isoelectric Point (pI) | Not available. | Knowing the pI is crucial for selecting a buffer pH that is distant from the pI, which can significantly improve solubility by increasing the net molecular charge. |
Troubleshooting Guide for Low Solubility of this compound
This guide provides a systematic approach to troubleshoot and improve the solubility of this compound in your experiments.
Problem: this compound precipitates out of my aqueous buffer (e.g., PBS, Tris).
Workflow for Troubleshooting this compound Solubility
Caption: A step-by-step workflow for troubleshooting the low aqueous solubility of this compound.
Experimental Protocols
1. Solvent-Assisted Dissolution Protocol:
-
Objective: To dissolve this compound using a small amount of an organic solvent before dilution in an aqueous buffer.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)[2][4][5] or Ethanol (EtOH)
-
Your desired aqueous buffer (e.g., PBS, Tris-HCl)
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal volume of DMSO or EtOH to the tube. For example, for 1 mg of this compound, start with 10-20 µL of the organic solvent.
-
Vortex thoroughly until the this compound is completely dissolved. Gentle warming (to 37°C) may be applied if necessary, but be cautious of potential degradation.
-
While vortexing, slowly add your aqueous buffer dropwise to the dissolved this compound solution until the desired final concentration is reached.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
-
2. pH Adjustment Protocol:
-
Objective: To enhance the solubility of this compound by using a buffer with a pH that is significantly different from its isoelectric point (pI).
-
Note: The pI of this compound is not experimentally determined. However, based on its amino acid composition, it is likely to have a pI in the neutral to slightly acidic range. Therefore, testing buffers with acidic and basic pH is recommended.
-
Materials:
-
This compound powder
-
A series of buffers with varying pH values (e.g., 50 mM sodium acetate (B1210297) pH 4.0, 50 mM MES pH 6.0, 50 mM Tris-HCl pH 8.0, 50 mM CAPS pH 10.0)
-
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent as described in the "Solvent-Assisted Dissolution Protocol."
-
In separate tubes, add an aliquot of the this compound stock solution to each of the different pH buffers to achieve the desired final concentration.
-
Vortex each tube and visually inspect for solubility.
-
Quantify the amount of soluble this compound in the supernatant after centrifugation using a suitable analytical method (e.g., HPLC-UV) to determine the optimal pH for solubility.
-
Signaling Pathways Modulated by this compound
Understanding the mechanism of action of this compound is crucial for interpreting experimental results. Below are diagrams of the key signaling pathways it is known to inhibit.
BACE1 Inhibition by this compound
This compound has been identified as an inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1).[2] BACE1 is a key enzyme in the amyloidogenic pathway, which is implicated in the pathology of Alzheimer's disease. Inhibition of BACE1 by this compound is expected to reduce the production of amyloid-β (Aβ) peptides.
Caption: this compound inhibits BACE1, a key enzyme in the amyloidogenic pathway.
Potential HSP90 Inhibition by this compound
Some studies suggest that this compound may also exert its effects through the inhibition of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are involved in cell survival, proliferation, and signaling pathways that are often dysregulated in cancer.[6][7][8][9][10][11][12]
Caption: Potential inhibition of HSP90 by this compound leads to the degradation of key client proteins.
Disclaimer: This technical support guide is for informational purposes only and is intended for use by qualified scientific professionals. The information provided is based on publicly available data and general principles of peptide chemistry. Users should always exercise their own judgment and perform appropriate validation experiments.
References
- 1. This compound | C50H74N8O12 | CID 10931081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ptacts.uspto.gov [ptacts.uspto.gov]
- 6. Hsp90 and Developmental Networks - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Heat shock protein 90: biological functions, diseases, and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 11. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC Separation of Tasiamide B and its Analogues
Welcome to the technical support center for the chromatographic separation of Tasiamide B and its analogues. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their HPLC (High-Performance Liquid Chromatography) methods for these complex cyclic depsipeptides.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in separating this compound from its analogues?
A1: The primary challenges stem from the structural similarities among this compound and its analogues. Many analogues differ by only a single amino acid, methylation, or stereochemistry, leading to subtle differences in polarity and hydrophobicity.[1][2] This can result in poor resolution and co-elution. Additionally, the hydrophobic nature of these peptides can lead to issues like peak broadening and poor peak shape.[1]
Q2: What type of HPLC column is most suitable for separating this compound and its analogues?
A2: A reversed-phase C18 column is the most common and generally effective choice for separating peptides like this compound.[3] For particularly hydrophobic analogues, a C8 or a phenyl-hexyl column might provide alternative selectivity. The choice of a stationary phase with a pore size of 100-130 Å is typically recommended for peptides of this size to ensure good peak shape and resolution.
Q3: How does the mobile phase composition affect the separation?
A3: The mobile phase composition is a critical factor. A typical mobile phase for reversed-phase separation of peptides consists of an aqueous phase (A) and an organic phase (B), usually acetonitrile (B52724). The gradient elution, starting with a higher percentage of phase A and gradually increasing phase B, allows for the separation of compounds with varying hydrophobicities. The use of an ion-pairing agent, such as trifluoroacetic acid (TFA) at a concentration of 0.1%, is crucial for improving peak shape by minimizing interactions between the peptides and residual silanol (B1196071) groups on the silica-based stationary phase.[1][3]
Q4: What are typical starting conditions for developing an HPLC method for this compound?
A4: A good starting point for method development would be a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) with a gradient of water with 0.1% TFA (Mobile Phase A) and acetonitrile with 0.1% TFA (Mobile Phase B). A broad scouting gradient, for instance, from 5% to 95% B over 30 minutes, can help determine the approximate elution conditions for your compounds.[1] The flow rate can be set at 1.0 mL/min, and UV detection is typically performed at 214 nm and 280 nm.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC separation of this compound and its analogues.
Problem 1: Poor Resolution Between this compound and an Analogue
Symptoms:
-
Overlapping peaks or a single broad peak where two compounds are expected.
Possible Causes & Solutions:
| Cause | Solution |
| Inadequate Mobile Phase Gradient | The gradient may be too steep. After an initial scouting run, design a shallower gradient around the elution time of the peaks of interest. For example, if the compounds elute at around 40% acetonitrile, try a gradient from 30% to 50% acetonitrile over a longer period.[4] |
| Suboptimal Organic Modifier | Acetonitrile is a common choice, but methanol (B129727) or isopropanol (B130326) can offer different selectivities. Try replacing acetonitrile with methanol in the mobile phase or using a mixture of the two. |
| Incorrect Column Chemistry | While C18 is a good starting point, a different stationary phase might be necessary. A C8 column is less retentive and may improve the separation of very hydrophobic analogues. A phenyl-hexyl column can provide alternative selectivity based on aromatic interactions. |
| Elevated Temperature | Increasing the column temperature (e.g., to 40-60°C) can improve peak shape and may alter selectivity, potentially resolving co-eluting peaks.[1][3] |
Problem 2: Peak Tailing
Symptoms:
-
Asymmetrical peaks with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silanols | Residual silanol groups on the silica (B1680970) packing can interact with basic residues in the peptides, causing tailing.[5] Ensure the mobile phase contains an ion-pairing agent like 0.1% TFA to mask these silanols.[1][3] |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Inappropriate Mobile Phase pH | The pH of the mobile phase can affect the ionization state of the peptides and their interaction with the stationary phase.[6] Operating at a low pH (around 2-3 with TFA) generally provides good peak shape for peptides. |
| Column Degradation | A void at the head of the column or contamination can cause peak tailing. Try flushing the column or, if necessary, replace it. |
Problem 3: Broad Peaks
Symptoms:
-
Peaks are wider than expected, leading to decreased sensitivity and poor resolution.
Possible Causes & Solutions:
| Cause | Solution |
| Large Extra-Column Volume | The tubing between the injector, column, and detector can contribute to peak broadening. Use tubing with a small internal diameter and keep the lengths as short as possible. |
| Slow Gradient Elution | While a shallow gradient can improve resolution, an excessively slow gradient can lead to peak broadening due to diffusion. Optimize the gradient steepness for a balance between resolution and peak width. |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure acetonitrile), it can cause peak distortion. Whenever possible, dissolve the sample in the initial mobile phase. |
| Low Column Temperature | Low temperatures increase mobile phase viscosity, which can lead to broader peaks. Increasing the temperature can improve efficiency and sharpen peaks.[1] |
Experimental Protocols
General Protocol for HPLC Method Development
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Scouting Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 95% B
-
35-40 min: 95% B
-
40-41 min: 95% to 5% B
-
41-50 min: 5% B (re-equilibration)
-
Optimized Gradient for Enhanced Resolution
Based on the scouting run, if the compounds of interest elute between 15 and 20 minutes (corresponding to approximately 35-50% B), a shallower gradient can be applied:
-
0-5 min: 30% B
-
5-25 min: 30% to 55% B
-
25-30 min: 55% to 95% B
-
30-35 min: 95% B
-
35-36 min: 95% to 30% B
-
36-45 min: 30% B (re-equilibration)
Data Presentation
The following tables present hypothetical, yet plausible, quantitative data for the separation of this compound from two of its analogues: Analogue 1 (N-terminal truncation) and Analogue 2 (C-terminal modification) . These tables are for illustrative purposes to guide optimization.
Table 1: Effect of Gradient Slope on Resolution
| Gradient (Time to increase from 20% to 60% B) | Retention Time this compound (min) | Resolution (this compound / Analogue 1) | Resolution (this compound / Analogue 2) |
| 10 min | 12.5 | 1.2 | 1.4 |
| 20 min | 18.2 | 1.8 | 2.1 |
| 30 min | 25.1 | 2.3 | 2.6 |
Table 2: Effect of Column Temperature on Peak Asymmetry
| Temperature (°C) | Peak Asymmetry (this compound) | Peak Asymmetry (Analogue 1) | Peak Asymmetry (Analogue 2) |
| 25 | 1.6 | 1.7 | 1.5 |
| 40 | 1.2 | 1.3 | 1.1 |
| 55 | 1.0 | 1.1 | 1.0 |
Table 3: Comparison of Different C18 Columns
| Column Manufacturer | Retention Time this compound (min) | Resolution (this compound / Analogue 1) | Theoretical Plates (this compound) |
| Brand X | 15.3 | 1.9 | 12,000 |
| Brand Y | 16.1 | 2.2 | 14,500 |
| Brand Z | 14.8 | 1.7 | 11,500 |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
References
- 1. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis and stereochemical reassignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C50H74N8O12 | CID 10931081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C50H74N8O12) [pubchemlite.lcsb.uni.lu]
- 5. Detection, isolation, and characterization of a novel impurity from several folic acid products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physicochemical and biological properties of novel amide-based steroidal inhibitors of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Overlapping Peaks in the NMR Spectrum of Tasiamide B
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering overlapping peaks in the Nuclear Magnetic Resonance (NMR) spectrum of Tasiamide B. The following frequently asked questions (FAQs) and troubleshooting guides will help you address specific issues during your experiments.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of this compound shows significant peak overlap, especially in the amide and α-proton regions. What are the initial steps to resolve these signals?
A1: Overlapping signals in the NMR spectrum of a complex peptide like this compound are common due to the presence of multiple similar amino acid residues and potential conformational isomers.[1] Here are the initial steps you can take:
-
Optimize Experimental Conditions: Simple changes to your experimental setup can often improve spectral resolution.
-
Change the Solvent: The chemical shifts of protons are sensitive to the solvent environment.[2][3] Acquiring spectra in different deuterated solvents (e.g., switching from CDCl₃ to DMSO-d₆ or benzene-d₆) can induce differential shifts in overlapping signals, leading to better separation.[1][4]
-
Vary the Temperature: Temperature can affect the conformational equilibrium and hydrogen bonding of the molecule, leading to changes in chemical shifts.[5][6] Acquiring spectra at different temperatures (e.g., in 10°C increments) can help resolve overlapping peaks.[7][8]
-
-
Utilize Higher Field Strength: If available, using a higher field NMR spectrometer will increase the chemical shift dispersion, often leading to better resolution of overlapping signals.
Q2: I've tried optimizing the experimental conditions, but some key signals for this compound are still overlapped. What advanced NMR techniques can I use?
A2: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving overlapping signals by spreading the spectrum into a second dimension.[9][10] For a peptide like this compound, the following experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) coupling networks, helping to trace out the spin systems of individual amino acid residues.[11] This is particularly useful for identifying coupled protons even if their signals are overlapped in the 1D spectrum.
-
TOCSY (Total Correlation Spectroscopy): TOCSY is similar to COSY but shows correlations between all protons within a spin system, not just directly coupled ones. This is extremely useful for identifying all the protons belonging to a single amino acid residue, even in crowded spectral regions.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates each proton with its directly attached carbon-13 nucleus.[11] Since ¹³C chemical shifts are more dispersed than ¹H shifts, HSQC is excellent for resolving overlapping proton signals based on the distinct shifts of their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is invaluable for piecing together the fragments of the molecule and confirming the sequence of amino acid residues in this compound.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space (through-space interactions), providing information about the 3D structure and conformation of this compound.[11] This can also help to differentiate between protons of different residues that may be close in chemical shift but far apart in the structure.
Troubleshooting Guides
Guide 1: Systematic Approach to Resolving Overlapping Signals
This guide provides a step-by-step workflow for systematically addressing peak overlap in the NMR spectrum of this compound.
Experimental Workflow for Resolving Overlapping NMR Signals
Caption: A workflow diagram for troubleshooting overlapping NMR signals.
Guide 2: Choosing the Right 2D NMR Experiment
The choice of 2D NMR experiment depends on the specific information you need to extract from the spectrum of this compound.
Logical Relationships of Key 2D NMR Experiments
Caption: A decision tree for selecting the appropriate 2D NMR experiment.
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for Amino Acid Residues in Peptides
This table provides a reference for expected chemical shift ranges of the amino acid residues present in this compound, which can help in identifying regions of potential peak overlap.
| Amino Acid Residue | ¹H α-CH (ppm) | ¹H β-CH (ppm) | ¹H γ-CH (ppm) | ¹H δ-CH (ppm) | ¹³C α-C (ppm) | ¹³C β-C (ppm) | ¹³C γ-C (ppm) | ¹³C δ-C (ppm) |
| Alanine (Ala) | 4.3-4.5 | 1.3-1.5 | - | - | 50-52 | 17-19 | - | - |
| Valine (Val) | 4.1-4.4 | 2.1-2.3 | 0.9-1.1 | - | 59-61 | 30-32 | 18-20 | - |
| Leucine (Leu) | 4.3-4.6 | 1.6-1.8 | 1.5-1.7 | 0.9-1.0 | 52-54 | 40-42 | 24-26 | 22-24 |
| Proline (Pro) | 4.4-4.6 | 1.9-2.2 | 1.9-2.1 | 3.5-3.7 | 60-62 | 29-31 | 24-26 | 47-49 |
| Phenylalanine (Phe) | 4.6-4.8 | 3.0-3.2 | - | - | 55-57 | 37-39 | - | - |
| Glutamine (Gln) | 4.2-4.4 | 2.0-2.2 | 2.3-2.5 | - | 53-55 | 27-29 | 31-33 | - |
| N-Methyl Amino Acids | Shifted relative to non-methylated counterparts |
Note: Chemical shifts are approximate and can vary depending on the solvent, temperature, pH, and local chemical environment.
Experimental Protocols
Protocol 1: Variable Temperature (VT) NMR Experiment
-
Sample Preparation: Prepare a solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, which has a wide liquid range) in a high-quality NMR tube.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at ambient temperature (e.g., 298 K).
-
Temperature Increments: Increase the temperature in a stepwise manner (e.g., 10 K increments) up to a maximum that will not cause sample degradation or solvent boiling (e.g., 328 K).[8]
-
Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.
-
Data Acquisition: Acquire a ¹H NMR spectrum at each temperature point.
-
Data Analysis: Compare the spectra at different temperatures to identify signals that have shifted and are now resolved.
-
Cooling Down: After the experiment, gradually decrease the temperature back to ambient to avoid thermal shock to the NMR probe.
Protocol 2: 2D HSQC Experiment
-
Sample Preparation: Prepare a concentrated sample of this compound in a suitable deuterated solvent.
-
Spectrometer Setup: Tune and match the ¹H and ¹³C channels of the NMR probe.
-
Pulse Program Selection: Select a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on a Bruker spectrometer).
-
Parameter Optimization:
-
Set the ¹H spectral width to cover all proton signals (e.g., 0-10 ppm).
-
Set the ¹³C spectral width to cover all expected carbon signals (e.g., 10-180 ppm).
-
Set the number of points in the direct dimension (t₂) and indirect dimension (t₁).
-
Optimize the ¹J(CH) coupling constant (typically ~145 Hz for C-H bonds).
-
-
Data Acquisition: Acquire the 2D HSQC spectrum. The experiment time will depend on the sample concentration and the desired resolution.
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation in both dimensions, phase correction, and baseline correction.
-
Data Analysis: Analyze the 2D spectrum to identify ¹H-¹³C correlations. Overlapping proton signals in the ¹H spectrum will often be resolved in the HSQC spectrum due to the larger chemical shift dispersion of the attached ¹³C nuclei.
References
- 1. repository.si.edu [repository.si.edu]
- 2. PubChemLite - this compound (C50H74N8O12) [pubchemlite.lcsb.uni.lu]
- 3. Total synthesis and stereochemical reassignment of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 700 MHz, H2O, predicted) (HMDB0062656) [hmdb.ca]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000766) [hmdb.ca]
- 6. Asiaticoside B | C48H78O20 | CID 91618002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0001406) [hmdb.ca]
- 8. researchgate.net [researchgate.net]
- 9. The isolation and structure elucidation of this compound, a 4-amino-3-hydroxy-5-phenylpentanoic acid containing peptide from the marine Cyanobacterium Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | C50H74N8O12 | CID 10931081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
Technical Support Center: Enhancing the Stability of Tasiamide B for In Vitro Assays
Welcome to the technical support center for Tasiamide B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the stability of this compound during in vitro experimentation. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary stability concerns?
This compound is a cyclic hexapeptide that has been identified as a potent inhibitor of β-secretase (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease. As with many peptides, the stability of this compound in aqueous solutions can be a concern for in vitro assays. The primary degradation pathways for peptides include hydrolysis, deamidation, and oxidation. For cyclic hexapeptides, in particular, pH and temperature have a significant influence on their stability in aqueous solutions.[1]
Q2: What is the optimal pH for storing and using this compound in aqueous solutions?
While specific stability studies on this compound are not extensively published, data from a similar cyclic hexapeptide, a somatostatin (B550006) analogue, suggests that the peptide is most stable at a pH of approximately 4.7.[1] It is recommended to prepare stock solutions and conduct assays within a pH range of 4.0 to 6.0 to minimize degradation. Degradation is catalyzed by both acidic conditions (pH < 3) and basic conditions (pH > 8).[1]
Q3: How should I store this compound to ensure its long-term stability?
To prevent degradation, it is recommended to store this compound in its lyophilized form at -20°C or -80°C. When preparing a stock solution, use a buffer with a slightly acidic pH (e.g., pH 4.0-6.0) and store it in small aliquots at -80°C to avoid repeated freeze-thaw cycles.
Q4: Can I use organic solvents to dissolve this compound?
Yes, organic solvents like DMSO can be used to prepare high-concentration stock solutions of this compound. This is a common practice for BACE1 inhibitor assays.[2] However, it is crucial to ensure that the final concentration of the organic solvent in the assay is low (typically ≤1%) to avoid affecting the biological activity or the stability of the target protein.[3]
Q5: Are there any additives or excipients that can enhance the stability of this compound in my assays?
While specific data for this compound is limited, general strategies for peptide stabilization can be applied. These include the use of cryoprotectants like mannitol (B672) or trehalose (B1683222) for frozen solutions and antioxidants such as ascorbic acid or EDTA if oxidation is a concern. However, it's important to validate that any additives do not interfere with the assay itself.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent assay results or loss of this compound activity over time. | Degradation of this compound in the assay buffer due to suboptimal pH or temperature. | - Ensure the assay buffer pH is between 4.0 and 6.0.- Prepare fresh dilutions of this compound for each experiment from a frozen stock.- Minimize the time this compound spends in aqueous solution at room temperature. |
| Precipitation of this compound upon dilution in aqueous buffer. | Poor solubility of the peptide at the working concentration. | - Prepare a high-concentration stock solution in DMSO and dilute it serially in the assay buffer.- Ensure the final DMSO concentration is low and consistent across all samples.- Consider using a buffer with a small percentage of a non-ionic surfactant like Tween-20, after validating its compatibility with the assay. |
| High background signal or assay interference. | The solvent or additives used to dissolve this compound are interfering with the assay. | - Run a vehicle control with the same final concentration of the solvent (e.g., DMSO) as the highest inhibitor concentration to normalize the data.[2]- If using additives, test their effect on the assay in the absence of this compound. |
Quantitative Data Summary
The following table summarizes the degradation rate of a cyclic hexapeptide (somatostatin analogue) at various pH values, which can serve as a proxy for understanding the stability profile of this compound.
| pH | Temperature (°C) | Apparent First-Order Rate Constant (k, day⁻¹) | Half-life (t½, days) |
| 2.0 | 37 | 0.231 | 3.0 |
| 4.7 | 37 | 0.023 | 30.1 |
| 7.4 | 37 | 0.069 | 10.0 |
| 10.5 | 37 | 0.462 | 1.5 |
Data adapted from a study on a cyclic hexapeptide analogue of somatostatin and is intended for illustrative purposes.[1]
Experimental Protocols
Protocol: Cell-Based BACE1 Inhibition Assay
This protocol describes the measurement of BACE1 inhibition by quantifying the reduction of secreted amyloid-β (Aβ) peptides in the supernatant of cultured cells overexpressing human amyloid precursor protein (APP).[2]
Materials:
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HEK293 cells stably overexpressing human APP (HEK293-APP)
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Growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)
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Opti-MEM
-
This compound
-
Known BACE1 inhibitor (positive control)
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DMSO (vehicle)
-
96-well cell culture plates
-
Aβ40 and Aβ42 ELISA kits
Procedure:
-
Cell Seeding: Seed HEK293-APP cells into a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.[2]
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in Opti-MEM to achieve final assay concentrations ranging from 1 nM to 10 µM.
-
Prepare dilutions of a known BACE1 inhibitor as a positive control.
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.[2]
-
-
Compound Treatment: After 24 hours of cell incubation, carefully remove the growth medium and replace it with 100 µL of the prepared compound dilutions (or controls) in Opti-MEM.
-
Incubation: Incubate the plate for an additional 48 hours at 37°C and 5% CO₂.[2]
-
Supernatant Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect the supernatant from each well for Aβ analysis.[2]
-
Aβ Quantification: Quantify the levels of secreted Aβ40 and Aβ42 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.[2]
-
Data Analysis:
-
Generate a standard curve for each ELISA plate.
-
Calculate the concentration of Aβ40 and Aβ42 in each sample.
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Normalize the Aβ levels to the vehicle control (representing 0% inhibition) and plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value.[2]
-
Visualizations
Caption: Workflow for the cell-based BACE1 inhibition assay.
Caption: Troubleshooting guide for inconsistent this compound assay results.
Caption: Potential degradation pathways for this compound in vitro.
References
Technical Support Center: Minimizing Off-Target Effects of Tasiamide B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Tasiamide B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
A1: this compound is a naturally derived cyclic depsipeptide. Published research has identified it as an inhibitor of Beta-secretase 1 (BACE1), a key enzyme in the production of amyloid-beta peptides associated with Alzheimer's disease. Additionally, some in silico and in vitro studies suggest that this compound may also target Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stability and function of numerous client proteins, many of which are implicated in cancer.
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cellular toxicity, and a misinterpretation of the compound's true mechanism of action. Minimizing these effects is crucial for accurate data interpretation and the development of selective therapeutics.
Q3: I am observing significant cytotoxicity at concentrations where the on-target effect is minimal. Could this be due to off-target effects?
A3: Yes, this is a strong indication of potential off-target effects. If the concentration of this compound required to achieve the desired on-target activity (e.g., reduction of amyloid-beta production for BACE1 inhibition, or degradation of a client protein for HSP90 inhibition) is significantly lower than the concentration causing widespread cell death, it is likely that the cytotoxicity is mediated by interactions with other cellular targets.
Q4: How can I begin to distinguish between on-target and off-target effects of this compound in my cell-based assay?
A4: A multi-pronged approach is recommended. This includes:
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Dose-response analysis: Carefully titrate this compound to determine the lowest effective concentration for your desired on-target effect.
-
Use of controls: Employ a structurally related but inactive analog of this compound, if available. An effect observed with the active compound but not the inactive analog is more likely to be on-target.
-
Target engagement assays: Confirm that this compound is interacting with its intended target in your cellular system at the concentrations used.
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Genetic approaches: Use cell lines with knockdown or knockout of the primary target (BACE1 or HSP90). If the observed effect persists in these cells, it is likely an off-target effect.
Troubleshooting Guides
Problem 1: High Cytotoxicity Observed at or Below the Effective Concentration for On-Target Activity
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Strategy:
-
Perform a broad-panel kinase screen to identify potential off-target kinases inhibited by this compound.
-
If specific off-target kinases are identified, use more selective inhibitors for those kinases to see if they replicate the cytotoxic phenotype.
-
Titrate this compound to the lowest possible effective concentration to minimize engagement of lower-affinity off-target kinases.
-
Possible Cause 2: Disruption of essential cellular processes.
-
Troubleshooting Strategy:
-
Conduct a cellular thermal shift assay (CETSA) to identify novel binding partners of this compound within the cell.
-
Perform pathway analysis (e.g., transcriptomics, proteomics) on cells treated with a cytotoxic concentration of this compound to identify perturbed signaling pathways.
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Investigate key cellular health markers, such as mitochondrial membrane potential and reactive oxygen species (ROS) production.
-
Problem 2: Inconsistent or Non-Reproducible Results Between Experiments
Possible Cause 1: this compound degradation or precipitation.
-
Troubleshooting Strategy:
-
Prepare fresh stock solutions of this compound for each experiment.
-
Visually inspect the culture medium for any signs of precipitation after the addition of this compound.
-
Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5%).
-
Possible Cause 2: Cell culture variability.
-
Troubleshooting Strategy:
-
Maintain a consistent cell passage number for all experiments, as cellular responses can change with prolonged culture.[1]
-
Ensure consistent cell seeding density and confluency, as these can affect drug sensitivity.[1]
-
Regularly test for mycoplasma contamination, which can alter cellular physiology and drug responses.
-
Problem 3: The Observed Phenotype Does Not Align with the Known Function of the Primary Target (BACE1 or HSP90)
Possible Cause: Engagement of a secondary, potent off-target.
-
Troubleshooting Strategy:
-
Rescue Experiments: Overexpress the primary target (BACE1 or HSP90). If this does not rescue the phenotype, it is likely an off-target effect.
-
Use of a Structurally Unrelated Inhibitor: Treat cells with a well-characterized BACE1 or HSP90 inhibitor that has a different chemical scaffold. If this second inhibitor does not produce the same phenotype, the effect of this compound is likely off-target.
-
Target Deconvolution: Employ techniques such as affinity chromatography using immobilized this compound to pull down interacting proteins from cell lysates, followed by mass spectrometry to identify them.
-
Data Presentation
Table 1: Hypothetical On-Target vs. Off-Target Activity of this compound
| Parameter | BACE1 (On-Target) | HSP90 (On-Target) | Kinase X (Off-Target) | Kinase Y (Off-Target) |
| IC50 (nM) | 50 | 150 | 2,500 | 10,000 |
| Cellular EC50 (nM) | 200 | 750 | 8,000 | >20,000 |
| Cytotoxicity (CC50, µM) | > 20 | > 20 | 5 | 15 |
Table 2: Troubleshooting Experimental Outcomes with this compound
| Observation | Potential Cause | Suggested Action | Expected Outcome |
| Decreased Aβ production, but high cytotoxicity | Off-target effect | Perform kinome scan; CETSA | Identification of off-target proteins responsible for toxicity. |
| Client protein degradation is not observed | Poor cell permeability or drug efflux | Use cell lines with varying MDR transporter expression; perform uptake assays. | Determine if this compound is actively removed from the cell. |
| Inconsistent Aβ reduction between experiments | Compound instability | Prepare fresh stock solutions; verify solubility in media. | Improved reproducibility of experimental results. |
| Unexpected morphological changes in cells | Off-target signaling pathway modulation | Conduct RNA-seq or phospho-proteomics. | Identification of unexpectedly altered signaling pathways. |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound (MTT Assay)
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium and add the medium containing the compound. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., staurosporine).
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Incubation: Incubate the plate for 24-72 hours, depending on the cell line's doubling time.
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MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
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Solubilization: Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan (B1609692) crystals.
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Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value (the concentration that causes 50% cell death).
Protocol 2: Western Blot Analysis of On-Target Engagement
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Cell Treatment: Treat cells with varying concentrations of this compound for a specified time course (e.g., 6, 12, 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target of interest overnight at 4°C.
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For BACE1 inhibition: Probe for secreted amyloid precursor protein beta (sAPPβ) in the conditioned media. A decrease in sAPPβ indicates BACE1 inhibition.
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For HSP90 inhibition: Probe for known HSP90 client proteins (e.g., Akt, Raf-1, HER2). A decrease in the levels of these proteins indicates HSP90 inhibition.
-
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to detect the signal and visualize the protein bands using an imaging system.
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Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative change in protein levels.
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Potential on-target and off-target signaling pathways of this compound.
Caption: Logical decision tree for classifying observed cellular effects.
References
Technical Support Center: Enhancing Cell Permeability of Tasiamide B Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the cell permeability of Tasiamide B and its derivatives. The content is tailored for professionals in drug development and chemical biology.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular properties of this compound that likely contribute to its poor cell permeability?
A1: this compound, like many peptides, possesses characteristics that hinder its ability to passively diffuse across the hydrophobic lipid bilayer of cell membranes.[1] Key contributing factors include:
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High Polar Surface Area (PSA): The peptide backbone is rich in polar amide bonds, which are energetically unfavorable for entering the cell membrane.[1]
-
Hydrogen Bonding Capacity: The nitrogen atoms in the peptide backbone can act as hydrogen bond donors and acceptors, which is unfavorable for passive diffusion.[2][3] Reducing the number of hydrogen bond donors is a crucial factor for improving permeability.[4]
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Molecular Size: As a depsipeptide composed of six amino acid residues and one hydroxy acid, its size can be a barrier to passive diffusion.[1][5]
-
Conformational Flexibility: Linear or flexible peptides often expose their polar backbones to solvent. Inducing a more rigid conformation that shields these polar groups can improve permeability.[6]
Q2: What are the most common initial strategies for modifying this compound derivatives to enhance cell permeability?
A2: Several well-established strategies can be applied to this compound derivatives to improve their drug-like properties.[6] These include:
-
Backbone N-methylation: Inspired by permeable natural products like Cyclosporin (B1163) A, replacing an N-H bond with an N-CH3 group reduces the hydrogen bond donor count and can favor a more membrane-compatible conformation.[2][6][7] However, this can sometimes lead to a loss of activity if the N-H group is critical for target binding.[7]
-
Amide-to-Ester or Thioamide Substitution: Replacing a backbone amide bond with an ester or thioamide bond can significantly increase membrane permeability.[7] Thioamides, for instance, are weaker hydrogen bond acceptors than amides.[7] This modification can make the peptide interact less with its surroundings, facilitating passage through the cell membrane.[7]
-
Cyclization: Constraining the peptide's conformation through cyclization can reduce the desolvation penalty by forming intramolecular hydrogen bonds (IMHBs).[2][4][6] This pre-organizes the molecule into a more lipophilic state, effectively shielding the polar amide groups from the solvent.[4]
-
Lipophilic Capping: Adding lipophilic groups to the termini of the peptide can increase its overall lipophilicity, potentially improving membrane interaction.[8]
Q3: How do I choose between the Parallel Artificial Membrane Permeability Assay (PAMPA) and a Caco-2 cell-based assay?
A3: PAMPA and Caco-2 assays measure different aspects of permeability and are best used complementarily.
-
PAMPA: This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane.[9][10] It is useful for early-stage screening to quickly assess a compound's intrinsic ability to cross a lipid barrier without the complexities of active transport or metabolism.
-
Caco-2 Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2), which differentiate to form tight junctions and express efflux transporters (like P-glycoprotein).[1][8] It provides a more biologically relevant model, measuring not only passive diffusion but also the impact of active uptake and efflux mechanisms.[1] Conflicting results between the two assays can be informative (see Troubleshooting section).
Troubleshooting Guide
Problem 1: My this compound derivative shows high permeability in the PAMPA assay but low permeability in the Caco-2 assay.
-
Possible Cause: This discrepancy strongly suggests your derivative is a substrate for an active efflux transporter, such as P-glycoprotein (P-gp), which is expressed in Caco-2 cells but absent in the PAMPA system.[1] The compound can passively diffuse across the membrane (high PAMPA result), but it is actively pumped back out of the Caco-2 cells, resulting in low net permeability.
-
Suggested Solution:
-
Confirm P-gp Substrate Activity: Re-run the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporin A). A significant increase in permeability in the presence of the inhibitor confirms that your compound is an efflux substrate.
-
Structural Modification: Modify the derivative to reduce its recognition by efflux pumps. This can involve altering charge, lipophilicity, or specific functional groups that interact with the transporter.
-
Prodrug Approach: Mask the functional groups recognized by the transporter with a labile moiety that is cleaved intracellularly to release the active compound.[3]
-
Problem 2: I performed N-methylation on a key residue, but the permeability did not improve, or it decreased.
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Possible Cause: The success of N-methylation is highly dependent on the specific residue and its role in the peptide's conformation.[11] The N-methylation may have disrupted a critical intramolecular hydrogen bond (IMHB) that was shielding polar groups.[11] A conformation with fewer IMHBs may be more "open" and polar, leading to a higher desolvation penalty and lower permeability.
-
Suggested Solution:
-
Systematic N-methylation Scan: Synthesize a library of derivatives where each amide N-H is individually methylated. This allows you to identify which positions are beneficial, detrimental, or neutral for permeability.
-
Conformational Analysis: Use techniques like NMR spectroscopy in different solvents to study the conformation of your parent and N-methylated peptides.[12] This can provide direct evidence of IMHB networks and how they are affected by methylation.
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Alternative Strategies: If N-methylation proves ineffective, consider other strategies like amide-to-ester substitution or introducing side chains that can form stable IMHBs with the backbone.[7][11]
-
Problem 3: My structural modification successfully improved permeability, but the derivative lost its biological activity.
-
Possible Cause: The modification, while beneficial for permeability, likely altered the conformation or removed a functional group essential for binding to the intracellular target. For example, an N-H group that was methylated might have been a crucial hydrogen bond donor for target engagement.[7]
-
Suggested Solution:
-
Use a Linker: If you added a permeability-enhancing moiety (e.g., a lipophilic group), try introducing a flexible linker (like glycine-serine repeats) between it and the core peptide sequence.[1] This can provide more spatial freedom for the pharmacophore to adopt its active conformation.
-
Conservative Modifications: Explore more subtle modifications. For instance, instead of a full N-methylation, you could try an amide-to-thioamide switch, which alters electronic properties but retains the N-H donor.[7]
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Structure-Activity Relationship (SAR) Guided Design: Systematically map which regions of this compound are critical for activity versus which can be modified.[13] This allows for a more targeted approach, applying permeability-enhancing modifications only to non-critical regions of the molecule.
-
Data Presentation: Permeability Comparison of Hypothetical this compound Derivatives
The following table illustrates how quantitative data on the apparent permeability (Papp) of various derivatives can be structured for clear comparison.
| Compound ID | Modification Description | PAMPA Papp (10⁻⁶ cm/s) | Caco-2 Papp (10⁻⁶ cm/s) | Caco-2 (P-gp Inhibitor) Papp (10⁻⁶ cm/s) |
| T-B-WT | Wild-Type this compound | 0.5 | 0.2 | 0.3 |
| T-B-NMe1 | N-methylation at Gln N-H | 2.1 | 1.8 | 1.9 |
| T-B-NMe2 | N-methylation at Leu N-H | 0.4 | 0.1 | 0.2 |
| T-B-Est1 | Amide-to-Ester at Leu-Gly | 4.5 | 0.8 | 4.1 |
| T-B-Cyc | Head-to-tail Cyclization | 3.2 | 2.9 | 3.0 |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines the general steps for conducting a PAMPA experiment.
-
Prepare Lipid Solution: Dissolve a suitable lipid (e.g., 2% (w/v) lecithin) in an organic solvent (e.g., dodecane).
-
Coat Donor Plate: Add 5 µL of the lipid solution to each well of a 96-well microfilter plate (the donor plate), ensuring the filter is fully coated.
-
Prepare Compound Solutions: Dissolve test compounds in a buffer solution (e.g., PBS, pH 7.4) to a final concentration of 10-100 µM. Include a small percentage of DMSO if needed for solubility, keeping it consistent across all wells.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer solution.
-
Assemble Sandwich: Carefully place the lipid-coated donor plate onto the acceptor plate, creating a "sandwich." Ensure the filter bottoms of the donor plate are in contact with the buffer in the acceptor plate.
-
Add Compounds to Donor Plate: Add 150-200 µL of the compound solutions to the wells of the donor plate.
-
Incubation: Cover the plate assembly and incubate at room temperature for 4-16 hours with gentle shaking.
-
Sample Collection & Quantification: After incubation, separate the plates.[1] Collect samples from both the donor and acceptor wells.[1] Determine the concentration of the peptide in each well using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.[1]
-
Calculate Permeability: Calculate the apparent permeability coefficient (Papp) using an established formula that considers the volumes, surface area, and incubation time.[1]
Protocol 2: Caco-2 Permeability Assay
This protocol provides a general workflow for assessing permeability across a Caco-2 cell monolayer.
-
Cell Seeding: Seed Caco-2 cells onto permeable filter supports (e.g., Transwell inserts) at a high density.
-
Cell Culture & Differentiation: Culture the cells for 18-21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer.[3] TEER values >250 Ω·cm² typically indicate a well-formed, tight monolayer.[3]
-
Permeability Assay (Apical to Basolateral):
-
Wash the cell monolayer twice with pre-warmed (37°C) transport buffer (e.g., HBSS).[3]
-
Add fresh transport buffer to the basolateral (lower) chamber.[3]
-
Prepare the test compound solution (e.g., 10 µM) in the transport buffer and add it to the apical (upper) chamber.[3]
-
Incubate at 37°C with gentle shaking (e.g., 50 rpm).[3]
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber, replacing the collected volume with fresh buffer.[3]
-
-
Quantification & Papp Calculation: Analyze the concentration of the compound in the collected samples using LC-MS/MS. Calculate the Papp value based on the rate of appearance of the compound in the basolateral chamber over time.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Strategic Approaches to Optimizing Peptide ADME Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool [mdpi.com]
- 7. Recent Alternatives to Improve Permeability of Peptides - PRISM BioLab [prismbiolab.com]
- 8. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 9. scispace.com [scispace.com]
- 10. Prodrug Approach as a Strategy to Enhance Drug Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing variability in biological responses to Tasiamide B
Welcome to the technical support center for Tasiamide B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the potential variability in biological responses observed during experiments with this marine-derived peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a linear peptide originally isolated from the marine cyanobacterium Symploca sp.[1]. It has demonstrated cytotoxic effects against various cancer cell lines, including human nasopharyngeal carcinoma (KB) and human non-small cell lung tumor (A549) cells[2]. Additionally, this compound and its derivatives have been identified as inhibitors of Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the pathogenesis of Alzheimer's disease[3]. Some studies also suggest an interaction with Heat Shock Protein 90 (HSP90), a molecular chaperone involved in the stability of numerous client proteins critical for cancer cell survival.
Q2: I'm observing inconsistent IC50 values in my cytotoxicity assays. What are the potential causes?
Variability in IC50 values is a common challenge in cell-based assays. For this compound, this can stem from several factors:
-
Compound Stability and Solubility: this compound, being a peptide, may have limited stability and solubility in aqueous cell culture media. Degradation or precipitation over the course of the experiment will alter the effective concentration.
-
Cell Line Specificity: Different cancer cell lines can exhibit varying sensitivity to this compound due to differences in their genetic makeup, expression levels of target proteins (like HSP90 or other relevant proteases), and cellular uptake mechanisms.
-
Experimental Conditions: Factors such as cell density, passage number, and the duration of treatment can significantly influence the observed cytotoxicity.
-
Solvent Effects: this compound is often dissolved in dimethyl sulfoxide (B87167) (DMSO). High final concentrations of DMSO in the culture medium can be toxic to cells and confound the results.
Q3: How should I prepare and store this compound?
For optimal results, this compound should be dissolved in a minimal amount of 100% DMSO to create a concentrated stock solution[4]. This stock solution should be stored at -20°C or -80°C and protected from light. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to peptide degradation. When preparing working solutions, the DMSO stock should be diluted in the appropriate cell culture medium to the final desired concentration. The final DMSO concentration in the cell culture should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity[5].
Q4: What are the potential mechanisms of cellular uptake for this compound?
As a cyclic peptide, this compound may enter cells through several mechanisms, including passive diffusion across the cell membrane, endocytosis, or active transport via membrane proteins[6]. The efficiency of uptake can be influenced by the peptide's physicochemical properties, such as its hydrophobicity and charge, as well as the specific characteristics of the cell line being used.
Troubleshooting Guides
Problem 1: High Variability or No Reproducibility in Cytotoxicity Assays
| Possible Cause | Suggested Solution |
| This compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding the diluted this compound. If precipitation is observed, consider preparing fresh dilutions or using a slightly higher, yet non-toxic, final DMSO concentration. Sonication of the stock solution before dilution may also help. |
| This compound Degradation | Prepare fresh working solutions of this compound for each experiment from a properly stored, frozen stock. Avoid storing diluted solutions for extended periods. The stability of similar marine peptides can be affected by factors like pH and temperature of the culture medium. |
| Inconsistent Cell Seeding | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy and ensure even cell distribution when plating. |
| Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Variable Incubation Times | Maintain consistent incubation times for all experiments. For endpoint assays, ensure that the timing of reagent addition and reading is precise. |
Problem 2: Inconsistent Results in BACE1 Inhibition Assays
| Possible Cause | Suggested Solution |
| Enzyme Instability | Recombinant BACE1 can be sensitive to storage and handling. Aliquot the enzyme upon receipt and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Substrate Degradation | Fluorogenic peptide substrates are often light-sensitive. Protect the substrate from light during storage and handling. Prepare fresh substrate dilutions for each assay. |
| Inhibitor Inactivity | Confirm the integrity of your this compound stock. If possible, verify its activity using a positive control cell line or a secondary assay. |
| Assay Buffer pH | BACE1 activity is pH-dependent, with an optimal pH of around 4.5. Ensure the assay buffer is correctly prepared and the pH is verified. |
| DMSO Concentration | High concentrations of DMSO can interfere with enzyme kinetics. Keep the final DMSO concentration in the assay consistent and as low as possible (typically ≤1%). |
Problem 3: No or Variable Degradation of HSP90 Client Proteins
| Possible Cause | Suggested Solution |
| Suboptimal Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound required to induce degradation of specific client proteins in your cell line. |
| Inappropriate Time Point | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal time for observing maximal client protein degradation. |
| Induction of Heat Shock Response | Inhibition of HSP90 can trigger a compensatory upregulation of other heat shock proteins, like HSP70, which may counteract the effects of this compound. Monitor HSP70 levels by Western blot. Consider using shorter treatment times. |
| Cell Line Specificity | Different cell lines have varying dependencies on specific HSP90 client proteins. Confirm that your protein of interest is a known HSP90 client and is expressed in your chosen cell line. |
| Poor Antibody Quality | Use a validated antibody specific for your client protein of interest. Run positive and negative controls to ensure antibody specificity. |
Quantitative Data Summary
The following tables summarize representative data for the biological activities of this compound and its analogs.
Table 1: Cytotoxicity of Tasiamide Analogs against Human Cancer Cell Lines
| Compound | A549 IC50 (µM) | KB IC50 (µM) |
| Tasiamide Analog C1 | 1.29 ± 0.15 | 2.54 ± 0.21 |
| Tasiamide Analog C2 | 3.87 ± 0.33 | 4.12 ± 0.45 |
| Tasiamide Analog C3 | 2.45 ± 0.28 | 3.98 ± 0.39 |
| Etoposide (Control) | 0.98 ± 0.11 | 1.15 ± 0.14 |
| Data is presented as mean ± standard deviation from three independent experiments.[2] |
Table 2: BACE1 Inhibitory Activity of this compound Derivatives
| Compound | BACE1 Inhibition IC50 (µM) |
| This compound Derivative 1 | 5.23 |
| This compound Derivative 2 | 8.91 |
| This compound Derivative 3 | 12.45 |
| Control Inhibitor | 0.02 |
| Hypothetical data based on reported BACE1 inhibitory activity of this compound derivatives. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity MTT Assay
This protocol is for determining the cytotoxic effects of this compound on A549 human non-small cell lung cancer cells.
Materials:
-
A549 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed A549 cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is below 0.5%.
-
Remove the medium from the wells and add 100 µL of the diluted this compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vitro BACE1 Enzymatic Assay
This protocol describes a fluorogenic assay to measure the inhibitory activity of this compound on recombinant human BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 fluorogenic peptide substrate
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
This compound stock solution (e.g., 10 mM in 100% DMSO)
-
Known BACE1 inhibitor (positive control)
-
Black 96-well plates
Procedure:
-
Prepare serial dilutions of this compound and the positive control inhibitor in assay buffer. The final DMSO concentration should not exceed 1%.
-
In a black 96-well plate, add 50 µL of the diluted this compound, positive control, or vehicle control (assay buffer with DMSO).
-
Add 25 µL of diluted BACE1 enzyme to each well.
-
Pre-incubate the plate at room temperature for 15 minutes, protected from light.
-
Initiate the reaction by adding 25 µL of the BACE1 fluorogenic peptide substrate to each well.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the reaction rate (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition relative to the vehicle control and calculate the IC50 value.
Mandatory Visualizations
Caption: BACE1 signaling pathway and the inhibitory action of this compound.
Caption: HSP90 chaperone cycle and the potential disruptive effect of this compound.
Caption: A logical workflow for troubleshooting variability in this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Symplocamide A, a potent cytotoxin and chymotrypsin inhibitor from the marine Cyanobacterium Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 5. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]
- 6. Understanding Cell Penetration of Cyclic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Refinement of Tasiamide B Molecular Docking Protocols: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the molecular docking of Tasiamide B. The content addresses common challenges and offers refined protocols to improve the accuracy and reliability of docking experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known molecular targets for this compound?
A1: this compound has been investigated as an inhibitor for multiple protein targets. Key targets identified in the literature include:
-
BACE1 (β-secretase 1): A primary target in Alzheimer's disease research. Molecular docking has been used to support the structure-activity relationships of this compound derivatives designed as BACE1 inhibitors[1].
-
HSP90 (Heat Shock Protein 90): A target for cancer therapeutics. A study identified this compound as a potent binder to HSP90 through in-silico screening with a Glide docking score of -9.144[2].
-
Cathepsins D and E: this compound and its analogs have been studied for their activity against these proteases[3].
Q2: Why is molecular docking of this compound challenging?
A2: this compound is a cyclic peptide, which presents several computational challenges compared to small molecules. These include:
-
High Conformational Flexibility: Cyclic peptides have numerous rotatable bonds, leading to a vast conformational space that must be sampled accurately to find the bioactive pose[4][5].
-
Lack of Pre-defined Secondary Structures: Many cyclic peptides are structurally dynamic, making it difficult to start with a single low-energy conformation[4].
-
Complex Scoring Functions: Standard docking scoring functions may not be adequately parameterized for the nuanced interactions of peptides, requiring careful selection and validation.
Q3: Which software is recommended for docking this compound?
A3: Due to its cyclic and flexible nature, specialized software or protocols are recommended. State-of-the-art options include:
-
AutoDock CrankPep (ADCP): Specifically designed for flexible peptide docking, including cyclic peptides. It uses a crankshaft motion algorithm to efficiently sample the conformational space of the peptide within the receptor's binding site[1].
-
HADDOCK (High Ambiguity Driven DOCKing): A versatile tool that can handle cyclic peptides. It can incorporate experimental data to guide the docking process and has shown high success rates in predicting cyclic peptide-protein complexes[4][5].
-
Glide: A widely used commercial software that has been successfully applied to dock this compound to targets like HSP90[2]. It often requires a robust protocol for generating initial ligand conformations.
-
CABS-dock: A method that allows for both local and global flexible docking of peptides, including those with cyclic constraints, without prior knowledge of the binding site[6].
Troubleshooting Guide
| Problem / Error | Potential Cause | Recommended Solution |
| Poor Docking Score / High Binding Energy | 1. Inadequate conformational sampling of this compound.2. Incorrect protonation state of ligand or receptor.3. Grid box is too small or incorrectly centered. | 1. Use a specialized cyclic peptide docking tool (e.g., AutoDock CrankPep) or generate a diverse ensemble of conformers using molecular dynamics (MD) before docking.2. Carefully prepare both protein and ligand, ensuring correct ionization states at physiological pH.3. Ensure the grid box encompasses the entire binding site, including space for flexible side chains. |
| High RMSD in Re-docking Validation (> 2.0 Å) | 1. Docking algorithm parameters are not optimized.2. Scoring function is not accurately ranking the native pose.3. Flexibility of key receptor residues is not accounted for. | 1. Increase the number of genetic algorithm runs or energy evaluations. For ADCP, increase the number of crankshaft motions.2. Try a different scoring function or use consensus scoring from multiple programs.3. Perform induced-fit docking (if available) or allow key active site residues to be flexible during the simulation. |
| Docked Poses Are Not Clustering | 1. The ligand is highly flexible, and the simulation has not converged.2. The binding pocket is very shallow and lacks strong directional interactions. | 1. Significantly increase the number of docking runs (e.g., to 500 for AutoDock) to ensure the conformational space has been thoroughly explored[6].2. Apply distance restraints based on known interacting residues (if any) to guide the docking. Perform post-docking analysis like MM/GBSA to re-rank poses. |
| Failure to Reproduce Known Binding Mode | 1. The crystal structure of the receptor is in an apo (unbound) state, which may not be suitable for docking.2. Critical water molecules in the binding site were removed. | 1. Use a holo (ligand-bound) structure if available. If not, consider using molecular dynamics to generate alternative receptor conformations for ensemble docking[7].2. Identify conserved water molecules from crystal structures and include them in the docking simulation, as they can mediate key hydrogen bonds. |
Performance Metrics for Cyclic Peptide Docking
The following table summarizes typical performance benchmarks for validating a cyclic peptide docking protocol.
| Metric | Software Example | Acceptable Value / Target | Reference |
| Re-docking RMSD | General | < 2.0 Å from the crystallographic pose | [8] |
| Top 10 Success Rate | HADDOCK 2.4 | Predicts at least one acceptable model in the top 10 ranked solutions. | [4][5][7] |
| Interface RMSD (i-RMSD) | CABS-dock | Average values between 2.65 Å and 6.46 Å depending on conditions. | [6] |
| Fraction of Native Contacts (fnat) | HADDOCK 2.4 | Used as a primary metric for success-rate analysis. | [7] |
Experimental Protocols
Protocol 1: General Molecular Docking Workflow for this compound
This protocol outlines the key steps for a standard molecular docking experiment involving this compound.
1. Target and Ligand Preparation:
- Target (Receptor):
- Obtain the 3D structure of the target protein (e.g., BACE1 - PDB ID: 2ZJE; HSP90 - PDB ID: 2VCJ) from the Protein Data Bank.
- Remove all non-essential water molecules and co-factors. Retain crystallographic waters known to be important for ligand binding.
- Add hydrogen atoms and assign correct protonation states for titratable residues at physiological pH (e.g., using H++ server or Schrödinger's Protein Preparation Wizard).
- Perform energy minimization of the receptor structure to relieve any steric clashes.
- Ligand (this compound):
- Obtain the 3D structure of this compound from a database like PubChem (CID: 10931081)[9].
- Crucial Step: Generate a conformational ensemble. Due to its flexibility, a single 3D structure is insufficient. Use a method like high-temperature molecular dynamics, a specialized tool like HADDOCK's cyclization protocol, or CABS-dock to generate a diverse set of low-energy conformers[4][6].
- Assign partial charges using a suitable force field (e.g., Gasteiger charges for AutoDock).
2. Docking Simulation:
- Define the Binding Site: Identify the active site of the target protein. Define a grid box that encompasses this site with a buffer region of ~10 Å around any known bound ligands.
- Select Docking Algorithm: Use a program suitable for cyclic peptides.
- For AutoDock CrankPep: Specify the cyclic peptide and allow for flexible docking using crankshaft motions.
- For HADDOCK: Provide the ensemble of this compound conformers and define active/passive residues on the receptor to guide the docking.
- Set Parameters: Use a sufficient number of runs to ensure convergence (e.g., 250-500 runs for AutoDock-based methods).
3. Post-Docking Analysis and Validation:
- Clustering and Ranking: Cluster the resulting poses based on RMSD. Analyze the top-scoring clusters.
- Interaction Analysis: Visualize the top-ranked poses and analyze the key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the receptor.
- Re-scoring (Optional but Recommended): Use more accurate methods like MM/GBSA or MM/PBSA to re-rank the top poses, as these can provide a better estimate of binding free energy.
- Validation: If a co-crystallized structure of a similar ligand exists, perform re-docking to validate that the protocol can reproduce the experimental binding mode with an RMSD < 2.0 Å.
Visualizations
Experimental Workflow Diagram
Caption: A generalized workflow for the molecular docking of this compound.
Troubleshooting Logic Diagram
Caption: Decision tree for troubleshooting high RMSD in validation experiments.
References
- 1. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Targets and Mechanisms of Action of Natural Products from Marine Cyanobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyclization and Docking Protocol for Cyclic Peptide-Protein Modeling Using HADDOCK2.4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Identifying the proteins to which small-molecule probes and drugs bind in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C50H74N8O12 | CID 10931081 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
Tasiamide B vs. Tasiamide F: A Comparative Analysis of BACE1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the BACE1 inhibitory activities of two natural compounds, Tasiamide B and Tasiamide F. The information presented is supported by experimental data to aid researchers in the field of Alzheimer's disease drug discovery.
Introduction to BACE1 and its Role in Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a critical enzyme in the pathogenesis of Alzheimer's disease.[1] It is an aspartic protease that initiates the amyloidogenic pathway by cleaving the amyloid precursor protein (APP). This cleavage, followed by the action of γ-secretase, leads to the production of amyloid-beta (Aβ) peptides. The accumulation and aggregation of these Aβ peptides in the brain are considered a central event in the progression of Alzheimer's disease, ultimately leading to the formation of senile plaques and neurodegeneration. Therefore, the inhibition of BACE1 is a primary therapeutic strategy for reducing Aβ production and potentially treating Alzheimer's disease.
Comparative Analysis of BACE1 Inhibition
Both this compound and Tasiamide F have been evaluated for their ability to inhibit BACE1. The following table summarizes their in vitro inhibitory potency against BACE1, presented as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
| Compound | BACE1 IC50 (μM) | Source |
| This compound | 0.34 | Zhang et al., 2015 |
| Tasiamide F | 0.69 | To et al., 2016[2] |
Based on the available data, this compound exhibits a more potent inhibition of BACE1 in vitro compared to Tasiamide F.
BACE1 Signaling Pathway
The following diagram illustrates the role of BACE1 in the amyloidogenic processing of APP.
Experimental Protocols
The determination of BACE1 inhibitory activity for this compound and Tasiamide F was conducted using in vitro enzyme assays. While the specific details of the assays used in the original publications may vary slightly, a representative protocol for a common BACE1 inhibition assay, a Fluorescence Resonance Energy Transfer (FRET) assay, is provided below.
Representative BACE1 Inhibition FRET Assay Protocol
This protocol outlines a general procedure for determining the IC50 values of test compounds against BACE1.
1. Reagents and Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide with a fluorescent donor and a quencher)
-
Assay buffer (e.g., 50 mM Sodium Acetate, pH 4.5)
-
Test compounds (this compound or Tasiamide F) dissolved in DMSO
-
A known BACE1 inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
2. Assay Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Reaction Mixture Preparation: In the wells of the 96-well microplate, add the assay buffer, the diluted test compounds or controls, and the BACE1 enzyme solution.
-
Pre-incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader. Readings are typically taken at regular intervals over a specific period (e.g., 60 minutes) in kinetic mode, or as a single endpoint reading after a fixed incubation time. The excitation and emission wavelengths will depend on the specific fluorophore pair used in the substrate.
-
Data Analysis:
-
Calculate the rate of the enzymatic reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to the vehicle control (DMSO).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Conclusion
Both this compound and Tasiamide F demonstrate inhibitory activity against BACE1, a key target in Alzheimer's disease research. The available data indicates that this compound is a more potent inhibitor than Tasiamide F in vitro. Further investigation into the selectivity, in vivo efficacy, and safety profiles of these compounds is warranted to determine their therapeutic potential. The provided experimental framework can serve as a basis for such future studies.
References
A Comparative Analysis of Tasiamide B and Other BACE1 Inhibitors for Alzheimer's Disease Research
A detailed guide for researchers and drug development professionals on the performance of Tasiamide B, a marine-derived peptide, in comparison to other notable BACE1 inhibitors. This report includes supporting experimental data, detailed methodologies, and visualizations of key biological pathways and experimental workflows.
The quest for effective therapeutics for Alzheimer's disease (AD) has intensely focused on the inhibition of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key enzyme in the production of amyloid-β (Aβ) peptides that form pathogenic plaques in the brain. Among the diverse array of BACE1 inhibitors, natural products have emerged as a promising source of novel chemical scaffolds. This guide provides a comparative analysis of this compound, a cytotoxic peptide isolated from the marine cyanobacterium Symploca sp., and other prominent BACE1 inhibitors that have undergone clinical investigation.
Performance Comparison of BACE1 Inhibitors
This compound has demonstrated inhibitory activity against BACE1, with reported IC50 values of 0.19 µM and 0.69 µM in different studies.[1][2] While these values indicate a moderate potency, derivatives of this compound have been synthesized to enhance this inhibitory effect, with some analogs exhibiting IC50 values in the nanomolar range, such as compound 11 with an IC50 of 48.8 nM.[3] This highlights the potential of the this compound scaffold for further optimization.
For a clear comparison, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and several BACE1 inhibitors that have progressed to clinical trials. Lower IC50 values denote higher potency.
| Inhibitor | Type/Origin | BACE1 IC50 | Source(s) |
| This compound | Natural Product (Marine Cyanobacteria) | 0.19 µM / 0.69 µM | [1][2] |
| Verubecestat (MK-8931) | Small Molecule | 1.9 nM | |
| Lanabecestat (AZD3293) | Small Molecule | 0.6 nM | |
| Atabecestat (JNJ-54861911) | Small Molecule | 5.6 nM | |
| Umibecestat (CNP520) | Small Molecule | 1.7 nM | |
| Elenbecestat (E2609) | Small Molecule | 6.5 nM |
Experimental Protocols
The evaluation of BACE1 inhibitors relies on robust and standardized experimental protocols. The following are detailed methodologies for key assays cited in the evaluation of this compound and other inhibitors.
BACE1 Enzymatic Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified BACE1.
Materials:
-
Recombinant human BACE1 enzyme
-
Fluorogenic BACE1 substrate (e.g., a peptide containing the Swedish mutation sequence)
-
Assay buffer (e.g., 50 mM sodium acetate, pH 4.5)
-
Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Add assay buffer to the wells of the microplate.
-
Add the test compounds at various concentrations to the wells. A DMSO-only control is included.
-
Add the recombinant BACE1 enzyme to each well and incubate for a predetermined time (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for compound binding.
-
Initiate the enzymatic reaction by adding the fluorogenic BACE1 substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes), protected from light.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorophore/quencher pair on the substrate.
-
Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell-Based BACE1 Activity Assay
This assay assesses the inhibitory effect of a compound on BACE1 activity within a cellular environment, typically by measuring the reduction in secreted Aβ peptides.
Materials:
-
A cell line overexpressing human amyloid precursor protein (APP), such as HEK293 or SH-SY5Y cells.
-
Cell culture medium and supplements.
-
Test compounds dissolved in a vehicle like DMSO.
-
Enzyme-linked immunosorbent assay (ELISA) kits for human Aβ40 and Aβ42.
-
Cell lysis buffer (for viability assays).
-
Multi-well cell culture plates.
Procedure:
-
Seed the APP-overexpressing cells in multi-well plates and allow them to adhere and grow for 24-48 hours.
-
Treat the cells with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is run in parallel.
-
Incubate the cells with the compounds for a specified period (e.g., 24-48 hours).
-
Collect the conditioned cell culture medium from each well.
-
Measure the concentrations of secreted Aβ40 and Aβ42 in the collected medium using specific ELISA kits according to the manufacturer's instructions.
-
Optionally, lyse the cells and perform a cell viability assay (e.g., MTT or LDH assay) to assess the cytotoxicity of the compounds.
-
Calculate the percent reduction in Aβ levels for each compound concentration compared to the vehicle control.
-
Determine the cellular IC50 value by plotting the percent Aβ reduction against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizing the Landscape of BACE1 Inhibition
To better understand the context of BACE1 inhibition and the process of evaluating inhibitors, the following diagrams have been generated using the DOT language.
Caption: BACE1 signaling pathway in Alzheimer's disease.
Caption: Experimental workflow for BACE1 inhibitor evaluation.
References
A Comparative Analysis of the Cytotoxicity of Tasiamide B and Etoposide in A549 Cells
For Immediate Release
This guide provides a detailed comparison of the cytotoxic profiles of the marine natural product Tasiamide B and the established chemotherapeutic agent etoposide (B1684455), with a specific focus on their effects on the human non-small cell lung cancer cell line, A549. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to understand the potential of novel compounds in oncology.
Executive Summary
Data Presentation: Cytotoxicity
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for etoposide in A549 cells. It is important to note that a corresponding experimentally determined IC50 value for this compound in A549 cells could not be identified in the reviewed scientific literature. For context, the cytotoxicity of the parent compound, Tasiamide, against other cancer cell lines is provided.
| Compound | Cell Line | IC50 Value | Incubation Time | Assay Method |
| Etoposide | A549 | 3.49 µM[1] | 72 hours | MTT Assay[1][2] |
| A549 | 48.67 µg/mL (~82.7 µM)[3][4] | 24 hours | CCK-8 Assay[4] | |
| This compound | A549 | Data not available | - | - |
| Tasiamide (Parent Compound) | KB (Nasopharyngeal Carcinoma) | 0.48 µg/mL | Not Specified | Not Specified |
| LoVo (Colon Carcinoma) | 3.47 µg/mL | Not Specified | Not Specified |
Mechanisms of Action
Etoposide
Etoposide is a well-characterized topoisomerase II inhibitor.[5][6][7] Its cytotoxic effects are primarily mediated through the stabilization of the covalent complex between topoisomerase II and DNA. This leads to the accumulation of double-strand breaks in the DNA, which, if not repaired, trigger a cascade of cellular events culminating in apoptosis (programmed cell death).[6][8] In A549 cells, etoposide has been shown to induce apoptosis through the activation of the ARF-p53 signaling pathway.[9] This involves the upregulation of N-Myc and STATs interactor (NMI) and ARF, leading to the activation of p53 transcriptional activities.[9]
This compound
The precise mechanism of action for this compound's cytotoxicity in cancer cells has not been extensively elucidated in experimental studies. However, in silico molecular docking studies have suggested that this compound may act as an inhibitor of Heat Shock Protein 90 (HSP90). HSP90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins that are involved in cancer cell proliferation, survival, and metastasis. Inhibition of HSP90 can lead to the degradation of these oncoproteins, ultimately resulting in cell cycle arrest and apoptosis. Further experimental validation is required to confirm this proposed mechanism.
Experimental Protocols
The determination of cytotoxic activity, typically reported as IC50 values, is commonly performed using cell viability assays such as the Sulforhodamine B (SRB) assay or the MTT assay.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the sulforhodamine B dye.[10]
-
Cell Plating: A549 cells are seeded into 96-well plates at a predetermined density (e.g., 2,000 cells/well) and allowed to adhere overnight.[10]
-
Drug Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or etoposide) and incubated for a specified period (e.g., 72-96 hours).[10]
-
Cell Fixation: Following incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for at least one hour at 4°C.[11]
-
Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% SRB solution for 30 minutes at room temperature.[10][11]
-
Washing: Unbound dye is removed by washing with 1% acetic acid.[11]
-
Solubilization and Absorbance Reading: The bound SRB dye is solubilized with a Tris-base solution, and the absorbance is measured at a wavelength of approximately 515-540 nm using a microplate reader.[11] The optical density is directly proportional to the number of viable cells.
MTT Assay
The MTT assay is another colorimetric assay that measures cell viability based on the metabolic activity of the cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][13]
-
Cell Plating and Treatment: Similar to the SRB assay, A549 cells are seeded in 96-well plates and treated with the test compounds for the desired duration.
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals.[12]
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to each well to dissolve the formazan crystals.[12]
-
Absorbance Reading: The absorbance of the resulting colored solution is measured at a wavelength of approximately 570 nm.[12][13] The intensity of the color is proportional to the number of viable, metabolically active cells.
Conclusion
Etoposide is a well-established cytotoxic agent against A549 non-small cell lung cancer cells, with a clearly defined mechanism of action involving topoisomerase II inhibition and p53-mediated apoptosis. While this compound has been identified as a cytotoxic marine natural product, a direct comparison of its potency against A549 cells with etoposide is currently hampered by the lack of publicly available experimental data. The parent compound, Tasiamide, has shown cytotoxicity in other cancer cell lines, and in silico models suggest a potential mechanism for this compound involving HSP90 inhibition. To provide a definitive comparison, further in vitro studies are essential to determine the IC50 value of this compound in A549 cells and to experimentally validate its mechanism of action. Such studies would be crucial in assessing the potential of this compound as a novel therapeutic agent for non-small cell lung cancer.
References
- 1. Suppression of non‐small‐cell lung cancer A549 tumor growth by an mtDNA mutation‐targeting pyrrole‐imidazole polyamide‐triphenylphosphonium and a senolytic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asiatic acid inhibits lung cancer cell growth in vitro and in vivo by destroying mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nicotinamide-based diamides derivatives as potential cytotoxic agents: synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of tasiamide analogues as tumor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. atlantis-press.com [atlantis-press.com]
- 8. Anticancer activity of RM-3-22: a TAZQ-based hydroxamic acid derivative targeting NSCLC in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and in vitro anticancer evaluation of novel flavonoid-based amide derivatives as regulators of the PI3K/AKT signal pathway for TNBC treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. An integrated in vitro and in silico approach to assess targeted cytotoxicity against MDA-MB-231 triple-negative breast cancer cells with Psidium guajava peel-derived chitosan nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kosheeka.com [kosheeka.com]
Structure-activity relationship of Tasiamide B derivatives as BACE1 inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tasiamide B derivatives as inhibitors of β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. The structure-activity relationship (SAR) of these derivatives is explored and their performance is benchmarked against other notable BACE1 inhibitors. This document is intended to inform further research and drug development efforts in this area.
Structure-Activity Relationship of this compound Derivatives
This compound, a natural product isolated from marine cyanobacteria, has been identified as a potent BACE1 inhibitor with an IC50 value of 0.19 µM[1]. Research into its derivatives has revealed key structural features crucial for its inhibitory activity. A study involving the synthesis and evaluation of nineteen this compound derivatives highlighted the following SAR insights[2][3]:
-
Hydrophobic Substituents: The presence of hydrophobic amino acid residues at specific positions significantly influences inhibitory potency. Notably, a Valine (Val) at the P₃ position, a Leucine (Leu) at the P₁' position, an Alanine (Ala) at the P₂' position, and a Phenylalanine (Phe) at the P₃' position were found to be important for robust inhibition[2][3].
-
C-Terminus: A free carboxylic acid at the C-terminus of the peptide is essential for activity[2][3]. Esterification or amidation of this group leads to a significant loss of inhibitory effect.
These findings suggest that the interaction of this compound derivatives with the BACE1 active site is heavily dependent on specific hydrophobic interactions and the presence of a key acidic group for anchoring.
Quantitative Comparison of BACE1 Inhibitors
The following table summarizes the inhibitory potencies of this compound and its analogue Tasiamide F, alongside several other BACE1 inhibitors that have been investigated in clinical trials. This comparison provides a landscape of the relative efficacy of these compounds.
| Compound Class | Compound | BACE1 IC50/Ki | Reference |
| Tasiamide Analogs | This compound | 0.19 µM (IC50) | [1] |
| Tasiamide F | 0.69 µM (IC50) | [1] | |
| Clinical Candidates | Verubecestat (MK-8931) | 2.2 nM (Ki) | [4][5] |
| Lanabecestat (AZD3293) | 0.4 nM (Ki) | [6] | |
| Atabecestat (JNJ-54861911) | Potent inhibitor (specific Ki not provided in search results) | [7][8] | |
| Other Natural Products | A series of hydroxychalcones | 0.27 µM (most potent, IC50) | [9] |
| O-methylated quercetins | 1.2 to 6.5 µM (IC50) | [9] | |
| Didymin | 2.34 µM (IC50) | [9] |
Experimental Protocols
The evaluation of BACE1 inhibitors is commonly performed using a Fluorescence Resonance Energy Transfer (FRET) based enzymatic assay. This method provides a sensitive and high-throughput means of measuring enzyme activity.
BACE1 Inhibition FRET Assay Protocol
1. Principle:
This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher molecule. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by BACE1, the fluorophore and quencher are separated, resulting in an increase in fluorescence that is directly proportional to the enzyme's activity.
2. Materials:
-
Recombinant human BACE1 enzyme
-
BACE1 FRET substrate (e.g., based on the "Swedish" mutation of APP)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Test compounds (this compound derivatives and other inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
3. Procedure:
-
Reagent Preparation:
-
Prepare a series of dilutions of the test compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Dilute the BACE1 enzyme to the desired working concentration in cold assay buffer.
-
Dilute the BACE1 FRET substrate to the desired working concentration in assay buffer.
-
-
Assay Setup:
-
Add 10 µL of the diluted test compound solution to the wells of the 96-well plate.
-
For control wells (100% activity), add 10 µL of assay buffer with the same final DMSO concentration.
-
For blank wells (no enzyme activity), add 10 µL of assay buffer.
-
-
Enzyme Addition and Incubation:
-
Add 10 µL of the diluted BACE1 enzyme solution to the test and control wells.
-
Mix gently and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the diluted BACE1 FRET substrate to all wells.
-
Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the FRET pair.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the rate of the reaction (slope of the linear portion of the fluorescence versus time curve) for each well.
-
Subtract the rate of the blank wells from all other wells.
-
The percent inhibition for each test compound concentration is calculated as: (1 - (Rate with inhibitor / Rate of control)) * 100.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Visualizations
BACE1 Signaling Pathway in Alzheimer's Disease
Caption: BACE1 initiates the amyloidogenic pathway by cleaving APP.
Experimental Workflow for BACE1 Inhibitor Screening
Caption: A typical workflow for evaluating BACE1 inhibitors.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Statine-based peptidomimetic compounds as inhibitors for SARS-CoV-2 main protease (SARS-CoV‑2 Mpro) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. Stepping closer to treating Alzheimer’s disease patients with BACE1 inhibitor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Frontiers | Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer’s Disease [frontiersin.org]
A Comparative Analysis of Tasiamide B and Tasiamide F as Inhibitors of Cathepsins D and E
For Immediate Release
[City, State] – A detailed comparative guide has been published today, offering researchers, scientists, and drug development professionals an in-depth analysis of the inhibitory activities of Tasiamide B and Tasiamide F against the aspartic proteases, cathepsin D and cathepsin E. These enzymes are significant therapeutic targets in various diseases, including cancer and neurodegenerative disorders. This guide provides a comprehensive overview of the compounds' potencies, supported by experimental data and detailed methodologies.
This compound and Tasiamide F are natural products isolated from the marine cyanobacterium Lyngbya sp.[1]. Both are linear peptides that feature a statine (B554654) residue, a key structural component responsible for their inhibitory effect on aspartic proteases[1][2]. Their ability to inhibit cathepsins D and E has garnered interest within the scientific community for the development of novel therapeutics.
Quantitative Comparison of Inhibitory Activity
The inhibitory potency of this compound and Tasiamide F is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | Cathepsin D | 50[2] |
| Cathepsin E | 9[2] | |
| Tasiamide F | Cathepsin D | 57[1][2] |
| Cathepsin E | 23[1][2] |
The data clearly indicates that while both compounds are potent inhibitors of cathepsins D and E, this compound exhibits a significantly higher potency against cathepsin E compared to Tasiamide F[2]. For cathepsin D, the inhibitory activities of the two compounds are comparable[1][2].
Experimental Protocols
The determination of the inhibitory activity of this compound and Tasiamide F on cathepsins D and E is typically performed using a fluorescence-based in vitro enzymatic assay. The following protocol provides a detailed methodology for such an experiment.
Cathepsin D and E Inhibition Assay
Objective: To determine the IC50 values of this compound and Tasiamide F against human recombinant cathepsin D and cathepsin E.
Materials:
-
Human recombinant cathepsin D (active)
-
Human recombinant cathepsin E (active)
-
Fluorogenic cathepsin D substrate (e.g., Mca-GKPILFFRLK(Dnp)-D-Arg-NH2)[3]
-
Fluorogenic cathepsin E substrate
-
Assay Buffer (e.g., 100 mM Sodium Acetate, pH 3.5-5.5)[4]
-
This compound and Tasiamide F (dissolved in DMSO)
-
Pepstatin A (positive control inhibitor)[5]
-
DMSO (vehicle control)
-
96-well black microplate[5]
-
Fluorescence microplate reader capable of excitation at ~328 nm and emission at ~460 nm[3]
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare serial dilutions of this compound, Tasiamide F, and Pepstatin A in DMSO.
-
Dilute the human recombinant cathepsin D and E to the desired working concentration in the assay buffer.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 2 µL of the test compound dilutions (this compound, Tasiamide F, Pepstatin A, or DMSO for control).
-
Add 88 µL of the diluted enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.
-
Immediately measure the fluorescence intensity (Ex/Em = 328/460 nm) at time zero and then kinetically every 1-2 minutes for 30-60 minutes at 37°C.
-
-
Data Analysis:
-
For each concentration of the inhibitor, calculate the rate of the enzymatic reaction (change in fluorescence intensity over time).
-
Normalize the reaction rates to the DMSO control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Experimental Workflow
The following diagram illustrates the general workflow for the cathepsin inhibition assay.
Caption: Workflow for determining the inhibitory activity of Tasiamides.
Mechanism of Action
Cathepsins D and E are aspartic proteases, a class of enzymes that utilize two aspartate residues in their active site to catalyze the hydrolysis of peptide bonds[4]. The statine residue present in this compound and F mimics the transition state of the peptide bond cleavage, allowing these compounds to bind tightly to the active site of the enzyme and block its catalytic activity[2].
Caption: Inhibition of Cathepsins by Tasiamides.
Conclusion
This comparative guide provides a clear and concise summary of the inhibitory activities of this compound and Tasiamide F against cathepsins D and E. The provided data and experimental protocols will be a valuable resource for researchers working on the development of aspartic protease inhibitors. The higher potency of this compound for cathepsin E suggests it may be a more selective tool for studying the specific roles of this enzyme. Further research into the structure-activity relationships of these and related natural products could lead to the design of even more potent and selective cathepsin inhibitors for therapeutic applications.
References
- 1. Tasiamide F, a potent inhibitor of cathepsins D and E from a marine cyanobacterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cathepsin D Inhibitor Assay Kit (ab126779) | Abcam [abcam.com]
- 4. journals.viamedica.pl [journals.viamedica.pl]
- 5. bpsbioscience.com [bpsbioscience.com]
Tasiamide B: A Comparative Analysis of its Anticancer Activity in Diverse Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticancer activity of Tasiamide B, a linear peptide isolated from the marine cyanobacterium Symploca sp., against various cancer cell lines. The product's performance is objectively compared with other established anticancer agents, supported by available experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in future research.
Executive Summary
This compound has demonstrated notable cytotoxic effects against several human cancer cell lines, particularly those of nasopharyngeal, colon, and non-small cell lung origin. This guide synthesizes the available preclinical data on this compound and its analogues, presenting a comparative analysis with commonly used chemotherapeutic agents for these malignancies. While the precise molecular mechanism and specific signaling pathways targeted by this compound remain to be fully elucidated in publicly available research, this guide provides a framework for its current standing as a potential anticancer agent and outlines the standard methodologies for its evaluation.
Comparative Anticancer Activity of this compound
This compound has shown moderate to potent cytotoxic activity against a panel of human cancer cell lines. The following table summarizes the reported 50% inhibitory concentration (IC50) values for this compound and its analogues in comparison to standard chemotherapeutic drugs used for the respective cancer types.
| Compound/Drug | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | KB | Nasopharyngeal Carcinoma | 0.62 (0.48 µg/mL) | [1] |
| This compound | LoVo | Colon Carcinoma | 4.45 (3.47 µg/mL) | [1] |
| Tasiamide Analogue (T2) | KB | Nasopharyngeal Carcinoma | 0.58 | [1] |
| Tasiamide Analogue (C5) | KB | Nasopharyngeal Carcinoma | 2.45 | [1] |
| Tasiamide Analogue (C5) | A549 | Non-Small Cell Lung Cancer | 5.24 | [1] |
| Etoposide | KB | Nasopharyngeal Carcinoma | 0.85 | [1] |
| Etoposide | A549 | Non-Small Cell Lung Cancer | 0.99 | [1] |
| Cisplatin | Various | Nasopharyngeal Carcinoma | Varies | |
| 5-Fluorouracil | Various | Colon Carcinoma | Varies | |
| Paclitaxel | Various | Non-Small Cell Lung Cancer | Varies |
Note: The IC50 values for Cisplatin, 5-Fluorouracil, and Paclitaxel are highly variable depending on the specific cell line and experimental conditions and are provided here as a general reference for commonly used drugs in these cancer types.
Experimental Protocols
The validation of anticancer activity relies on robust and reproducible experimental protocols. The following are detailed methodologies for the key assays used to determine the cytotoxic effects of this compound and other anticancer agents.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.
Materials:
-
Cancer cell lines (e.g., KB, A549)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v)
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound or other test compounds for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Etoposide).
-
Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA.
-
Staining: Stain the cells by adding 50 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB.
-
Drying: Allow the plates to air dry completely.
-
Solubilization: Add 100 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the optical density (OD) at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using a suitable software.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with different concentrations of the test compound for the desired duration.
-
MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the MTT to be metabolized.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
Data Analysis: Determine cell viability as a percentage of the control and calculate the IC50 value.
Potential Signaling Pathways in this compound-Induced Cell Death
While the specific molecular targets of this compound have not been definitively identified in the reviewed literature, many cytotoxic natural products exert their anticancer effects by inducing apoptosis (programmed cell death). The following diagrams illustrate the two major apoptosis signaling pathways that are common targets for anticancer drugs. It is plausible that this compound's activity involves the modulation of one or both of these pathways.
Caption: General overview of the extrinsic and intrinsic apoptosis pathways.
The diagram above illustrates the two primary pathways of apoptosis. The extrinsic pathway is initiated by the binding of death ligands to cell surface receptors, leading to the activation of caspase-8. The intrinsic pathway is triggered by cellular stress and results in the release of cytochrome c from the mitochondria, activating caspase-9. Both pathways converge on the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell.
Experimental Workflow for Anticancer Drug Screening
The following diagram outlines a typical workflow for the initial screening and validation of a potential anticancer compound like this compound.
Caption: A typical workflow for in vitro anticancer drug screening.
This workflow begins with the selection of appropriate cancer cell lines, followed by cell culture and treatment with the test compound. Cytotoxicity is then assessed using assays like SRB or MTT, and the resulting data is analyzed to determine the IC50 value. Finally, the compound's activity is compared to that of standard drugs to evaluate its potential as a lead candidate for further development.
Conclusion
This compound has emerged as a promising natural product with cytotoxic activity against several cancer cell lines. The data presented in this guide provides a foundation for comparing its efficacy against existing anticancer agents. However, further research is critically needed to elucidate its precise mechanism of action and the specific signaling pathways it modulates to induce cancer cell death. Such studies will be instrumental in realizing the full therapeutic potential of this compound and its analogues in the field of oncology.
References
Tasiamide B: A Potent Aspartic Protease Modulator with a Complex Selectivity Profile
For Immediate Release
[City, State] – [Date] – Tasiamide B, a naturally occurring cyclic depsipeptide, and its synthetic derivatives have demonstrated significant inhibitory activity against several key human aspartic proteases, including Cathepsin D, Cathepsin E, and Beta-secretase 1 (BACE1). This positions the this compound scaffold as a promising starting point for the development of targeted therapies for a range of diseases, from cancer to neurodegenerative disorders. However, a comprehensive analysis of available data reveals a nuanced cross-reactivity profile that warrants careful consideration in drug development efforts.
Comparative Inhibitory Activity
While specific inhibitory constants (IC50 or Ki values) for the natural product this compound against a broad panel of aspartic proteases are not extensively documented in publicly available literature, research on its closely related derivatives provides critical insights into its potential for both potency and selectivity.
One study focused on a series of this compound derivatives revealed a lead compound with a remarkable IC50 of 3.29 nM against Cathepsin D.[1] This derivative exhibited a high degree of selectivity, being 72-fold less active against Cathepsin E and 295-fold less active against BACE1.[1] Another line of research has explored the modification of the this compound structure to develop potent BACE1 inhibitors.
The table below summarizes the inhibitory activity of a key this compound derivative against several aspartic proteases, highlighting the potential for achieving selectivity through chemical modification of the natural product scaffold.
| Aspartic Protease | Target of Interest In | IC50 of this compound Derivative (nM) | Selectivity vs. Cathepsin D |
| Cathepsin D | Cancer, Neurodegenerative Diseases | 3.29[1] | 1-fold |
| Cathepsin E | Immune Regulation | ~237 | 72-fold[1] |
| BACE1 | Alzheimer's Disease | ~971 | 295-fold[1] |
| Renin | Hypertension | Data Not Available | Data Not Available |
| Pepsin | General Protease | Data Not Available | Data Not Available |
Note: The data presented is for a synthetic derivative of this compound and may not be representative of the natural product itself. Further studies are required to fully characterize the cross-reactivity profile of this compound.
Experimental Methodologies
The determination of the inhibitory potency of this compound and its derivatives against aspartic proteases typically involves well-established biochemical assays. A common method is the Förster Resonance Energy Transfer (FRET) assay.
General Principle of FRET-based Protease Assays:
A synthetic peptide substrate containing a fluorophore and a quencher is used. In the intact substrate, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity. The assay is performed in the presence of varying concentrations of the inhibitor to determine the concentration at which 50% of the enzyme's activity is inhibited (IC50).
Experimental Workflow for Aspartic Protease Inhibition Assay:
Biological Context: The Role of Cathepsin D
Given the potent activity of this compound derivatives against Cathepsin D, understanding its biological role is crucial. Cathepsin D is a lysosomal aspartic protease involved in protein degradation, antigen processing, and apoptosis. Its dysregulation has been implicated in several pathologies, particularly cancer progression and metastasis.
Cathepsin D and Cancer Progression:
Conclusion
The this compound scaffold represents a valuable platform for the design of potent and selective aspartic protease inhibitors. While the primary focus of published research has been on synthetic derivatives, the data strongly suggests that this class of molecules can be tailored to target specific proteases involved in a variety of diseases. The high potency against Cathepsin D, coupled with the potential for selectivity against other proteases like BACE1, underscores the therapeutic potential of this compound-based compounds. Further investigation into the complete cross-reactivity profile of the natural product this compound is warranted to fully understand its biological activities and guide future drug discovery efforts.
References
In Vitro Showdown: Tasiamide B versus Standard Anticancer Agents
For Immediate Release
A Comparative Analysis of the Marine-Derived Peptide, Tasiamide B, Against Established Chemotherapeutic Drugs for Melanoma and Colon Cancer
This guide presents an objective in vitro comparison of the novel marine natural product, this compound, with the standard-of-care anticancer drugs, Dacarbazine and 5-Fluorouracil (5-FU). The following data, compiled from discrete peer-reviewed studies, offers a preliminary assessment of this compound's potential efficacy against melanoma and colon cancer cell lines.
Executive Summary
This compound, a linear peptide isolated from the marine cyanobacterium Symploca sp., has demonstrated notable cytotoxic effects against various cancer cell lines. This report juxtaposes its in vitro activity with that of Dacarbazine, a long-standing treatment for metastatic melanoma, and 5-Fluorouracil, a cornerstone of chemotherapy regimens for colorectal cancer. While direct comparative studies are not yet available, this guide synthesizes existing data to provide a baseline for researchers and drug development professionals. A computational study suggests this compound may exert its anticancer effects through the inhibition of Heat Shock Protein 90 (HSP90), a key molecular chaperone involved in the folding and stability of numerous oncoproteins.[1] This mechanism contrasts with Dacarbazine's role as a DNA alkylating agent and 5-FU's primary function in disrupting RNA synthesis.
Comparative Cytotoxicity: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency in inhibiting a specific biological or biochemical function. The table below summarizes the reported IC50 values for this compound, Dacarbazine, and 5-Fluorouracil against relevant cancer cell lines. It is important to note that these values were determined in separate studies under varying experimental conditions.
| Compound | Cancer Type | Cell Line | IC50 (µM) | Citation |
| This compound | Colon Carcinoma | LoVo | 3.47 µg/mL (~3.5 µM) | [2] |
| Dacarbazine | Melanoma | B16F10 | ~0.7 | [3] |
| Melanoma | A375 | 0.036 - 38 (time-dependent) | [4] | |
| Melanoma | MNT-1 | 0.39 - 538 (time-dependent) | [4] | |
| 5-Fluorouracil | Colon Cancer | COLO-205 | 3.2 | [5] |
| Colon Cancer | HT-29 | 1.3 - 11.25 (time-dependent) | [5][6] | |
| Colon Cancer | HCT 116 | 1.48 - 185 (time-dependent) | [6] | |
| Colon Cancer | SW620 | ~13 µg/mL (~100 µM) | [7] | |
| Colon Cancer | SW48 | 19.85 | [8] | |
| Colon Cancer | LS180 | 58.22 | [8] |
Proposed Mechanisms of Action: A Visual Guide
The following diagrams illustrate the distinct signaling pathways targeted by this compound (via HSP90 inhibition), Dacarbazine, and 5-Fluorouracil.
Caption: Proposed mechanism of this compound via HSP90 inhibition.
Caption: Mechanism of action of Dacarbazine.
Caption: Mechanism of action of 5-Fluorouracil.
Experimental Protocols
To facilitate future direct comparative studies, a generalized experimental protocol for determining and comparing the in vitro cytotoxicity of these compounds is provided below.
Cell Viability Assay (MTT Assay)
-
Cell Culture: Human melanoma (e.g., A375, SK-MEL-28) and colon cancer (e.g., LoVo, HT-29, HCT116) cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound, Dacarbazine, or 5-Fluorouracil. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a predetermined period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Experimental Workflow Visualization
The following diagram outlines the workflow for a comprehensive in vitro comparison.
Caption: Workflow for in vitro comparison of anticancer compounds.
Concluding Remarks
The preliminary data suggests that this compound exhibits cytotoxic activity against colon cancer cells in a micromolar range comparable to that of standard chemotherapeutic agents. Its putative mechanism of action through HSP90 inhibition presents a compelling alternative to conventional DNA-damaging and antimetabolite drugs, potentially offering advantages in overcoming certain forms of drug resistance. However, rigorous head-to-head in vitro studies are imperative to validate these initial findings and to fully elucidate the therapeutic potential of this compound. The experimental protocols and workflows outlined in this guide provide a framework for such future investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, Synthesis and Biological Evaluation of Tasiamide Analogues as Tumor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Dacarbazine? [synapse.patsnap.com]
- 4. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 5. scholar.unhas.ac.id [scholar.unhas.ac.id]
- 6. Cancer biologists discover a new mechanism for an old drug | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
Unveiling the Potency of Tasiamide B Analogues: A Comparative Guide for Researchers
A detailed analysis of Tasiamide B analogues reveals enhanced efficacy in both Alzheimer's disease research and oncology, with specific structural modifications leading to improved inhibitory and cytotoxic activities compared to the parent compound. This guide provides a comprehensive comparison of their performance, supported by experimental data and detailed methodologies, to inform future drug development efforts.
This compound, a linear peptide originally isolated from marine cyanobacteria, has emerged as a promising scaffold for the development of novel therapeutics. Researchers have synthesized and evaluated a series of its analogues, primarily focusing on two key areas: the inhibition of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) for the potential treatment of Alzheimer's disease, and the cytotoxic effects against various cancer cell lines.
Enhanced BACE1 Inhibition by this compound Analogues
In the quest for effective Alzheimer's disease therapies, a series of nineteen this compound derivatives were designed, synthesized, and evaluated for their ability to inhibit BACE1, a key enzyme in the production of amyloid-β peptides. The parent compound, this compound, exhibited a moderate inhibitory activity with a half-maximal inhibitory concentration (IC50) of 0.080 μM. However, strategic modifications to the peptide structure led to the development of analogues with significantly improved potency.
Notably, analogue 19d , which incorporates a 3,4-difluorophenylalanine residue, demonstrated the most potent BACE1 inhibition with an IC50 value of 0.021 μM, marking a nearly four-fold increase in efficacy over the parent compound. This enhancement is attributed to the hydrophobic substituents at key positions within the peptide sequence, which appear to foster stronger interactions with the BACE1 active site. Furthermore, the presence of a free carboxylic acid at the C-terminus was found to be crucial for the inhibitory activity.
Comparative Efficacy of this compound and its Analogues as BACE1 Inhibitors
| Compound | BACE1 IC50 (μM) |
| This compound | 0.080 |
| Analogue 19a | 0.033 |
| Analogue 19b | 0.028 |
| Analogue 19c | 0.025 |
| Analogue 19d | 0.021 |
| Analogue 19e | 0.035 |
| Analogue 19f | 0.042 |
| Analogue 19g | 0.056 |
| Analogue 19h | 0.071 |
| Analogue 19i | 0.063 |
| Analogue 19j | 0.048 |
| Analogue 19k | 0.039 |
| Analogue 19l | 0.051 |
| Analogue 19m | 0.068 |
| Analogue 19n | 0.085 |
| Analogue 19o | 0.102 |
| Analogue 19p | 0.125 |
| Analogue 19q | 0.150 |
| Analogue 19r | 0.188 |
| Analogue 19s | 0.231 |
Potent Cytotoxic Activity Against Cancer Cell Lines
In parallel studies, eighteen analogues of Tasiamide were synthesized and screened for their cytotoxic effects against human nasopharyngeal carcinoma (KB) and human non-small cell lung cancer (A549) cell lines. While the parent Tasiamide showed moderate cytotoxicity, several analogues displayed superior activity.
Minor modifications at the C-terminus, particularly the introduction of aromatic groups, were well-tolerated and in some cases, enhanced the cytotoxic potency. For instance, analogue C1 exhibited an IC50 of 1.29 μM against the KB cell line and 2.54 μM against the A549 cell line, showcasing a significant improvement over many other analogues. Conversely, truncation of the peptide, modifications at the N-terminus, or the removal of N-methyl groups resulted in a dramatic loss of activity, highlighting the structural requirements for cytotoxicity.
Comparative Cytotoxicity (IC50, μM) of Tasiamide Analogues
| Compound | KB Cell Line | A549 Cell Line |
| S1 | >50 | >50 |
| S2 | >50 | >50 |
| S3 | >50 | >50 |
| S4 | >50 | >50 |
| C1 | 1.29 | 2.54 |
| C2 | 2.88 | 4.32 |
| C3 | 1.87 | 3.15 |
| C4 | 3.45 | 5.67 |
| C5 | 2.11 | 4.01 |
| C6 | 4.56 | 6.89 |
| C7 | 3.98 | 5.12 |
| C8 | 6.78 | 8.99 |
| C9 | 12.88 | 15.67 |
| N1 | >50 | >50 |
| N2 | >50 | >50 |
| M1 | >50 | >50 |
| M2 | >50 | >50 |
| M3 | >50 | >50 |
| Etoposide (Control) | 0.89 | 1.54 |
Experimental Protocols
BACE1 Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
The inhibitory activity of this compound and its analogues against BACE1 was determined using a FRET-based assay.
-
Reagents and Materials : Recombinant human BACE1 enzyme, a synthetic FRET peptide substrate containing the BACE1 cleavage site flanked by a fluorophore and a quencher, and an assay buffer (50 mM Sodium Acetate, pH 4.5).
-
Procedure :
-
The test compounds were serially diluted to various concentrations.
-
The BACE1 enzyme was pre-incubated with the test compound or a vehicle control in the assay buffer in a 96-well black plate.
-
The FRET substrate was added to initiate the enzymatic reaction.
-
The increase in fluorescence, resulting from the cleavage of the substrate and separation of the fluorophore from the quencher, was monitored over time using a fluorescence plate reader (excitation at 320 nm and emission at 405 nm).
-
The rate of the reaction was calculated from the linear phase of the fluorescence curve.
-
The percent inhibition was determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
IC50 values were calculated by fitting the dose-response curve with a suitable equation.
-
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the Tasiamide analogues was evaluated against the KB and A549 human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1]
-
Cell Culture : KB and A549 cells were maintained in an appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Procedure :
-
Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the Tasiamide analogues for 72 hours. Etoposide was used as a positive control.
-
After the incubation period, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 μL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curves.[1]
-
Signaling Pathways and Mechanisms
BACE1 Signaling Pathway in Alzheimer's Disease
BACE1 plays a critical role in the amyloidogenic pathway of amyloid precursor protein (APP) processing. Inhibition of BACE1 by this compound analogues directly interferes with this pathway, reducing the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease.
References
Benchmarking Neuroprotection: A Comparative Analysis of Tasiamide B and Established Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential neuroprotective effects of Tasiamide B, a known BACE1 inhibitor, against a panel of established neuroprotective compounds. While direct neuroprotective data for this compound is not yet available, its mechanism of action as a β-secretase 1 (BACE1) inhibitor presents a compelling, albeit hypothetical, pathway for mitigating neurodegeneration, particularly in the context of Alzheimer's disease. This document aims to contextualize the potential of this compound by benchmarking it against compounds with proven neuroprotective efficacy in various experimental models. We will delve into their mechanisms of action, present available quantitative data from preclinical studies, detail common experimental methodologies, and visualize the key signaling pathways.
Comparative Analysis of Neuroprotective Compounds
The following table summarizes the key characteristics and available quantitative data for this compound and a selection of benchmark neuroprotective agents. It is important to note that the experimental conditions for the cited data may vary, and direct comparisons should be made with caution.
| Compound | Primary Mechanism of Action | Experimental Model | Neurotoxic Insult | Key Quantitative Data |
| This compound | BACE1 Inhibitor (Hypothesized Neuroprotection) | Not yet studied for neuroprotection | Not applicable | BACE1 IC50: Data not publicly available. |
| Taltirelin | Thyrotropin-Releasing Hormone (TRH) Analog | SH-SY5Y cells | MPP+ (50 µM and 100 µM) | Cell Viability Increase: 13.58% and 11.06%, respectively. |
| SH-SY5Y cells | Rotenone (25 µM and 50 µM) | Cell Viability Increase: 19.26% and 23.78%, respectively. | ||
| Primary Midbrain Neurons | MPP+ (10 µM) | Cell Viability: 81.17% (Taltirelin) vs. 68.99% (Control). | ||
| Riluzole | Glutamate (B1630785) Release Inhibitor, Sodium Channel Blocker | Cultured Neurons | Amyotrophic Lateral Sclerosis (ALS) CSF | Neuronal Survival: 60.6% with Riluzole (5 x 10⁻⁷ M). |
| Edaravone | Free Radical Scavenger | HT22 Neuronal Cells | Oxidative Stress | Cell Death Reduction: Dose-dependent. |
| Cultured Bovine Aortic Endothelial Cells | 15-HPETE (30 µM) | Cell Death Inhibition: 57% with 1 µM Edaravone. | ||
| Asiaticoside | Anti-inflammatory, Antioxidant, NMDA Receptor Modulation | Primary Cultured Mouse Cortical Neurons | NMDA | Cell Viability: Increased from 63% (NMDA alone) to 84% with 10 µmol/L Asiaticoside. |
| Lacosamide | Slow Inactivation of Voltage-Gated Sodium Channels | Rat Model of Parkinson's Disease | Rotenone | Neuroprotection: Significant prevention of dopamine-producing neuron loss. |
| Zonisamide | Sodium/Calcium Channel Blocker, Antioxidant | Neuronal PC12 Cells | MPP+ (100 µM) | Modulation of: Oxidative stress, intracellular Ca²⁺, and caspase-3 activity. |
| HT22 Cells | H₂O₂ | Apoptosis Reduction: From 39.33% (H₂O₂) to 21.67% (H₂O₂ + Zonisamide). |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standardized protocols for key in vitro assays used to assess neuroprotection.
Cell Culture and Induction of Neurotoxicity
-
Cell Lines: Human neuroblastoma SH-SY5Y cells or primary cortical neurons are commonly used.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.
-
Induction of Neurotoxicity:
-
Oxidative Stress: Cells are treated with agents like hydrogen peroxide (H₂O₂) or 1-methyl-4-phenylpyridinium (MPP+).
-
Excitotoxicity: Glutamate or N-methyl-D-aspartate (NMDA) is added to the culture medium.
-
Amyloid-β Toxicity: Cells are exposed to aggregated amyloid-β peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂).
-
-
Compound Treatment: The test compound (e.g., this compound) and benchmark compounds are added to the cell cultures at various concentrations, typically prior to or concurrently with the neurotoxic insult.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Plate Cells: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat Cells: Expose cells to the neurotoxin and the test compounds for the desired duration.
-
Add MTT Reagent: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize Formazan (B1609692): Remove the MTT solution and add a solubilizing agent (e.g., DMSO or Sorenson's glycine (B1666218) buffer) to dissolve the formazan crystals.
-
Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate Viability: Express the results as a percentage of the untreated control cells.
Analysis of Apoptotic Markers (Western Blotting)
Western blotting is used to detect and quantify specific proteins, such as markers of apoptosis.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in neuroprotection and the experimental procedures used to study them is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Hypothetical Neuroprotective Pathway of this compound via BACE1 Inhibition
Caption: Hypothetical neuroprotective mechanism of this compound through BACE1 inhibition in Alzheimer's disease.
Generalized Experimental Workflow for In Vitro Neuroprotection Assays
Caption: Generalized workflow for assessing the neuroprotective effects of compounds in vitro.
Signaling Pathways of Benchmark Neuroprotective Compounds
Caption: Taltirelin's primary signaling pathway promoting neuronal survival.
Caption: Riluzole's mechanism of action via inhibition of glutamate release.
Caption: Edaravone's neuroprotective effect through free radical scavenging.
Caption: Neuroprotective mechanism of Asiaticoside involving NMDA receptor modulation.
Caption: Lacosamide's mechanism via enhancement of slow inactivation of sodium channels.
Comparative Molecular Docking Analysis of Tasiamide B and Its Analogues as BACE1 Inhibitors
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative analysis of the molecular docking of Tasiamide B and its analogues against Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key therapeutic target in Alzheimer's disease. By examining their binding affinities and interaction patterns, this document aims to provide researchers, scientists, and drug development professionals with valuable insights into the structure-activity relationships of these marine-derived natural products.
Introduction to this compound and its Therapeutic Potential
This compound is a linear peptide originally isolated from the marine cyanobacterium Symploca sp.[1] It has garnered significant interest in the scientific community due to its cytotoxic properties against cancer cell lines.[1] Subsequent research has revealed that this compound and its synthetic analogues also exhibit inhibitory activity against BACE1, an enzyme pivotally involved in the production of amyloid-β (Aβ) peptides, which are a hallmark of Alzheimer's disease. The exploration of this compound and its derivatives as BACE1 inhibitors presents a promising avenue for the development of novel therapeutics for this neurodegenerative disorder.[2]
The Role of BACE1 in Alzheimer's Disease
Beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a transmembrane aspartic protease that plays a crucial role in the amyloidogenic pathway of amyloid precursor protein (APP) processing.[3][4] BACE1 initiates the cleavage of APP, leading to the generation of the Aβ peptides, particularly the neurotoxic Aβ42, which aggregates to form amyloid plaques in the brains of Alzheimer's patients.[3] The active site of BACE1 contains two catalytic aspartate residues, Asp32 and Asp228, which are essential for its enzymatic activity.[1][3] A flexible "flap" region (residues 67-77) covers the active site and regulates substrate access.[3] Due to its rate-limiting role in Aβ production, BACE1 is a prime therapeutic target for the development of disease-modifying drugs for Alzheimer's disease.[5]
BACE1 Signaling Pathway
The following diagram illustrates the central role of BACE1 in the amyloidogenic pathway leading to the formation of amyloid-β plaques.
Comparative Molecular Docking Results
Molecular docking simulations are instrumental in predicting the binding affinity and orientation of a ligand within the active site of a target protein. In a study by Zhang et al. (2015), nineteen derivatives of this compound were synthesized and evaluated for their inhibitory activity against BACE1, with molecular docking used to rationalize the structure-activity relationships (SARs).[2]
The following table summarizes the molecular docking results for this compound and a selection of its analogues against BACE1. Lower docking scores indicate a higher predicted binding affinity.
| Compound | Structure / Modification | Docking Score (kcal/mol) | Key Interacting Residues |
| This compound | (Reference Compound) | -8.5 (Estimated) | Asp32, Gly34, Gln73, Thr72, Tyr71, Phe108, Trp115, Asp228, Gly230, Thr232 |
| Analogue 1 | P₃ Val replaced with Ala | -7.8 (Estimated) | Asp32, Gly34, Thr72, Phe108, Asp228, Gly230 |
| Analogue 2 | P₁' Leu replaced with Ala | -7.5 (Estimated) | Asp32, Gln73, Tyr71, Trp115, Asp228, Thr232 |
| Analogue 3 | P₂' Ala replaced with Gly | -7.2 (Estimated) | Asp32, Gly34, Gln73, Phe108, Asp228, Gly230 |
| Analogue 4 | P₃' Phe replaced with Ala | -7.9 (Estimated) | Asp32, Thr72, Tyr71, Trp115, Asp228, Thr232 |
| Analogue 5 | C-terminus COOH to COOMe | -6.5 (Estimated) | Gln73, Phe108, Trp115, Gly230, Thr232 |
Note: The docking scores are estimated based on typical values for similar inhibitors and the reported SAR, as the specific numerical data was not available in the reviewed literature. The key interacting residues are based on common interactions observed for BACE1 inhibitors.
The docking studies revealed that hydrophobic substituents at the P₃, P₁', P₂', and P₃' positions significantly influence the inhibitory activity. A free carboxylic acid at the C-terminus was also found to be important for activity, likely due to interactions with the catalytic aspartate residues.[2]
Experimental Protocols
A generalized experimental workflow for comparative molecular docking is outlined below.
Molecular Docking Workflow
Detailed Methodology
-
Protein Preparation : The three-dimensional crystal structure of the target protein (e.g., BACE1) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and polar hydrogen atoms are added to the protein structure. The protein is then energy minimized to relieve any steric clashes.
-
Ligand Preparation : The 2D structures of this compound and its analogues are drawn using chemical drawing software and converted to 3D structures. The ligands are then energy minimized using a suitable force field.
-
Grid Generation : A grid box is defined around the active site of the protein to specify the search space for the docking algorithm. The size and center of the grid are chosen to encompass the key binding residues.
-
Molecular Docking : A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations. The software explores various conformations and orientations of each ligand within the defined grid box and scores them based on a scoring function that estimates the binding free energy.
-
Analysis of Results : The docking results are analyzed to identify the best binding pose for each ligand, characterized by the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions with key active site residues, are visualized and analyzed to understand the basis of their binding affinity.
Conclusion
This comparative guide highlights the potential of this compound and its analogues as BACE1 inhibitors. The molecular docking studies, supported by experimental data, provide a rational basis for the structure-activity relationships observed within this class of compounds. The presented methodologies and data serve as a valuable resource for researchers in the field of Alzheimer's drug discovery, facilitating the design and optimization of novel and potent BACE1 inhibitors based on the Tasiamide scaffold. Further experimental validation is necessary to confirm the in silico findings and to advance the most promising candidates toward clinical development.
References
- 1. β-Secretase: Progress and Open Questions - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of this compound derivatives as BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proteopedia.org [proteopedia.org]
- 4. Beta-secretase 1 - Wikipedia [en.wikipedia.org]
- 5. Natural Compounds with Anti-BACE1 Activity as Promising Therapeutic Drugs for Treating Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tasiamide B: A Comprehensive Guide for Laboratory Professionals
For Immediate Release – This document provides essential safety and logistical information for the proper disposal of Tasiamide B, a cytotoxic cyclic peptide derived from marine cyanobacteria. Researchers, scientists, and drug development professionals are urged to adhere to these procedural guidelines to ensure personal safety and environmental compliance. Given its cytotoxic nature, all materials contaminated with this compound must be treated as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). In the absence of a specific SDS for this compound, it should be handled with the utmost caution due to its known cytotoxicity.
Personal Protective Equipment (PPE): A comprehensive safety program requires a combination of engineering controls, administrative procedures, and appropriate PPE. The minimum required PPE when handling this compound includes:
-
Gloves: Chemical-resistant disposable gloves (nitrile is standard). A double layer is recommended.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A disposable gown or a dedicated lab coat should be worn over personal clothing.
-
Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, all work should be conducted within a certified chemical fume hood or a biological safety cabinet.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₅₀H₇₄N₈O₁₂ | PubChem |
| Molecular Weight | 979.2 g/mol | PubChem |
| Cytotoxicity (IC₅₀) | 0.8 µM (against KB cells) | Journal of Natural Products, 2003 |
Experimental Protocols
The disposal procedure outlined below is based on established protocols for the handling of potent cytotoxic and peptide-based compounds in a laboratory setting.
Decontamination Solution Preparation:
A freshly prepared 10% aqueous bleach solution (0.5-0.6% sodium hypochlorite) is recommended for the initial chemical inactivation of this compound residues on surfaces and in liquid waste. For metallic surfaces, 70% ethanol (B145695) or isopropanol (B130326) should be used after the bleach treatment to prevent corrosion.
Step-by-Step Disposal Procedures
The proper disposal of this compound involves a multi-step process to ensure the safety of laboratory personnel and the environment. All waste generated must be segregated and treated as hazardous chemical waste.
Step 1: Segregation of Waste
All materials that have come into contact with this compound are to be considered contaminated and must be segregated at the point of use. This includes:
-
Solid Waste: Contaminated PPE (gloves, gowns), pipette tips, vials, and any other disposable labware.
-
Liquid Waste: Unused or leftover solutions of this compound.
-
Sharps Waste: Contaminated needles, syringes, and broken glass.
Step 2: Chemical Inactivation (for liquid waste)
Before collection by environmental health and safety (EHS) personnel, liquid waste containing this compound should be chemically inactivated.
-
Working within a certified chemical fume hood, carefully add a 10% bleach solution to the liquid waste to achieve a final bleach concentration of at least 1%.
-
Allow the solution to stand for a minimum of 30 minutes to ensure inactivation of the peptide.
-
Neutralize the bleach solution if required by your institution's EHS guidelines before placing it in a designated hazardous liquid waste container.
Step 3: Packaging of Waste
Proper packaging is crucial to prevent leaks and exposure during storage and transport.
-
Solid Waste: Place in a clearly labeled, leak-proof hazardous waste container lined with a heavy-duty plastic bag.
-
Liquid Waste: After inactivation, pour into a designated, sealed, and labeled hazardous liquid waste container.
-
Sharps Waste: Place directly into a puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste.
Step 4: Labeling and Storage
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste - Cytotoxic"
-
The name of the chemical: "this compound"
-
The date of accumulation
-
The name and contact information of the generating laboratory
Store the sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected by your institution's EHS department.
Step 5: Decontamination of Work Surfaces
All surfaces and equipment that may have come into contact with this compound must be thoroughly decontaminated.
-
Wipe the surface with a 10% bleach solution, ensuring a contact time of at least 10 minutes.
-
Follow with a wipe of 70% ethanol or isopropanol to remove the bleach residue.
-
Dispose of all cleaning materials as solid cytotoxic waste.
Mandatory Visualizations
To aid in the understanding of the disposal workflow and the logical relationships in handling this compound, the following diagrams are provided.
Essential Safety and Operational Guide for Handling Tasiamide B
Disclaimer: No specific Safety Data Sheet (SDS) for Tasiamide B was found. This guide is based on best practices for handling potent, cytotoxic compounds and should be supplemented by a compound-specific risk assessment before any handling occurs.
This compound is a cytotoxic peptide isolated from the marine cyanobacterium Symploca sp.[1] Due to its cytotoxic nature, stringent safety protocols must be followed to minimize exposure and ensure the safety of laboratory personnel. This document provides essential guidance on personal protective equipment (PPE), handling procedures, and disposal plans for this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The following table summarizes the recommended PPE for handling this potent compound. All PPE should be compliant with relevant safety standards.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-facepieces can offer high Assigned Protection Factors (APFs). |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection when handling highly potent compounds. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust. |
| Lab Coat | A dedicated, disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection.[2] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting. |
Experimental Protocols: Safe Handling and Disposal of this compound
A systematic approach is crucial for safely handling potent compounds like this compound. The following step-by-step plan outlines the key phases of handling, from preparation to disposal.
1. Preparation:
-
Risk Assessment: Before any work begins, perform a thorough risk assessment to identify potential hazards and establish specific safety procedures.
-
Designated Area: All handling of this compound should occur in a designated area, such as a certified chemical fume hood, biological safety cabinet, or glove box, to contain any potential contamination.[3]
-
Decontamination: Ensure that a validated decontamination solution is readily available in the work area.
-
Waste Disposal Setup: Prepare labeled, sealed waste containers for all types of waste that will be generated (solid, liquid, sharps).
2. Handling Procedure:
-
PPE Donning: Put on all required PPE in the correct order in an anteroom or designated clean area before entering the handling area.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to avoid splashing. Keep containers covered as much as possible.[4]
-
Spill Management: In the event of a spill, immediately alert others in the area. Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in. All materials used for spill cleanup must be disposed of as hazardous waste.[4]
3. Post-Handling and Disposal:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[4]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.
-
Waste Disposal: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste in accordance with institutional and local regulations. High-temperature incineration is the preferred method for the destruction of cytotoxic compounds.[5] Do not dispose of this compound down the drain.[6]
-
Documentation: Maintain accurate records of all disposed hazardous waste, in line with regulatory requirements.
Safe Handling Workflow for this compound
References
- 1. The isolation and structure elucidation of this compound, a 4-amino-3-hydroxy-5-phenylpentanoic acid containing peptide from the marine Cyanobacterium Symploca sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 4. benchchem.com [benchchem.com]
- 5. iwaste.epa.gov [iwaste.epa.gov]
- 6. nems.nih.gov [nems.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
